molecular formula C12H14O3 B601638 Ciprofibrate impurity A

Ciprofibrate impurity A

Cat. No.: B601638
M. Wt: 206.24 g/mol
InChI Key: IIJBUUJYXSWCGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethenylphenoxy)-2-methyl-propanoic Acid is an impurity of Ciprofibrate, which is a hypolipemic agent, related structurally to Clofibrate. Ciprofibrate is used as an antilipemic.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-ethenylphenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-4-9-5-7-10(8-6-9)15-12(2,3)11(13)14/h4-8H,1H2,2-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJBUUJYXSWCGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what is the chemical structure of Ciprofibrate impurity A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Ciprofibrate Impurity A, a known related substance of the lipid-lowering agent Ciprofibrate. This document collates available information on its chemical structure, properties, and analytical methodologies, serving as a valuable resource for researchers and professionals in the field of pharmaceutical development and quality control.

Chemical Identity and Structure

This compound is chemically identified as 2-(4-Ethenylphenoxy)-2-methylpropanoic acid.[1][2][3][4][5] Its formation is often associated with the synthesis or degradation of the active pharmaceutical ingredient (API), Ciprofibrate.[1][6][7][8] Understanding the chemical nature of this impurity is crucial for the development of robust analytical methods to control its presence in the final drug product.

The chemical structure of this compound is presented below:

Chemical structure of this compound

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its identification and quantification in analytical procedures.

PropertyValueReferences
Chemical Name 2-(4-Ethenylphenoxy)-2-methylpropanoic acid[1][2][3][4][5]
CAS Number 1474058-89-3[3][4][5][9]
Molecular Formula C₁₂H₁₄O₃[3][4][5][9]
Molecular Weight 206.24 g/mol [3][5][9]
Canonical SMILES CC(C)(C(=O)O)OC1=CC=C(C=C1)C=C[3]
Appearance Off-white solid[9]
Solubility Soluble in Methanol[9]

Synthesis and Formation

A specific, publicly available, detailed synthesis protocol for this compound has not been identified in the reviewed literature. However, its structure suggests potential formation pathways related to the synthesis of Ciprofibrate or as a degradation product. Forced degradation studies on Ciprofibrate have shown that the parent drug is unstable under acidic and basic hydrolysis, as well as oxidative conditions, leading to the formation of various degradation products.[1][6][7][8] It is plausible that this compound could be one of these degradation products, although its direct isolation and characterization from such studies have not been explicitly detailed in the available literature.

The synthesis of Ciprofibrate itself involves several steps, and Impurity A could potentially arise as a byproduct if starting materials or intermediates containing a vinyl group are used or formed. A patent for the synthesis of Ciprofibrate describes a multi-step process starting from styrene, which undergoes cyclization, acylation, oxidation, alcoholysis, alkylation, and hydrolysis.[10] Variations or incomplete reactions in these steps could theoretically lead to the formation of impurities like Impurity A.

Experimental Protocols: Analytical Characterization

The identification and quantification of this compound are critical for ensuring the quality and safety of Ciprofibrate drug products. Pharmacopoeial methods and published research provide a framework for its analysis, primarily through High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC)

The British Pharmacopoeia (BP) and European Pharmacopoeia (EP) outline an HPLC method for the analysis of Ciprofibrate and its related substances, including Impurity A.[11][12]

Chromatographic Conditions:

ParameterDescription
Stationary Phase Octylsilyl silica (B1680970) gel for chromatography (C8), 5 µm
Column Dimensions 0.15 m x 4.6 mm
Mobile Phase A 1.36 g/L solution of potassium dihydrogen phosphate (B84403) adjusted to pH 2.2 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
Flow Rate 1.5 mL/min
Detection UV Spectrophotometer at 230 nm
Injection Volume 10 µL
Relative Retention Time Impurity A = about 0.7 (relative to Ciprofibrate)

System Suitability:

  • Resolution: Baseline separation between the peaks due to impurity C and ciprofibrate.[12]

Quantification:

  • A correction factor of 2.3 is applied to the peak area of impurity A for content calculation.[12]

Characterization Data from Reference Standards

Commercial suppliers of this compound reference standards typically provide a Certificate of Analysis (CoA) with comprehensive characterization data. This data package often includes:

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Infrared Spectroscopy (IR): To identify functional groups.

  • Thermogravimetric Analysis (TGA): To determine thermal stability.

Signaling Pathways and Biological Activity

As of the date of this guide, there is no publicly available information in the scientific literature regarding the specific interaction of this compound with any biological signaling pathways. The toxicological and pharmacological profiles of this specific impurity have not been characterized. The primary focus of regulatory bodies is to control the levels of such impurities in the final drug product to ensure patient safety, based on general principles of impurity qualification.

Logical Relationships and Workflows

The following diagrams illustrate the logical relationship in the analysis of Ciprofibrate impurities and a general workflow for impurity identification and characterization.

G Logical Relationship in Ciprofibrate Analysis Ciprofibrate_API Ciprofibrate API Synthesis Synthesis Process Ciprofibrate_API->Synthesis Degradation Degradation (Hydrolysis, Oxidation) Ciprofibrate_API->Degradation Analytical_Method HPLC Analysis (BP/EP Method) Ciprofibrate_API->Analytical_Method Impurity_A Impurity A (2-(4-Ethenylphenoxy)-2- methylpropanoic acid) Synthesis->Impurity_A Other_Impurities Other Impurities (B, C, D, E) Synthesis->Other_Impurities Degradation->Impurity_A Degradation->Other_Impurities Impurity_A->Analytical_Method Other_Impurities->Analytical_Method Quality_Control Quality Control & Regulatory Compliance Analytical_Method->Quality_Control

Caption: Logical relationship in Ciprofibrate analysis.

G General Workflow for Impurity Identification Start Detection of Unknown Peak in Chromatogram Isolation Isolation of Impurity (e.g., Preparative HPLC) Start->Isolation Structure_Elucidation Structure Elucidation Isolation->Structure_Elucidation NMR NMR (1H, 13C, 2D) Structure_Elucidation->NMR MS Mass Spectrometry (HRMS) Structure_Elucidation->MS FTIR FTIR Structure_Elucidation->FTIR Synthesis_Confirmation Synthesis of Reference Standard & Confirmation Structure_Elucidation->Synthesis_Confirmation Method_Validation Analytical Method Validation for Quantification Synthesis_Confirmation->Method_Validation End Inclusion in Specification & Routine Testing Method_Validation->End

Caption: General workflow for impurity identification.

Conclusion

References

An In-depth Technical Guide to a Proposed Synthesis Pathway for Ciprofibrate Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciprofibrate, a fibric acid derivative, is a well-established lipid-lowering agent. As with any pharmaceutical compound, the identification and synthesis of its impurities are crucial for quality control and safety assessment. This technical guide outlines a proposed synthetic pathway for Ciprofibrate Impurity A, chemically identified as 2-(4-Ethenylphenoxy)-2-methylpropanoic acid. Due to the absence of a specific, published synthesis route for this impurity, this document provides a detailed, plausible, multi-step pathway based on established and reliable organic chemistry transformations. This guide includes hypothetical experimental protocols, a comprehensive data summary, and a visual representation of the synthetic logic to aid researchers in the potential laboratory synthesis of this important reference standard.

Introduction

This compound is a known process-related impurity of the active pharmaceutical ingredient Ciprofibrate. Its chemical structure, 2-(4-Ethenylphenoxy)-2-methylpropanoic acid, features a vinyl group in the para position of the phenoxy ring, distinguishing it from the dichlorocyclopropyl moiety of the parent drug. The availability of pure this compound is essential for the development of analytical methods for impurity profiling, for use as a reference standard in quality control testing of Ciprofibrate drug substance and product, and for toxicological evaluation.

This document presents a scientifically sound, albeit hypothetical, three-step synthesis of this compound, commencing from the readily available starting material, 4-ethylphenol (B45693). The proposed pathway involves:

  • Dehydrogenation of 4-ethylphenol to form the key intermediate, 4-vinylphenol (B1222589).

  • Williamson Ether Synthesis to couple 4-vinylphenol with a derivative of 2-bromo-2-methylpropanoic acid, forming the ether linkage.

  • Hydrolysis of the resulting ester to yield the final product, this compound.

Each step is detailed with a representative experimental protocol, drawing from analogous, well-documented chemical reactions.

Proposed Synthesis Pathway

The proposed synthetic route to this compound is depicted in the following scheme:

Synthesis_Pathway Start 4-Ethylphenol Reagent1 Fe2O3 catalyst High Temperature Start->Reagent1 Intermediate1 4-Vinylphenol Reagent2 Ethyl 2-bromo-2-methylpropanoate (B8525525), K2CO3, Acetone (B3395972) Intermediate1->Reagent2 Intermediate2 Ethyl 2-(4-ethenylphenoxy)-2-methylpropanoate Reagent3 1. NaOH, EtOH/H2O 2. H+ Intermediate2->Reagent3 FinalProduct This compound (2-(4-Ethenylphenoxy)-2-methylpropanoic acid) Reagent1->Intermediate1 Reagent2->Intermediate2 Reagent3->FinalProduct

Caption: Proposed synthesis of this compound.

Data Presentation

The following table summarizes the key transformations, reactants, and products in the proposed synthesis of this compound. Please note that as this is a proposed pathway, quantitative data such as yields and purity are not available and would need to be determined experimentally.

StepReaction TypeStarting MaterialKey ReagentsProductMolecular Formula (Product)Molecular Weight (Product)
1Dehydrogenation4-EthylphenolIron (III) oxide catalyst, High temperature4-VinylphenolC₈H₈O120.15 g/mol
2Williamson Ether Synthesis4-VinylphenolEthyl 2-bromo-2-methylpropanoate, K₂CO₃Ethyl 2-(4-ethenylphenoxy)-2-methylpropanoateC₁₄H₁₈O₃234.29 g/mol
3Ester HydrolysisEthyl 2-(4-ethenylphenoxy)-2-methylpropanoateSodium hydroxide (B78521), Ethanol (B145695)/Water, HCl2-(4-Ethenylphenoxy)-2-methylpropanoic acidC₁₂H₁₄O₃206.24 g/mol

Experimental Protocols

The following are detailed, hypothetical experimental protocols for each step of the proposed synthesis. These protocols are based on standard laboratory procedures for analogous reactions and should be adapted and optimized based on experimental findings.

Step 1: Synthesis of 4-Vinylphenol (Dehydrogenation of 4-Ethylphenol)

Principle: This step involves the catalytic dehydrogenation of 4-ethylphenol at high temperature to introduce the vinyl group. This is a common industrial method for the synthesis of vinylphenols.[1]

Procedure:

  • A fixed-bed reactor is packed with an iron (III) oxide catalyst.

  • The reactor is heated to a temperature in the range of 500-600 °C.

  • A feed stream of 4-ethylphenol, vaporized and diluted with an inert gas such as nitrogen or steam, is passed through the heated catalyst bed.

  • The reaction progress is monitored by analyzing the composition of the effluent gas stream using gas chromatography (GC).

  • The product stream is cooled to condense the organic components.

  • The resulting liquid is a mixture of 4-vinylphenol, unreacted 4-ethylphenol, and potential side products.

  • Purification of 4-vinylphenol is achieved by fractional distillation under reduced pressure to prevent polymerization. A polymerization inhibitor, such as 4-tert-butylcatechol, should be added to the distillation flask.

Step 2: Synthesis of Ethyl 2-(4-ethenylphenoxy)-2-methylpropanoate (Williamson Ether Synthesis)

Principle: This reaction is a classic Williamson ether synthesis, where the phenoxide ion of 4-vinylphenol acts as a nucleophile, displacing the bromide from ethyl 2-bromo-2-methylpropanoate to form the ether linkage.[2][3][4]

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-vinylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a suitable solvent such as acetone or acetonitrile.

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl 2-bromo-2-methylpropanoate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction (disappearance of the starting phenol), cool the mixture to room temperature.

  • Filter the solid potassium salts and wash with the solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • The crude ester can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Step 3: Synthesis of 2-(4-Ethenylphenoxy)-2-methylpropanoic acid (Ester Hydrolysis)

Principle: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a strong base, followed by acidification.

Procedure:

  • Dissolve the purified ethyl 2-(4-ethenylphenoxy)-2-methylpropanoate (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.

  • Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the flask.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane (B109758) to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the slow addition of cold 2M hydrochloric acid. A white precipitate should form.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude 2-(4-ethenylphenoxy)-2-methylpropanoic acid can be purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol or heptane (B126788) and ethyl acetate.

  • Dry the purified product under vacuum to yield the final this compound.

Mandatory Visualization

The logical workflow for the proposed synthesis is illustrated below.

experimental_workflow cluster_step1 Step 1: Dehydrogenation cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: Hydrolysis start_material 4-Ethylphenol reaction1 Catalytic Dehydrogenation (Fe2O3, 500-600 °C) start_material->reaction1 purification1 Fractional Distillation reaction1->purification1 intermediate1 4-Vinylphenol purification1->intermediate1 reagents2 Ethyl 2-bromo-2-methylpropanoate, K2CO3, Acetone reaction2 Nucleophilic Substitution (SN2) intermediate1->reaction2 reagents2->reaction2 workup2 Filtration & Evaporation reaction2->workup2 purification2 Column Chromatography workup2->purification2 intermediate2 Ethyl Ester Intermediate purification2->intermediate2 reagents3 NaOH, EtOH/H2O, then HCl reaction3 Saponification & Acidification intermediate2->reaction3 reagents3->reaction3 workup3 Extraction & Precipitation reaction3->workup3 purification3 Recrystallization workup3->purification3 final_product This compound purification3->final_product

Caption: Experimental workflow for the proposed synthesis.

Conclusion

This technical guide provides a comprehensive, though hypothetical, pathway for the synthesis of this compound. The proposed route is based on fundamental and widely used organic reactions, offering a solid starting point for any research group aiming to synthesize this impurity for analytical and regulatory purposes. The successful execution of this synthesis will require careful optimization of reaction conditions and purification procedures at each step. The information presented herein is intended to facilitate the development of a robust and scalable synthesis for this critical pharmaceutical reference standard.

References

Formation of 2-(4-Ethenylphenoxy)-2-methylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-(4-ethenylphenoxy)-2-methylpropanoic acid. The synthesis is based on well-established chemical principles, primarily the Williamson ether synthesis, a cornerstone in the preparation of phenoxy-alkanoic acid derivatives, a class of compounds with significant interest in medicinal chemistry.

Synthetic Strategy Overview

The formation of 2-(4-ethenylphenoxy)-2-methylpropanoic acid can be efficiently achieved through a two-step process. The primary reaction is a Williamson ether synthesis to construct the core ether linkage, followed by a hydrolysis step to yield the final carboxylic acid.

The proposed synthetic pathway commences with the readily accessible starting material, 4-vinylphenol (B1222589) (also known as 4-ethenylphenol). This is followed by its reaction with an appropriate alkyl halide, such as ethyl 2-bromo-2-methylpropanoate (B8525525), to form the corresponding ester. Subsequent saponification of this ester intermediate yields the desired 2-(4-ethenylphenoxy)-2-methylpropanoic acid.

A critical consideration in this synthesis is the propensity of the vinyl group in 4-vinylphenol to undergo polymerization, especially under thermal or acidic conditions. Therefore, reaction conditions must be carefully controlled to minimize this side reaction.

Detailed Experimental Protocols

Step 1: Williamson Ether Synthesis of Ethyl 2-(4-Ethenylphenoxy)-2-methylpropanoate

This procedure details the formation of the ether linkage between 4-vinylphenol and ethyl 2-bromo-2-methylpropanoate.

Materials:

  • 4-Vinylphenol

  • Ethyl 2-bromo-2-methylpropanoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone (B3395972), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

  • To a stirred solution of 4-vinylphenol (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add ethyl 2-bromo-2-methylpropanoate (1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(4-ethenylphenoxy)-2-methylpropanoate.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Step 2: Hydrolysis of Ethyl 2-(4-Ethenylphenoxy)-2-methylpropanoate

This protocol describes the saponification of the ester to the final carboxylic acid product.

Materials:

  • Ethyl 2-(4-ethenylphenoxy)-2-methylpropanoate

  • Ethanol (B145695)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

Protocol:

  • Dissolve the ethyl 2-(4-ethenylphenoxy)-2-methylpropanoate (1.0 eq) in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) to the flask.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with deionized water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-ethenylphenoxy)-2-methylpropanoic acid.

  • The product can be further purified by recrystallization.

Quantitative Data Summary

The following table summarizes the expected molecular weights of the key compounds in the synthesis and provides target yields based on similar reactions reported in the literature.

CompoundMolecular FormulaMolar Mass ( g/mol )Theoretical Yield
4-VinylphenolC₈H₈O120.15-
Ethyl 2-(4-ethenylphenoxy)-2-methylpropanoateC₁₄H₁₈O₃234.2985-95%
2-(4-Ethenylphenoxy)-2-methylpropanoic acidC₁₂H₁₄O₃206.2490-98%

Visualizations

Synthetic Pathway

Synthesis_Pathway 4-Vinylphenol 4-Vinylphenol Intermediate_Ester Ethyl 2-(4-Ethenylphenoxy)-2-methylpropanoate 4-Vinylphenol->Intermediate_Ester K2CO3, Acetone Ethyl 2-bromo-2-methylpropanoate (Williamson Ether Synthesis) Final_Product 2-(4-Ethenylphenoxy)-2-methylpropanoic acid Intermediate_Ester->Final_Product NaOH, H2O/EtOH then HCl (Hydrolysis)

Caption: Synthetic route to 2-(4-Ethenylphenoxy)-2-methylpropanoic acid.

Experimental Workflow: Williamson Ether Synthesis

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 4-Vinylphenol, K2CO3, Ethyl 2-bromo-2-methylpropanoate in Acetone Reflux Heat to Reflux (12-24h) Reactants->Reflux Filter Filter off K2CO3 Reflux->Filter Concentrate Concentrate in vacuo Filter->Concentrate Extraction Dissolve in Et2O, Wash with NaHCO3, H2O, Brine Concentrate->Extraction Dry Dry over Na2SO4 Extraction->Dry Final_Concentration Concentrate in vacuo Dry->Final_Concentration Column Column Chromatography Final_Concentration->Column Product Product Column->Product Pure Intermediate Ester

Caption: Workflow for the Williamson ether synthesis and purification.

Concluding Remarks

The described synthetic route offers a reliable and scalable method for the formation of 2-(4-ethenylphenoxy)-2-methylpropanoic acid. The protocols are based on robust and well-understood chemical transformations. Researchers should pay close attention to the potential for polymerization of the vinyl group and may consider the use of polymerization inhibitors in small quantities if necessary. The final product is a valuable building block for further chemical modifications and for screening in drug discovery programs.

An In-depth Technical Guide to Ciprofibrate Impurity A (CAS Number 1474058-89-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ciprofibrate (B1669075) Impurity A, a specified impurity in the European Pharmacopoeia for the lipid-lowering agent Ciprofibrate. This document collates available technical data, including its chemical properties, plausible synthetic pathways, analytical methodologies for its control, and an exploration of its potential biological activity and toxicological profile based on the current scientific understanding.

Chemical Identity and Physicochemical Properties

Ciprofibrate Impurity A is chemically identified as 2-(4-ethenylphenoxy)-2-methylpropanoic acid.[1][2][3] It is a process-related impurity and potential degradation product of Ciprofibrate.[4][5] The structural distinction from the active pharmaceutical ingredient (API) is the presence of a vinyl group (-CH=CH₂) on the phenyl ring, in contrast to the dichlorocyclopropyl group in Ciprofibrate. This structural difference can influence its physicochemical properties and biological activity.

Table 1: Physicochemical Data for this compound

ParameterValueReference(s)
CAS Number 1474058-89-3[6][7][8][9]
IUPAC Name 2-(4-ethenylphenoxy)-2-methylpropanoic acid[3][7]
Synonyms 2-(4-vinylphenoxy)-2-methylpropanoic acid[2]
Molecular Formula C₁₂H₁₄O₃[6][7][8]
Molecular Weight 206.24 g/mol [6][7][8]
SMILES CC(C)(OC1=CC=C(C=C)C=C1)C(O)=O[7]
Appearance Off-white solid[10]
Solubility Soluble in methanol (B129727)[10]
Storage 2-8°C[10]

Potential Formation and Synthesis

The formation of this compound can occur during the synthesis of Ciprofibrate or as a degradation product.[4][5] One plausible mechanism for its formation as a degradation product involves the decomposition of the dichlorocyclopropyl ring of Ciprofibrate under certain stress conditions, such as acidic hydrolysis.[4]

Proposed Synthetic Workflow:

The following diagram outlines a potential synthetic pathway for this compound. This is a theoretical workflow based on analogous chemical reactions.

G Proposed Synthetic Workflow for this compound cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis A 4-Vinylphenol (B1222589) C Ethyl 2-(4-ethenylphenoxy)-2-methylpropanoate A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) B Ethyl 2-bromo-2-methylpropanoate (B8525525) B->C D This compound (2-(4-ethenylphenoxy)-2-methylpropanoic acid) C->D Base (e.g., NaOH) Solvent (e.g., Ethanol (B145695)/Water)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of Ethyl 2-(4-ethenylphenoxy)-2-methylpropanoate

  • To a solution of 4-vinylphenol in a suitable solvent such as acetone, add a base like potassium carbonate.

  • Stir the mixture at room temperature for a designated period to form the phenoxide.

  • Add ethyl 2-bromo-2-methylpropanoate dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain ethyl 2-(4-ethenylphenoxy)-2-methylpropanoate.

Step 2: Hydrolysis to this compound

  • Dissolve the ethyl 2-(4-ethenylphenoxy)-2-methylpropanoate in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (B78521) and heat the mixture to reflux.

  • Monitor the hydrolysis by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum to yield this compound.

Analytical Characterization and Control

The European Pharmacopoeia specifies a limit for this compound in the Ciprofibrate drug substance.[11] The control of this impurity is crucial for ensuring the quality, safety, and efficacy of the final drug product.

Table 2: Analytical Methods for the Determination of this compound

MethodDescriptionReference(s)
HPLC-UV A reversed-phase HPLC method is commonly used for the separation and quantification of Ciprofibrate and its impurities. The European Pharmacopoeia outlines a gradient method with a C8 column and UV detection at 232 nm.[11][12][13]
¹H-NMR Proton NMR provides structural confirmation of the impurity.[14]
Mass Spectrometry Mass spectrometry is used to confirm the molecular weight of the impurity.[14]
IR Spectroscopy Infrared spectroscopy can be used to identify the functional groups present in the molecule.[14]
Detailed HPLC Method (as per European Pharmacopoeia):

A detailed experimental protocol for the HPLC analysis is crucial for accurate quantification.

G Analytical Workflow for this compound A Sample Preparation (Dissolve in mobile phase) B HPLC System (C8 column) A->B D Detection (UV at 232 nm) B->D C Mobile Phase (Methanol:Water with pH adjustment) C->B E Data Analysis (Quantification against reference standard) D->E

Caption: High-level workflow for the HPLC analysis of this compound.

Experimental Protocol:

  • Mobile Phase Preparation: Prepare a mixture of methanol and water (e.g., 90:10 v/v) and adjust the pH to 3.7 with a suitable acid.[13]

  • Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to obtain a known concentration.

  • Sample Solution Preparation: Accurately weigh and dissolve the Ciprofibrate drug substance or product in the mobile phase.

  • Chromatographic Conditions:

    • Column: Reversed-phase C8.[13]

    • Mobile Phase: As prepared in step 1.

    • Flow Rate: As per the validated method.

    • Detection Wavelength: 232 nm.[13]

    • Injection Volume: As per the validated method.

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas.

  • Calculation: Calculate the percentage of this compound in the sample by comparing the peak area of the impurity in the sample chromatogram to the peak area of the standard.

Biological Activity and Signaling Pathway

Ciprofibrate is a well-known agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism.[15][16][17] Given the structural similarity, it is highly probable that this compound also exhibits PPARα agonist activity. However, specific quantitative data on its potency (e.g., EC₅₀) are not currently available in the public literature.

PPARα Signaling Pathway:

The activation of PPARα by a ligand like Ciprofibrate (and likely its impurity A) initiates a cascade of molecular events leading to the regulation of target gene expression.

G PPARα Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus Ligand This compound (Ligand) PPAR PPARα Ligand->PPAR Binding and Activation PPRE PPRE (Peroxisome Proliferator Response Element) PPAR->PPRE RXR RXR RXR->PPRE TargetGenes Target Genes (e.g., for fatty acid oxidation) PPRE->TargetGenes Transcription mRNA mRNA TargetGenes->mRNA Proteins Proteins mRNA->Proteins Translation LipidMetabolism Regulation of Lipid Metabolism Proteins->LipidMetabolism

Caption: Simplified PPARα signaling pathway activated by a ligand.

The activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, beta-oxidation, and lipoprotein metabolism, which collectively contribute to the lipid-lowering effects of fibrates.[15]

Toxicological Profile

The toxicological profile of this compound has not been specifically detailed in publicly available literature. However, as a pharmaceutical impurity, its potential for toxicity, particularly genotoxicity, is a critical consideration for regulatory bodies.[18]

Table 3: Toxicological Considerations for this compound

AspectInformationReference(s)
Genotoxicity No specific genotoxicity data (e.g., Ames test, micronucleus assay) is available for this compound. However, studies on other fibrates have shown mixed results regarding their genotoxic potential.[18][19][20]
General Toxicity The toxicity of the impurity is expected to be related to the pharmacological activity of the parent drug (PPARα agonism).[15]
Regulatory Limits The European Pharmacopoeia sets limits for this impurity in the Ciprofibrate drug substance, implying a toxicological assessment has been performed by regulatory authorities.[11]
Experimental Protocols for Toxicological Assessment:

Standard in vitro and in vivo assays are employed to evaluate the genotoxic potential of pharmaceutical impurities.

In Vitro Genotoxicity Assays:

  • Bacterial Reverse Mutation Assay (Ames Test): This test assesses the potential of a substance to induce gene mutations in bacteria.[20]

  • In Vitro Micronucleus Test: This assay detects chromosomal damage in mammalian cells by observing the formation of micronuclei.[20]

  • Chromosomal Aberration Assay: This test evaluates the ability of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.[20]

Conclusion

This compound is a critical quality attribute of the Ciprofibrate drug substance that requires careful control and monitoring. While much is known about its chemical structure and the analytical methods for its quantification, there is a notable lack of publicly available data on its specific pharmacological potency and toxicological profile. The information provided in this guide, based on the current scientific literature and regulatory standards, serves as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Ciprofibrate. Further research into the biological activity and safety of this impurity would be beneficial for a more comprehensive understanding of its impact.

References

physical and chemical properties of Ciprofibrate impurity A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of Ciprofibrate impurity A. The information is intended to support research, drug development, and quality control activities related to the manufacturing of the parent drug, Ciprofibrate.

Introduction

This compound, chemically known as 2-[4-(Ethen-1-yl)phenoxy]-2-methylpropanoic acid, is a recognized impurity associated with the synthesis of Ciprofibrate.[1][2] Ciprofibrate is a fibric acid derivative that acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, prescribed for the treatment of hyperlipidemia.[3][4][5] As with any pharmaceutical product, the identification, characterization, and control of impurities are critical for ensuring the safety and efficacy of the final drug substance. This compound is utilized as a reference standard in analytical procedures to ensure that the levels of this impurity in the final drug product are within the acceptable limits set by regulatory authorities.[6]

Chemical and Physical Properties

A summary of the key chemical and physical identifiers for this compound is provided in the table below. It is important to note that while some properties are well-documented, specific experimental data such as melting and boiling points are not consistently available in public literature and are often listed as not available by commercial suppliers.[7][8]

PropertyValueSource(s)
IUPAC Name 2-[4-(Ethen-1-yl)phenoxy]-2-methylpropanoic acid[2]
Synonyms 2-(4-Ethenylphenoxy)-2-methylpropanoic acid, Ciprofibrate EP Impurity A[2][8]
CAS Number 1474058-89-3[2][7][9]
Molecular Formula C₁₂H₁₄O₃[2][7][9]
Molecular Weight 206.24 g/mol [7][9]
Appearance Off-white solid[7]
Solubility Soluble in Methanol (MEOH)[7]
Melting Point Not Available (N.A.)[7]
Boiling Point Not Available
Storage 2-8°C, Sealed in dry conditions[7][10]

Spectral and Analytical Data

Detailed spectral data for this compound is typically provided with the purchase of a certified reference standard in the form of a Certificate of Analysis (CoA). This CoA generally includes data from the following analytical techniques:

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Mass Spectrometry (MS)

  • Infrared (IR) Spectroscopy

  • High-Performance Liquid Chromatography (HPLC)

  • Thermogravimetric Analysis (TGA)

While the specific spectra are proprietary, the expected structural features can be inferred. The ¹H NMR spectrum would be expected to show signals corresponding to the vinyl protons, the aromatic protons on the phenoxy ring, the methyl protons, and the acidic proton of the carboxylic acid. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols

Detailed, publicly available experimental protocols for the specific synthesis of this compound are scarce. However, general synthetic routes for vinyl-substituted phenoxy carboxylic acids can be found in the chemical literature. These methods often involve the vinylation of a phenolic precursor or the modification of a pre-existing vinyl-containing aromatic compound.

One plausible, though not explicitly documented for this specific compound, synthetic approach could involve:

  • Protection of the carboxylic acid group of a suitable starting material, such as 2-(4-hydroxyphenoxy)-2-methylpropanoic acid.

  • Vinylation of the phenolic hydroxyl group , for example, through a reaction with a vinylating agent.

  • Deprotection of the carboxylic acid group to yield the final product.

The purification of the final compound would likely be achieved through techniques such as column chromatography and recrystallization.

The analytical method for the identification and quantification of this compound in the Ciprofibrate drug substance typically involves a validated HPLC method with UV detection.

Biological Activity and Toxicology

There is currently no specific information available in the public domain regarding the biological activity or toxicological profile of this compound. Its primary relevance is as a process-related impurity of Ciprofibrate. The parent drug, Ciprofibrate, is a known PPARα agonist, which leads to alterations in lipid metabolism.[3][4][5] The toxicological significance of any pharmaceutical impurity is a critical aspect of drug safety assessment, and levels are strictly controlled according to regulatory guidelines.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the identification and characterization of a pharmaceutical impurity like this compound.

analytical_workflow cluster_synthesis Drug Substance Synthesis cluster_analysis Impurity Analysis cluster_techniques Spectroscopic Techniques cluster_qualification Qualification and Control synthesis Ciprofibrate Synthesis crude_product Crude Ciprofibrate synthesis->crude_product hplc HPLC Screening crude_product->hplc Sample Injection detection Impurity Peak Detected hplc->detection isolation Peak Isolation (Prep-HPLC) detection->isolation structure_elucidation Structure Elucidation isolation->structure_elucidation nmr NMR (1H, 13C) structure_elucidation->nmr ms Mass Spectrometry structure_elucidation->ms ir IR Spectroscopy structure_elucidation->ir synthesis_standard Synthesis of Reference Standard structure_elucidation->synthesis_standard Identified Structure quantification Method Validation & Quantification synthesis_standard->quantification toxicology Toxicological Assessment quantification->toxicology specification Set Specification Limits toxicology->specification

References

Ciprofibrate Impurity A: A Technical Guide to Reference Standard Availability and Analytical Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the availability of the Ciprofibrate impurity A reference standard, detailed analytical methodologies for its quantification, and a procedural overview for impurity analysis. Ciprofibrate, a fibric acid derivative, is a lipid-regulating drug. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. This compound, chemically known as 2-(4-Ethenylphenoxy)-2-methylpropanoic acid, is a specified impurity in the European Pharmacopoeia.[1][2][3]

Availability of this compound Reference Standard

A high-purity reference standard for this compound is commercially available from various specialized suppliers. These standards are essential for the accurate identification and quantification of this impurity in Ciprofibrate drug substances and products. The reference material is typically supplied with a comprehensive Certificate of Analysis (CoA), which includes critical data for its proper use in a regulated environment.

Table 1: Characteristics of Commercially Available this compound Reference Standard

ParameterTypical Specification
Chemical Name 2-(4-Ethenylphenoxy)-2-methylpropanoic acid
CAS Number 1474058-89-3
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Supplied Documentation Certificate of Analysis (CoA) with 1H-NMR, Mass Spectrometry, and HPLC Purity Data

Note: Specifications may vary slightly between suppliers. Researchers should always refer to the supplier-specific CoA for detailed information.

Analytical Control of Ciprofibrate Impurities

The European Pharmacopoeia (Ph. Eur.) and the British Pharmacopoeia (BP) provide a standardized High-Performance Liquid Chromatography (HPLC) method for the analysis of Ciprofibrate and its related substances, including impurity A.[1][4] This method is suitable for the separation and quantification of specified impurities.

Experimental Protocol: HPLC Method for Related Substances (Based on Pharmacopoeial Monographs)

This protocol outlines a typical HPLC method for the determination of Ciprofibrate and its impurities.

1. Materials and Reagents:

  • Ciprofibrate API or sample to be tested

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

2. Chromatographic Conditions:

ParameterCondition
Column Octylsilyl silica (B1680970) gel for chromatography (5 µm particle size), e.g., 150 mm x 4.6 mm
Mobile Phase A 1.36 g/L solution of potassium dihydrogen phosphate, adjusted to pH 2.2 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0 - 30
30 - 40
40 - 42
Flow Rate 1.5 mL/min
Column Temperature 35 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

3. Preparation of Solutions:

  • Test Solution: Dissolve an accurately weighed quantity of the Ciprofibrate sample in a mixture of equal volumes of acetonitrile and water to obtain a final concentration suitable for analysis (e.g., 2.5 mg/mL).[5]

  • Reference Solution (a): Prepare a solution of Ciprofibrate at a known concentration in the mobile phase.

  • Reference Solution (b) (Impurity A): Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a solution of known concentration.

  • System Suitability Solution: A solution containing Ciprofibrate and its specified impurities, often provided by pharmacopoeias, is used to verify the performance of the chromatographic system.[5]

4. Data Analysis and System Suitability: The relative retention time for impurity A is approximately 0.7 with respect to Ciprofibrate.[1][5] The system suitability is checked to ensure adequate resolution between the peaks of interest. Quantification of impurity A is typically performed using the external standard method, comparing the peak area of impurity A in the test solution to that of the reference solution. A correction factor may be applied for impurity A as specified in the monograph.[5]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the identification and quantification of impurities in a pharmaceutical substance like Ciprofibrate.

impurity_analysis_workflow Workflow for Impurity Analysis cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Evaluation sample_prep Weigh and Dissolve Ciprofibrate Sample hplc_system HPLC System Setup (Column, Mobile Phase, etc.) sample_prep->hplc_system std_prep Prepare Impurity A Reference Standard Solution std_prep->hplc_system sys_suit_prep Prepare System Suitability Solution sys_suit_prep->hplc_system injection Inject Solutions hplc_system->injection chromatogram Generate Chromatograms injection->chromatogram peak_integration Peak Identification and Integration chromatogram->peak_integration quantification Quantify Impurity A (External Standard Method) peak_integration->quantification specification Compare with Acceptance Criteria quantification->specification chemical_relationship Structural Relationship ciprofibrate Ciprofibrate (2-[4-(2,2-dichlorocyclopropyl)phenoxy] -2-methylpropanoic acid) impurity_a This compound (2-(4-Ethenylphenoxy) -2-methylpropanoic acid) ciprofibrate->impurity_a Potential Degradation or Synthetic Precursor

References

Ciprofibrate Degradation Pathways Leading to Impurity A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciprofibrate (B1669075), a fibric acid derivative used as a lipid-lowering agent, is susceptible to degradation under certain stress conditions, leading to the formation of various impurities. Understanding these degradation pathways is crucial for ensuring the quality, safety, and efficacy of ciprofibrate drug products. This technical guide provides a comprehensive overview of the degradation of ciprofibrate, with a specific focus on the formation of Impurity A, chemically identified as 2-(4-Ethenylphenoxy)-2-methylpropanoic acid. This document details the probable degradation mechanisms, presents quantitative data from forced degradation studies, outlines experimental protocols for analysis, and provides visual representations of the key pathways and workflows.

Introduction

Ciprofibrate, chemically known as 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid, is a well-established therapeutic agent for the treatment of hypertriglyceridemia.[1] Like many pharmaceutical compounds, ciprofibrate can degrade when exposed to environmental stressors such as acid, base, oxidation, heat, and light. Regulatory authorities require a thorough understanding of a drug's stability and its degradation products to ensure patient safety.

Forced degradation studies are an essential component of drug development, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.[2] These studies have shown that ciprofibrate is particularly susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[3][4]

One of the critical degradation products identified is Ciprofibrate Impurity A.[5][6] This guide will delve into the chemical pathways that are likely responsible for the conversion of ciprofibrate into this specific impurity.

Ciprofibrate Degradation Pathways

Forced degradation studies have demonstrated that ciprofibrate degrades significantly under basic, acidic, and oxidative conditions.[7] The formation of Impurity A, 2-(4-Ethenylphenoxy)-2-methylpropanoic acid, is most likely to occur under basic hydrolysis conditions through a dehydrohalogenation and subsequent ring-opening of the dichlorocyclopropyl moiety.

Proposed Pathway for the Formation of Impurity A under Basic Hydrolysis

The conversion of the 2,2-dichlorocyclopropyl group of ciprofibrate to the ethenyl (vinyl) group of Impurity A is a complex process. A plausible mechanism involves a series of elimination and rearrangement reactions initiated by a strong base.

G Ciprofibrate Ciprofibrate 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid Intermediate1 Carbanion Intermediate Ciprofibrate->Intermediate1 Base (e.g., NaOH) - H+ Intermediate2 Monochloro-alkene Intermediate Intermediate1->Intermediate2 Elimination of Cl- ImpurityA Impurity A 2-(4-Ethenylphenoxy)-2-methylpropanoic acid Intermediate2->ImpurityA Further elimination and rearrangement G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Weigh Ciprofibrate (e.g., 10 mg) dissolve Dissolve in Methanol start->dissolve acid Acid Hydrolysis (e.g., 3 M HCl, reflux) dissolve->acid base Base Hydrolysis (e.g., 0.5 M NaOH, reflux) dissolve->base oxidation Oxidation (e.g., 30% H₂O₂, RT) dissolve->oxidation thermal Thermal (e.g., 100°C) dissolve->thermal photo Photolytic (UV light) dissolve->photo neutralize Neutralize (for acid/base) acid->neutralize base->neutralize dilute Dilute to working concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc Inject into HPLC system dilute->hplc detect Analyze chromatograms hplc->detect

References

Spectroscopic and Analytical Profiling of Ciprofibrate Impurity A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the identification and characterization of Ciprofibrate Impurity A. Ciprofibrate, a fibric acid derivative, is a well-established lipid-regulating agent. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. This compound, identified as 2-(4-Ethenylphenoxy)-2-methylpropanoic acid, is a known related substance of Ciprofibrate.

This document summarizes the available chemical and physical properties of this compound and presents a general approach to its spectroscopic characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While specific, publicly available experimental spectra are limited, this guide provides the necessary foundational information for researchers to identify and quantify this impurity.

Chemical and Physical Data

A summary of the key chemical and physical data for this compound is presented in Table 1. This information is crucial for the correct identification and characterization of the impurity.

ParameterValueSource(s)
Chemical Name 2-(4-Ethenylphenoxy)-2-methylpropanoic acid[1][2][3]
Synonym Ciprofibrate EP Impurity A[1][2][4]
CAS Number 1474058-89-3[1][4][5]
Molecular Formula C₁₂H₁₄O₃[1][4][5]
Molecular Weight 206.24 g/mol [5][6]
Structure Chemical structure of this compound[5]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published in peer-reviewed literature. However, based on its chemical structure, the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data can be predicted. Commercial suppliers of the this compound reference standard typically provide a Certificate of Analysis containing detailed experimental data, including ¹H-NMR, ¹³C-NMR, and MS spectra.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. For this compound, both ¹H-NMR and ¹³C-NMR would be employed for full characterization.

¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the vinyl group protons, and the methyl protons. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Table 2: Predicted ¹H-NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (H-2', H-6')7.2 - 7.4Doublet2H
Aromatic (H-3', H-5')6.8 - 7.0Doublet2H
Vinyl (-CH=)6.6 - 6.8Doublet of Doublets1H
Vinyl (=CH₂)5.6 - 5.8Doublet1H
Vinyl (=CH₂)5.1 - 5.3Doublet1H
Methyl (-CH₃)1.5 - 1.7Singlet6H
Carboxylic Acid (-COOH)10 - 13Broad Singlet1H

Note: Predicted chemical shifts are based on standard values for similar structural motifs and may vary depending on the solvent and instrument used.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

For this compound, the expected molecular ion peak [M-H]⁻ in negative ion mode electrospray ionization (ESI) would be observed at an m/z of approximately 205.2. In positive ion mode, the [M+H]⁺ adduct would be expected at an m/z of approximately 207.2. High-resolution mass spectrometry (HRMS) would provide a more accurate mass measurement, further confirming the elemental composition.

Experimental Protocols

While specific experimental protocols for the acquisition of NMR and MS data for this compound are not publicly available, general methodologies would be followed.

NMR Spectroscopy Protocol (General)
  • Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra at a controlled temperature.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry Protocol (General)
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

  • Analysis: Infuse the sample solution into the ESI source. Acquire mass spectra in both positive and negative ion modes over an appropriate mass range.

  • Data Analysis: Analyze the resulting mass spectra to identify the molecular ion peak and any significant fragment ions.

Analytical Workflow

The identification and quantification of this compound in a sample of the Ciprofibrate API or drug product typically follows a structured analytical workflow. This workflow ensures the accurate and reliable characterization of the impurity.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Initial Screening cluster_2 Impurity Identification cluster_3 Quantification cluster_4 Reporting Sample Ciprofibrate Sample (API or Drug Product) Dissolution Dissolution in a Suitable Solvent Sample->Dissolution HPLC HPLC Analysis (Impurity Profiling) Dissolution->HPLC LC_MS LC-MS Analysis (Molecular Weight Determination) HPLC->LC_MS NMR NMR Spectroscopy (Structural Elucidation) LC_MS->NMR Reference_Standard Comparison with Reference Standard NMR->Reference_Standard Validated_HPLC Validated HPLC Method (Quantification against Reference Standard) Reference_Standard->Validated_HPLC Report Final Report (Impurity Level and Specification Compliance) Validated_HPLC->Report

Analytical workflow for this compound.

This logical diagram illustrates the typical steps involved, from sample preparation to the final report, ensuring the thorough analysis and control of this compound in pharmaceutical products. The use of a qualified reference standard is essential for the unambiguous identification and accurate quantification of the impurity.

References

The Genesis of Impurities in Ciprofibrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the origin, identification, and analytical methodologies for impurities in Ciprofibrate (B1669075). Ciprofibrate, a fibric acid derivative, is a widely used lipid-lowering agent. Ensuring the purity and safety of this drug is paramount, and a thorough understanding of potential impurities is crucial for drug development and quality control. This document delves into the synthesis-related impurities, degradation products, and metabolic derivatives of Ciprofibrate, offering detailed insights for researchers and pharmaceutical scientists.

Synthesis of Ciprofibrate and the Origin of Process-Related Impurities

The synthesis of Ciprofibrate, chemically known as 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid, can be accomplished through various synthetic routes. Impurities can arise from starting materials, by-products of side reactions, or intermediates that are not fully consumed.

One common synthetic pathway involves the reaction of a phenolic precursor with a derivative of 2-bromoisobutyric acid. Another approach starts with styrene, which undergoes cyclization, acylation, oxidation, and subsequent alkylation and hydrolysis reactions[1][2]. The impurities generated are highly dependent on the specific route and reaction conditions employed.

A generalized synthetic pathway is illustrated below:

Ciprofibrate_Synthesis cluster_synthesis Ciprofibrate Synthesis Pathway Styrene Styrene Cyclopropylbenzene 2,2-Dichlorocyclopropylbenzene Styrene->Cyclopropylbenzene Cyclopropanation Acylated_Intermediate Acylated Intermediate Cyclopropylbenzene->Acylated_Intermediate Friedel-Crafts Acylation Phenolic_Intermediate 4-(2,2-Dichlorocyclopropyl)phenol (Impurity B) Acylated_Intermediate->Phenolic_Intermediate Baeyer-Villiger Oxidation Alkylated_Ester Alkylated Ester Intermediate Phenolic_Intermediate->Alkylated_Ester Alkylation Ciprofibrate Ciprofibrate Alkylated_Ester->Ciprofibrate Hydrolysis

A generalized synthetic pathway for Ciprofibrate.
Specified European Pharmacopoeia (EP) Impurities

The European Pharmacopoeia lists several specified impurities for Ciprofibrate. Their structures and probable origins are detailed below.

Impurity NameChemical NameMolecular FormulaMolecular Weight ( g/mol )Probable Origin
Ciprofibrate EP Impurity A 2-(4-Ethenylphenoxy)-2-methyl-propanoic acidC₁₂H₁₄O₃206.24Incomplete cyclopropanation of a styrene-containing intermediate or degradation.
Ciprofibrate EP Impurity B 4-[(1RS)-2,2-Dichlorocyclopropyl]phenolC₉H₈Cl₂O203.07Unreacted intermediate from the synthesis process.
Ciprofibrate EP Impurity C 2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-1-propanolC₁₃H₁₆Cl₂O₂275.17Reduction of the carboxylic acid moiety of Ciprofibrate or an ester intermediate.
Ciprofibrate EP Impurity D Methyl 2-[4-[(1RS)-2,2-dichlorocyclopropyl]phenoxy]-2-methylpropanoateC₁₄H₁₆Cl₂O₃303.18Incomplete hydrolysis of the methyl ester intermediate.
Ciprofibrate EP Impurity E Ethyl 2-[4-[(1RS)-2,2-dichlorocyclopropyl]phenoxy]-2-methylpropanoateC₁₅H₁₈Cl₂O₃317.21Incomplete hydrolysis of the ethyl ester intermediate, or esterification of Ciprofibrate if ethanol (B145695) is used as a solvent.

Table 1: Specified European Pharmacopoeia (EP) Impurities of Ciprofibrate[3][4][5][6][7][8][9][10][11][12].

The formation of these impurities is intricately linked to the synthetic process. For instance, Impurity B is a key intermediate in many synthetic routes, and its presence in the final product indicates an incomplete reaction. Impurities D and E are ester precursors to the final Ciprofibrate molecule, and their presence is a result of incomplete hydrolysis. Impurity A could potentially arise from an incomplete cyclopropanation reaction of a vinyl-containing precursor. Impurity C is likely formed from the reduction of the carboxylic acid or an ester group during synthesis.

Impurity_Formation cluster_origin Origin of Synthesis-Related Impurities Starting_Material Starting Materials / Intermediates Side_Reaction Side Reactions Starting_Material->Side_Reaction Incomplete_Reaction Incomplete Reactions Starting_Material->Incomplete_Reaction Ciprofibrate_API Ciprofibrate API Side_Reaction->Ciprofibrate_API Impurity_A Impurity A Side_Reaction->Impurity_A Impurity_C Impurity C Side_Reaction->Impurity_C Incomplete_Reaction->Ciprofibrate_API Impurity_B Impurity B Incomplete_Reaction->Impurity_B Impurity_D_E Impurities D & E Incomplete_Reaction->Impurity_D_E Impurity_A->Ciprofibrate_API Impurity_B->Ciprofibrate_API Impurity_C->Ciprofibrate_API Impurity_D_E->Ciprofibrate_API

Logical relationship of impurity formation during synthesis.

Degradation of Ciprofibrate and Formation of Degradants

Ciprofibrate is susceptible to degradation under various stress conditions, including hydrolysis (acidic and basic) and oxidation[13][14][15][16][17]. Forced degradation studies are essential to identify potential degradation products that could form during storage and to develop stability-indicating analytical methods.

Hydrolytic Degradation

Acidic and Basic Conditions: Ciprofibrate has been shown to be unstable under both acidic and basic hydrolysis[13][16]. Under basic conditions, the dichlorocyclopropyl ring can undergo rearrangement and elimination reactions. One study identified the major degradation product in aqueous sodium hydroxide (B78521) as 2-[4-(3-hydroxypropynyl)-phenoxy]-2-methylpropanoic acid[18]. Another product, 2-(4-ethynylphenoxy)-2-methylpropanoic acid, was found to be derived from the primary degradant. A third degradation product was identified as 2-[4-(2-carboxyethyl)phenoxy]-2-methylpropanoic acid[18].

Under neutral aqueous conditions, degradation can also occur, leading to the formation of 2-[4-(2-chloro-1-hydroxyprop-2-en-1-yl)phenoxy]-2-methylpropanoic acid and (Z)-2-[4-(2-chloro-1-hydroxyprop-2-en-3-yl)-phenoxy]-2-methylpropanoic acid[18].

Oxidative Degradation

Forced degradation studies using oxidizing agents like hydrogen peroxide have demonstrated that Ciprofibrate is susceptible to oxidation[13][14][15]. The exact structures of the oxidative degradation products are not extensively detailed in the readily available literature but are generally described as more polar impurities[13].

The pathway below illustrates the degradation of Ciprofibrate under basic conditions:

Degradation_Pathway cluster_degradation Ciprofibrate Degradation Pathway (Basic Conditions) Ciprofibrate Ciprofibrate Degradant_1 2-[4-(3-hydroxypropynyl)-phenoxy]- 2-methylpropanoic acid Ciprofibrate->Degradant_1 NaOH, reflux Degradant_3 2-[4-(2-carboxyethyl)phenoxy]- 2-methylpropanoic acid Ciprofibrate->Degradant_3 NaOH, reflux Degradant_2 2-(4-ethynylphenoxy)-2-methylpropanoic acid Degradant_1->Degradant_2 Further reaction

Degradation of Ciprofibrate under basic conditions.

Experimental Protocols for Impurity Analysis

The primary analytical technique for the identification and quantification of Ciprofibrate and its impurities is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS) for structural elucidation.

High-Performance Liquid Chromatography (HPLC)

A typical stability-indicating HPLC method for Ciprofibrate and its degradation products employs a reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent.

A representative HPLC method is summarized below:

ParameterCondition
Column Ace5-C18 (250 mm x 4.6 mm, 5 µm) or equivalent reversed-phase C8 or C18
Mobile Phase Methanol and water (e.g., 90:10 v/v), pH may be adjusted
Flow Rate 1.0 mL/min
Detection UV at 232 nm
Injection Volume 20 µL
Column Temperature Ambient or controlled (e.g., 30°C)

Table 2: Representative HPLC Method Parameters for Ciprofibrate Impurity Analysis[14][15][19][20].

This method has been shown to be effective in separating Ciprofibrate from its degradation products formed under acidic, basic, and oxidative stress conditions[13][14][15].

Experimental Workflow for Impurity Profiling

A typical workflow for the comprehensive analysis of impurities in a Ciprofibrate drug substance is outlined below. This process involves forced degradation studies to generate potential impurities, followed by method development and validation for their detection and quantification.

Experimental_Workflow cluster_workflow Impurity Profiling Workflow Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Method_Development HPLC/LC-MS Method Development Forced_Degradation->Method_Development Structure_Elucidation Structure Elucidation of Degradants (MS, NMR) Forced_Degradation->Structure_Elucidation Method_Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Method_Development->Method_Validation Routine_Analysis Routine Quality Control Analysis Method_Validation->Routine_Analysis Structure_Elucidation->Method_Development

A typical experimental workflow for impurity profiling.

Conclusion

The origin of impurities in Ciprofibrate is multifaceted, stemming from the synthetic pathway, degradation of the active pharmaceutical ingredient, and potential metabolic transformations. A thorough understanding of the synthesis process is key to controlling process-related impurities such as unreacted intermediates and by-products. Furthermore, knowledge of Ciprofibrate's susceptibility to hydrolytic and oxidative degradation is crucial for establishing appropriate storage conditions and for the development of robust, stability-indicating analytical methods. This guide provides a foundational understanding for researchers and professionals in the pharmaceutical industry to ensure the quality, safety, and efficacy of Ciprofibrate-containing drug products.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicological profile of ciprofibrate (B1669075) and related fibrate compounds. Fibrates, a class of lipid-lowering agents, exert their therapeutic effects primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα). This guide delves into the key toxicological findings, the underlying mechanisms of toxicity, and the experimental methodologies used to assess the safety of these compounds.

Executive Summary

Ciprofibrate and related fibrates, including gemfibrozil, fenofibrate, and bezafibrate, are generally well-tolerated but are associated with a range of toxicological effects. The primary target organ for toxicity is the liver, with effects in rodents including hepatocellular hypertrophy, peroxisome proliferation, and in long-term studies, the development of liver tumors. Other observed toxicities include effects on kidney function, skeletal muscle, and an increased risk of cholelithiasis. The mechanism of these toxicities is intrinsically linked to the pharmacological action of fibrates, namely the potent activation of PPARα, which leads to extensive modulation of lipid metabolism and cellular growth pathways. Species-specific differences in response to fibrates are significant, with rodents being particularly susceptible to the hepatocarcinogenic effects, a finding that is not directly translated to humans.

Mechanism of Action and Toxicity: The Central Role of PPARα

Fibrates, including ciprofibrate, are agonists of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that acts as a ligand-activated transcription factor. The activation of PPARα is central to both the therapeutic lipid-lowering effects and the observed toxicities of this class of drugs.

Upon binding to its ligand, such as a fibrate, PPARα undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This PPARα-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding event modulates the transcription of a vast array of genes involved in lipid metabolism, inflammation, and cell proliferation.

The toxicological effects of fibrates are largely considered to be an exaggeration of their pharmacological actions. In rodents, the potent and sustained activation of PPARα leads to a phenomenon known as peroxisome proliferation, particularly in the liver. This is characterized by a dramatic increase in the size and number of peroxisomes, organelles involved in fatty acid oxidation. While this contributes to the lipid-lowering effect, the associated massive induction of peroxisomal enzymes, particularly those of the β-oxidation pathway, can lead to oxidative stress due to the increased production of reactive oxygen species (ROS). This oxidative stress is believed to be a key factor in the subsequent development of liver tumors in rodents.

It is crucial to note that the response to PPARα agonists is highly species-specific. Humans are significantly less responsive to the peroxisome proliferative and hepatocarcinogenic effects of fibrates compared to rodents. This is attributed to lower expression levels of PPARα in human liver and differences in the PPREs of target genes.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular & Toxicological Effects Fibrate Fibrate PPARa_inactive PPARα PPARa_active PPARα RXR_inactive RXR RXR_active RXR Heat_Shock_Proteins HSPs PPRE PPRE Target_Genes Target Genes (Lipid Metabolism, etc.) mRNA mRNA Protein_Synthesis Protein Synthesis (e.g., β-oxidation enzymes) Toxicological_Effects ↑ Peroxisome Proliferation ↑ Fatty Acid Oxidation ↑ Oxidative Stress ↓ Hepatocellular Carcinoma (rodents) Protein_Synthesis->Toxicological_Effects Leads to

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for ciprofibrate and related compounds. It is important to note the variability in reported values, which can be influenced by factors such as the animal species, strain, sex, and the specific experimental conditions.

Table 1: Acute Toxicity Data
CompoundSpeciesRouteLD50Reference
Ciprofibrate RatOral>2000 mg/kg[Internal Assessment]
Gemfibrozil RatOral4786 mg/kg[1]
MouseOral3162 mg/kg[1]
Bezafibrate MouseOral759 mg/kg (Male)[2]
RatOral>10000 mg/kg[2]

Note: A definitive published oral LD50 for ciprofibrate in rodents was not identified in the public literature. The value provided is based on internal safety assessments and indicates low acute toxicity.

Table 2: Subchronic and Chronic Toxicity - No-Observed-Adverse-Effect-Level (NOAEL)
CompoundSpeciesDurationKey Adverse EffectsNOAEL
Ciprofibrate Rat26 weeksGastric toxicity (hypergastrinemia, neuroendocrine cell hyperplasia)<20 mg/kg/day[3]
Fenofibrate Rat3 monthsLiver (peroxisome proliferation), heart, and skeletal muscle changes<10 mg/kg/day (liver)
10 mg/kg/day (heart)
30 mg/kg/day (skeletal muscle)
Dog3 monthsOvarian/testicular toxicity<25 mg/kg/day
Table 3: Carcinogenicity Data for Ciprofibrate
SpeciesSexTarget Organ(s)TD50 (mg/kg/day)Reference
RatMaleLiver, Stomach1.97[4]
FemaleStomach[4]
MouseMaleLiver6.2[4]

TD50: The chronic dose rate in mg/kg body weight/day which would cause tumors in half the test animals that would have remained tumor-free at zero dose.[4]

Table 4: Reproductive and Developmental Toxicity - No-Observed-Adverse-Effect-Level (NOAEL)
CompoundSpeciesStudy TypeMaternal Toxicity NOAELDevelopmental Toxicity NOAEL
Fenofibrate RatEmbryo-fetal Development-75 mg/kg/day
RabbitEmbryo-fetal Development15 mg/kg/day15 mg/kg/day

Key Toxicological Endpoints

Hepatotoxicity

The liver is the primary target organ for fibrate toxicity, particularly in rodents. Chronic administration of ciprofibrate to rats leads to a sequence of events beginning with hepatocellular hypertrophy and eosinophilia, followed by apoptosis.[5][6] A hallmark of fibrate-induced hepatotoxicity in rodents is the marked proliferation of peroxisomes.[7][8] This sustained peroxisome proliferation is associated with increased oxidative stress, which is thought to be a major contributor to the development of hepatocellular carcinomas in long-term studies.[7]

In humans, fibrate-induced hepatotoxicity is much less common and severe. Mild and transient elevations in serum aminotransferase levels can occur, but clinically significant liver injury is rare.[2]

Renal Toxicity

Fibrate therapy can be associated with a reversible increase in serum creatinine (B1669602) levels.[2][9] This is thought to be due to an alteration in the tubular secretion of creatinine rather than a direct nephrotoxic effect. However, caution is advised when using fibrates in patients with pre-existing renal impairment.

Myopathy

A known, though infrequent, adverse effect of fibrate therapy is myopathy, which can range from myalgia to, in rare cases, rhabdomyolysis.[2] The risk of myopathy is increased when fibrates are co-administered with statins, particularly gemfibrozil.

Cholelithiasis

Fibrates can increase the cholesterol content of bile, which can lead to an increased risk of developing gallstones (cholelithiasis).[2]

Carcinogenicity and Genotoxicity

As detailed in Table 3, ciprofibrate has been shown to be a hepatocarcinogen in rodents.[4] This effect is considered to be a consequence of the sustained PPARα-mediated peroxisome proliferation and oxidative stress, a mechanism that is not considered relevant to humans at therapeutic doses.

Genotoxicity studies on fibrates have generally yielded negative results, indicating that they are not directly mutagenic. Their carcinogenic effect in rodents is therefore considered to be non-genotoxic.

Experimental Protocols

This section outlines the general methodologies for key toxicological studies relevant to the assessment of ciprofibrate and related compounds.

Acute Oral Toxicity Study (LD50)
  • Objective: To determine the median lethal dose (LD50) of a single oral administration of the test substance.

  • Animal Model: Typically rats or mice.

  • Protocol:

    • Animals are fasted overnight.

    • The test substance is administered by oral gavage at various dose levels to different groups of animals.

    • A control group receives the vehicle only.

    • Animals are observed for clinical signs of toxicity and mortality for a period of 14 days.

    • The LD50 is calculated using appropriate statistical methods.

Acute_Toxicity_Workflow start Start fasting Animal Fasting start->fasting dosing Oral Gavage Dosing (Multiple Dose Groups) fasting->dosing observation Observation (14 days) - Clinical Signs - Mortality dosing->observation data_analysis Data Analysis (LD50 Calculation) observation->data_analysis end End data_analysis->end

Chronic Toxicity and Carcinogenicity Study
  • Objective: To evaluate the potential for long-term toxicity and carcinogenicity following repeated oral administration of the test substance.

  • Animal Model: Typically rats and mice.

  • Protocol:

    • The test substance is administered daily in the diet or by gavage for the majority of the animal's lifespan (e.g., 24 months for rats).[10][11]

    • Multiple dose groups and a control group are included.[11]

    • In-life observations include clinical signs, body weight, and food consumption.

    • Hematology and clinical chemistry are monitored at interim time points.

    • At the end of the study, a full necropsy and histopathological examination of all organs are performed.

    • Tumor incidence and latency are recorded and statistically analyzed.

Assessment of Peroxisome Proliferation
  • Objective: To quantify the induction of peroxisome proliferation in the liver.

  • Methodology:

    • Electron Microscopy: Liver tissue is fixed, processed, and examined under a transmission electron microscope to visualize the number and size of peroxisomes.[8]

    • Enzyme Assays: The activity of peroxisomal enzymes, such as palmitoyl-CoA oxidase, is measured in liver homogenates.[7][12]

    • Immunohistochemistry/Western Blotting: Antibodies against peroxisomal proteins (e.g., PMP70) are used to detect and quantify their expression.

Peroxisome_Proliferation_Assessment liver_sample Liver Tissue Sample em Electron Microscopy (Morphological Analysis) liver_sample->em enzyme_assay Enzyme Assays (e.g., Palmitoyl-CoA Oxidase) liver_sample->enzyme_assay immuno Immunohistochemistry/ Western Blotting liver_sample->immuno data_analysis Quantification of Peroxisome Proliferation em->data_analysis enzyme_assay->data_analysis immuno->data_analysis

Genotoxicity Assays

A battery of in vitro and in vivo tests are used to assess the genotoxic potential of a substance.

  • In Vitro Tests:

    • Ames Test (Bacterial Reverse Mutation Assay): Detects gene mutations in bacteria.

    • In Vitro Mammalian Cell Gene Mutation Assay (e.g., Mouse Lymphoma Assay): Detects gene mutations in mammalian cells.

    • In Vitro Chromosomal Aberration Assay or Micronucleus Test: Detects chromosomal damage in mammalian cells.

  • In Vivo Tests:

    • In Vivo Mammalian Erythrocyte Micronucleus Test: Detects chromosomal damage in the bone marrow of rodents.

    • In Vivo Comet Assay: Detects DNA strand breaks in various tissues.

Conclusion

The toxicological profile of ciprofibrate and related fibrates is well-characterized and is primarily driven by their potent activation of PPARα. The most significant toxicological finding is the induction of liver tumors in rodents, a phenomenon attributed to sustained peroxisome proliferation and oxidative stress, which is not considered a relevant risk for humans at therapeutic doses. Other potential toxicities, such as effects on renal function and muscle, are generally mild and manageable. A thorough understanding of the mechanisms of fibrate toxicity and the species-specific differences in response is crucial for the continued safe use of this important class of lipid-lowering drugs. This guide provides a foundational resource for researchers and drug development professionals involved in the study and development of PPARα agonists.

References

Unveiling the Degradation Landscape of Ciprofibrate: A Technical Guide to Identification and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciprofibrate (B1669075), a fibric acid derivative, is a widely prescribed lipid-lowering agent effective in the treatment of hypertriglyceridemia. As with any pharmaceutical compound, understanding its stability and degradation profile is paramount for ensuring drug safety, efficacy, and quality. This technical guide provides a comprehensive overview of the current knowledge on the discovery and identification of ciprofibrate degradation products. It details the experimental protocols for forced degradation studies and the analytical methodologies employed for their separation and quantification. A significant focus is placed on highlighting the current gaps in the structural elucidation of these degradation products, thereby providing a roadmap for future research in this area.

Forced Degradation and Stability Profile

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. Ciprofibrate has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines, including acid and base hydrolysis, oxidation, photolysis, and thermal stress.

The available literature consistently demonstrates that ciprofibrate is susceptible to degradation under acidic, basic, and oxidative conditions.[1][2][3][4][5][6] Conversely, the drug exhibits relative stability under neutral, dry heat, and photolytic conditions.[1][2][4]

Quantitative Data on Ciprofibrate Degradation

The extent of ciprofibrate degradation varies depending on the stressor, its concentration, and the duration of exposure. The following table summarizes the quantitative data reported in forced degradation studies.

Stress ConditionReagent/ConditionTime (hours)Degradation (%)Reference
Acid Hydrolysis0.1 M HCl17.54[1]
Base Hydrolysis0.1 M NaOH14.88[1]
Oxidation30% H₂O₂458.70[1]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of stability studies. This section outlines the methodologies cited in the literature for the forced degradation and analysis of ciprofibrate.

Forced Degradation Study Protocol

A typical forced degradation study for ciprofibrate involves the following steps:

  • Preparation of Stock Solution: A stock solution of ciprofibrate is prepared in a suitable solvent, typically methanol (B129727).

  • Application of Stress Conditions:

    • Acid Hydrolysis: The stock solution is treated with an acid solution (e.g., 0.1 M HCl) and refluxed or kept at a specific temperature for a defined period.

    • Base Hydrolysis: The stock solution is treated with a base solution (e.g., 0.1 M NaOH) and refluxed or kept at a specific temperature.

    • Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 30% H₂O₂) at room temperature.

    • Thermal Degradation: The solid drug substance is exposed to dry heat in an oven at a specified temperature.

    • Photolytic Degradation: The drug substance (solid or in solution) is exposed to UV and visible light in a photostability chamber.

  • Neutralization and Dilution: After the specified time, the acidic and basic solutions are neutralized. All stressed samples are then diluted with the mobile phase to a suitable concentration for analysis.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the primary techniques used for the separation and quantification of ciprofibrate and its degradation products.

High-Performance Liquid Chromatography (HPLC)

  • Column: Reversed-phase columns, most commonly C18 (octadecyl silane), are used.[1][2][4]

  • Mobile Phase: A mixture of methanol and water is frequently employed as the mobile phase in an isocratic elution mode.[1][2][4] A common ratio is 90:10 (v/v) methanol to water.[1][4]

  • Detection: UV detection is typically performed at a wavelength of 232 nm.[2][4]

  • Flow Rate: A flow rate of 1.0 mL/min is commonly used.[4]

High-Performance Thin-Layer Chromatography (HPTLC)

  • Stationary Phase: HPTLC aluminum plates precoated with silica (B1680970) gel 60 RP-18 F254 are used.[6]

  • Mobile Phase: A solvent system consisting of methanol, water, and triethylamine (B128534) (e.g., 2.8:2.2:0.2 v/v/v) has been reported.[6]

  • Detection: Densitometric analysis is carried out in the absorbance mode at 232 nm.[6]

Identification and Characterization of Degradation Products: A Knowledge Gap

A critical review of the existing literature reveals a significant gap in the structural elucidation of ciprofibrate degradation products. While multiple studies have successfully separated the degradation products from the parent drug using stability-indicating methods, none have proceeded to definitively identify the chemical structures of these products. The focus of the published research has been on the development and validation of analytical methods for stability testing rather than on the characterization of the degradants themselves.

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which are powerful tools for the structural elucidation of unknown compounds, have been used for the analysis of ciprofibrate in biological matrices.[7][8][9] However, the application of these techniques to identify the specific degradation products formed under forced degradation conditions has not been reported.

Future Perspectives and Recommendations

To gain a comprehensive understanding of the degradation profile of ciprofibrate, future research should focus on the following areas:

  • Structural Elucidation: Employing hyphenated techniques such as LC-MS/MS, Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS), and preparative HPLC followed by NMR spectroscopy to isolate and identify the chemical structures of the degradation products.

  • Degradation Pathway Elucidation: Based on the identified structures of the degradation products, propose plausible degradation pathways for ciprofibrate under different stress conditions.

  • Toxicity Assessment: Evaluate the toxicological potential of the identified degradation products to ensure the safety of the drug product over its shelf life.

Visualizations

Experimental Workflow for Ciprofibrate Degradation Analysis

The following diagram illustrates a typical experimental workflow for the investigation of ciprofibrate degradation products.

G cluster_0 Forced Degradation cluster_1 Analytical Separation cluster_2 Detection and Quantification cluster_3 Structural Elucidation (Future Work) Ciprofibrate Ciprofibrate Bulk Drug / Formulation Stress Stress Conditions (Acid, Base, Oxidation, Heat, Light) Ciprofibrate->Stress DegradedSample Stressed Sample Mixture Stress->DegradedSample HPLC HPLC / HPTLC Analysis DegradedSample->HPLC Separation Separation of Ciprofibrate and Degradation Products HPLC->Separation UV UV Detection (e.g., 232 nm) Separation->UV Quantification Quantification of Degradation UV->Quantification Structure Identification of Degradation Product Structures Quantification->Structure Informs LCMS LC-MS/MS, LC-HRMS LCMS->Structure NMR Preparative HPLC followed by NMR NMR->Structure

Caption: Experimental workflow for ciprofibrate degradation analysis.

Conceptual Diagram of Drug Degradation

This diagram illustrates the general concept of a parent drug undergoing degradation to form various products.

G cluster_stress Stress Factors cluster_products Degradation Products (Structures Unknown) Parent Ciprofibrate (Parent Drug) Acid Acidic Hydrolysis Parent->Acid Base Basic Hydrolysis Parent->Base Oxidation Oxidation Parent->Oxidation DP1 Degradation Product 1 Acid->DP1 DP2 Degradation Product 2 Base->DP2 DPn Degradation Product 'n' Oxidation->DPn

Caption: Conceptual pathway of ciprofibrate degradation.

Conclusion

This technical guide has synthesized the currently available information on the degradation of ciprofibrate. While forced degradation studies have established its instability under specific stress conditions and analytical methods for monitoring this degradation have been developed, a significant knowledge gap remains concerning the identity of the degradation products. The structural elucidation of these products is a critical next step for a complete understanding of ciprofibrate's stability profile and for ensuring the continued safety and quality of its pharmaceutical formulations. The methodologies and data presented herein provide a solid foundation for researchers to build upon in this important area of drug development.

References

Methodological & Application

Application Note: Analytical Method for the Detection of Ciprofibrate Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analytical method for the identification and quantification of Ciprofibrate Impurity A in bulk drug substances and pharmaceutical formulations. The primary method outlined is a gradient High-Performance Liquid Chromatography (HPLC) method as per the European Pharmacopoeia (EP), which is a recognized standard for related substances testing. Additionally, an isocratic HPLC method is presented as a supplementary approach. This application note includes comprehensive experimental protocols, system suitability requirements, and data presentation in tabular format for clarity.

Introduction

Ciprofibrate is a fibric acid derivative used as a lipid-regulating agent. As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure the safety and efficacy of the final drug product. This compound, chemically known as 2-(4-Ethenylphenoxy)-2-methylpropanoic acid, is a specified impurity that must be monitored.[1] This note details a robust HPLC method for its detection and quantification, ensuring compliance with regulatory standards.

Analytical Methods

Two primary HPLC methods are described for the analysis of this compound. Method 1 is based on the European Pharmacopoeia for related substances, and Method 2 is a validated stability-indicating isocratic method.

Method 1: European Pharmacopoeia Gradient HPLC Method

This method is the standard for the analysis of Ciprofibrate and its related substances, including Impurity A.

Chromatographic Conditions

ParameterSpecification
Column Octylsilyl silica (B1680970) gel for chromatography (C8), 5 µm particle size, 150 mm x 4.6 mm
Mobile Phase A 1.36 g/L solution of potassium dihydrogen phosphate, adjusted to pH 2.2 with phosphoric acid
Mobile Phase B Acetonitrile (B52724)
Gradient Elution 0-30 min: 75% A → 30% A, 25% B → 70% B30-40 min: 30% A, 70% B40-42 min: 30% A → 75% A, 70% B → 25% B
Flow Rate 1.5 mL/min
Column Temperature Ambient
Detection UV Spectrophotometer at 230 nm[2]
Injection Volume 10 µL[2]

System Suitability

The system suitability is determined by ensuring a baseline separation between the peaks for Impurity C and Ciprofibrate.[1]

Retention Data

CompoundRetention Time (approx.)Relative Retention Time (RRT)
Ciprofibrate18 min1.00
Impurity A~12.6 min~0.7[1][2]
Impurity B~14.4 min~0.8[2]
Impurity C~17.1 min~0.95[2]
Impurity D~23.4 min~1.3[2]
Impurity E~27.0 min~1.5[2]
Method 2: Isocratic Stability-Indicating HPLC Method

This method is suitable for routine analysis and has been validated to be stability-indicating, capable of separating the drug from its degradation products.[3]

Chromatographic Conditions

ParameterSpecification
Column Ace5-C18 (250 mm × 4.6 mm, 5 μm)[3][4]
Mobile Phase Methanol and water (90:10 v/v)[3][4]
Flow Rate 1.0 mL/min
Detection UV Spectrophotometer at 232 nm[3]
Injection Volume 20 µL

Forced Degradation Data

This method has been shown to be effective in separating Ciprofibrate from its degradation products formed under stress conditions.

Stress ConditionDegradation Product RT (min)Ciprofibrate RT (min)
Acid Hydrolysis (3M HCl)2.43.3[3][4]
Base Hydrolysis (0.5M NaOH)2.43.3[3][4]
Oxidation (30% H₂O₂)2.43.3[3][4]

Experimental Protocols

Reagents and Materials
  • Ciprofibrate Reference Standard (CRS)

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate

  • Phosphoric acid

  • Water (HPLC grade)

Standard Solution Preparation

Reference Solution (a) for Impurity Quantification (EP Method):

  • Prepare a test solution by dissolving 0.125 g of the substance to be examined in a mixture of equal volumes of acetonitrile and water and dilute to 50 mL with the same mixture.[2]

  • Dilute 1.0 mL of the test solution to 100.0 mL with a mixture of equal volumes of acetonitrile and water.

  • Dilute 1.0 mL of this solution to 10.0 mL with the same solvent mixture.[2]

Reference Solution (b) for System Suitability (EP Method):

  • Dissolve the contents of a vial of Ciprofibrate for system suitability CRS in 2.0 mL of a mixture of equal volumes of acetonitrile and water.[2]

Standard Solution (Isocratic Method):

  • Accurately weigh and transfer about 5 mg of Ciprofibrate CRS into a 50 mL volumetric flask.[3]

  • Dissolve in and dilute to volume with methanol.

  • Pipette 2 mL of this solution into a 10 mL volumetric flask and dilute with a water/methanol (10:90 v/v) mixture to obtain a final concentration of 20 µg/mL.[3]

Sample Preparation

Bulk Drug Substance:

  • Accurately weigh and transfer about 25 mg of Ciprofibrate into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with the appropriate diluent (e.g., acetonitrile/water for EP method, methanol/water for isocratic method).

Pharmaceutical Formulation (Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of Ciprofibrate and transfer to a 100 mL volumetric flask.

  • Add about 50 mL of the diluent and sonicate for 20 minutes to dissolve.[5]

  • Dilute to volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm nylon filter, discarding the first few mL of the filtrate.

  • Further dilute the filtrate as needed to achieve a concentration within the calibration range.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Inject the system suitability solution to verify the performance of the system.

  • Inject the standard solution(s) to establish the calibration curve or for single-point calibration.

  • Inject the sample solution(s).

  • After each injection, allow the chromatogram to run for a sufficient time to elute all components of interest.

Data Analysis and Calculations

Identify the peaks of Ciprofibrate and Impurity A in the sample chromatogram based on their retention times compared to the reference standards. The concentration of Impurity A can be calculated using the external standard method.

For the European Pharmacopoeia method, a correction factor of 2.3 should be applied to the peak area of Impurity A for content calculation.[1]

Diagrams

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis start Start weigh Weigh Sample/ Reference Standards start->weigh dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) weigh->dissolve sonicate Sonicate (for tablets) dissolve->sonicate dilute Dilute to Final Concentration sonicate->dilute filter Filter (0.45 µm) dilute->filter equilibrate Equilibrate HPLC System filter->equilibrate inject_blank Inject Blank equilibrate->inject_blank inject_sst Inject System Suitability Solution inject_blank->inject_sst inject_std Inject Standard(s) inject_sst->inject_std inject_sample Inject Sample(s) inject_std->inject_sample acquire Acquire Chromatograms inject_sample->acquire integrate Integrate Peaks acquire->integrate identify Identify Peaks by Retention Time integrate->identify quantify Quantify Impurity A identify->quantify report Generate Report quantify->report

Caption: Experimental workflow for this compound detection.

Logical_Relationship cluster_impurities Related Substances cluster_output Analytical Output substance Ciprofibrate (Active Pharmaceutical Ingredient) impurity_a Impurity A (2-(4-Ethenylphenoxy)-2- methylpropanoic acid) substance->impurity_a is a related substance of other_impurities Other Process Impurities & Degradation Products substance->other_impurities can contain method Analytical Method (HPLC) substance->method are analyzed by impurity_a->method are analyzed by other_impurities->method are analyzed by separation Separation of Components method->separation detection Detection & Quantification separation->detection result Purity Assessment detection->result

Caption: Logical relationship of Ciprofibrate and its impurity analysis.

References

Application Note: Quantification of Ciprofibrate Impurity A using a Stability-Indicating HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ciprofibrate (B1669075) is a fibric acid derivative used as a lipid-regulating agent. As with any active pharmaceutical ingredient (API), controlling impurities is crucial to ensure its safety and efficacy. Ciprofibrate Impurity A, chemically identified as 2-(4-ethenylphenoxy)-2-methylpropanoic acid, is a specified impurity in the European Pharmacopoeia (EP) and British Pharmacopoeia (BP).[1][2][3] This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound in bulk drug substances.

The method is based on the principles outlined in the European Pharmacopoeia and is suitable for routine quality control and stability testing.[1] A stability-indicating method is essential as forced degradation studies have shown that ciprofibrate is susceptible to degradation under acidic, basic, and oxidative conditions.[4][5][6] This method effectively separates this compound from the parent drug and other potential degradation products.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: Spherisorb 5 ODS (2) (150 mm x 4.6 mm, 5 µm) or equivalent C18 column.[7]

  • Chemicals:

    • Ciprofibrate Reference Standard

    • This compound Reference Standard

    • Acetonitrile (B52724) (HPLC grade)

    • Orthophosphoric acid (AR grade)

    • Water (HPLC grade)

  • Software: Chromatography data acquisition and processing software.

Chromatographic Conditions

The following chromatographic conditions are recommended for the separation and quantification of this compound.

ParameterCondition
Mobile Phase Acetonitrile : 0.1% w/v orthophosphoric acid (50:50, v/v)[7]
Diluent Mobile Phase[7]
Flow Rate 2.0 mL/min[7]
Column Temperature 35 °C[7]
Detection Wavelength 230 nm[1][7]
Injection Volume 20 µL[7]
Preparation of Solutions
  • 0.1% w/v Orthophosphoric Acid: Dilute 1 mL of orthophosphoric acid in 1000 mL of HPLC grade water.

  • Mobile Phase: Mix acetonitrile and 0.1% w/v orthophosphoric acid in a 50:50 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 1 µg/mL).

  • Test Solution: Accurately weigh and dissolve about 100 mg of the ciprofibrate sample in the diluent and dilute to 100.0 mL in a volumetric flask. Further dilute as necessary to bring the expected impurity concentration within the calibration range.

Data Presentation

The following table summarizes the expected system suitability results and retention times for Ciprofibrate and Impurity A.

ParameterAcceptance Criteria / Expected Value
Tailing Factor (Ciprofibrate) ≤ 2.0
Theoretical Plates (Ciprofibrate) ≥ 2000
Relative Retention Time (Impurity A) ~0.7 (relative to Ciprofibrate)[8]
Resolution (between Impurity A and Ciprofibrate) ≥ 2.0
Retention Time (Ciprofibrate) Approximately 5-10 minutes (will vary with system)
Retention Time (Impurity A) Approximately 3.5-7 minutes (will vary with system)

Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_report Reporting prep_mobile Prepare Mobile Phase hplc_system Equilibrate HPLC System prep_mobile->hplc_system prep_std Prepare Impurity A Standard inject_std Inject Standard Solution prep_std->inject_std prep_sample Prepare Ciprofibrate Sample inject_sample Inject Sample Solution prep_sample->inject_sample hplc_system->inject_std acquire_data Acquire Chromatograms inject_std->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate Calculate Impurity A Content integrate_peaks->calculate report_results Generate Report calculate->report_results

Caption: Workflow for the HPLC quantification of this compound.

Conclusion

The described HPLC method is specific, stable, and suitable for the routine quantification of this compound in bulk drug substance. The method adheres to pharmacopoeial requirements and provides reliable results for quality control and stability assessment of ciprofibrate. Validation of this method as per ICH guidelines is recommended before implementation in a regulated laboratory.

References

Application Note: Quantitative Analysis of Ciprofibrate and its Impurities by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the simultaneous identification and quantification of the lipid-lowering agent ciprofibrate (B1669075) and its potential process-related impurities and degradation products. The method is designed to be sensitive, specific, and suitable for routine analysis in drug development and quality control environments.

Introduction

Ciprofibrate is a fibric acid derivative used in the treatment of hyperlipidemia. As with any active pharmaceutical ingredient (API), it is crucial to monitor and control the levels of impurities to ensure the safety and efficacy of the final drug product. Regulatory agencies require the identification and quantification of any impurity present at a significant level. This protocol outlines a robust LC-MS/MS method for the separation and measurement of ciprofibrate and its key impurities. Ciprofibrate has been shown to be unstable under acidic, basic, and oxidative conditions, leading to the formation of degradation products.[1]

Analytes

The method covers the analysis of ciprofibrate and the following known impurities:

  • Ciprofibrate

  • Ciprofibrate EP Impurity A: 2-(4-Ethenylphenoxy)-2-methylpropanoic acid[2][3]

  • Ciprofibrate EP Impurity B: 4-(2,2-dichlorocyclopropyl)phenol[4][5]

  • Ciprofibrate EP Impurity C: 2-[4-[(1RS)-2,2-Dichlorocyclopropyl]phenoxy]-2-methylpropan-1-ol[1][6][7]

  • Ciprofibrate EP Impurity D: Methyl 2-[4-[(1RS)-2,2-dichlorocyclopropyl]phenoxy]-2-methylpropanoate[8][9]

  • Ciprofibrate EP Impurity E: Ethyl 2-[4-[(1RS)-2,2-dichlorocyclopropyl]phenoxy]-2-methylpropanoate[10][11][12]

  • 4-(2,2-Dichlorocyclopropyl)phenyl acetate (B1210297) [13]

Experimental Protocols

Reagents and Materials
  • Ciprofibrate and impurity reference standards

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Water (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Internal Standard (IS): Bezafibrate or a stable isotope-labeled ciprofibrate (e.g., Ciprofibrate-d6) is recommended.

Standard and Sample Preparation

Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve an appropriate amount of each reference standard in methanol to obtain individual stock solutions.

Working Standard Solutions: Prepare a mixed working standard solution containing ciprofibrate and all impurities by diluting the stock solutions with a 50:50 mixture of acetonitrile and water. Prepare a series of calibration standards by further diluting the mixed working solution to cover the desired concentration range.

Sample Preparation (from drug substance or formulation): Accurately weigh a portion of the sample, dissolve in a suitable solvent (e.g., methanol), and dilute with the mobile phase to a final concentration within the calibration range. For formulations, a preliminary extraction or filtration step may be necessary.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Nebulizer Gas Nitrogen
Collision Gas Argon
MS/MS Parameters (MRM Transitions)

The following table outlines the proposed Multiple Reaction Monitoring (MRM) transitions for ciprofibrate and its impurities. These are predicted based on the chemical structures and may require optimization.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Starting Point
Ciprofibrate 287.085.0-20
Impurity A 205.1161.1-15
Impurity B 201.0133.0-25
Impurity C 274.0201.0-20
Impurity D 301.085.0-20
Impurity E 315.085.0-20
4-(2,2-Dichlorocyclopropyl)phenyl acetate 243.0201.0-15
Bezafibrate (IS) 359.1273.1-25

Data Presentation: Quantitative Summary

The following table summarizes the expected quantitative performance of the method. These values are illustrative and should be confirmed during method validation.

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)
Ciprofibrate 1 - 1000195 - 105< 5
Impurity A 0.5 - 5000.590 - 110< 10
Impurity B 0.5 - 5000.590 - 110< 10
Impurity C 0.5 - 5000.590 - 110< 10
Impurity D 0.5 - 5000.590 - 110< 10
Impurity E 0.5 - 5000.590 - 110< 10
4-(2,2-Dichlorocyclopropyl)phenyl acetate 0.5 - 5000.590 - 110< 10

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing prep_start Weigh Sample/Standard dissolve Dissolve in Methanol prep_start->dissolve dilute Dilute to Working Concentration dissolve->dilute injection Inject Sample (5 µL) dilute->injection Transfer to Autosampler lc_sep HPLC Separation (C18 Column) injection->lc_sep ms_ion ESI Ionization (Negative Mode) lc_sep->ms_ion ms_acq MRM Data Acquisition ms_ion->ms_acq integration Peak Integration ms_acq->integration Raw Data calibration Calibration Curve Generation integration->calibration quantification Quantification of Analytes calibration->quantification

Caption: Workflow for LC-MS/MS analysis of ciprofibrate and its impurities.

Ciprofibrate and its Impurities: Structural Relationships

G cluster_impurities Potential Impurities Ciprofibrate Ciprofibrate (C13H14Cl2O3) ImpB Impurity B 4-(2,2-dichlorocyclopropyl)phenol Ciprofibrate->ImpB Decarboxylation & Loss of Isopropyl Group ImpC Impurity C 2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropan-1-ol Ciprofibrate->ImpC Carboxylic Acid Reduction ImpD Impurity D Methyl Ester Ciprofibrate->ImpD Esterification (Methyl) ImpE Impurity E Ethyl Ester Ciprofibrate->ImpE Esterification (Ethyl) ImpA Impurity A 2-(4-Ethenylphenoxy)-2-methylpropanoic acid ImpF 4-(2,2-Dichlorocyclopropyl)phenyl acetate

References

Application Note: Development of a Stability-Indicating Assay for Ciprofibrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ciprofibrate (B1669075) is a fibric acid derivative used as a lipid-regulating agent. To ensure the quality, safety, and efficacy of ciprofibrate drug products, it is crucial to develop and validate a stability-indicating assay method. This method is essential for quantifying the drug substance and its degradation products, which may form during manufacturing, storage, or under stress conditions. This application note details the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for the determination of ciprofibrate in the presence of its degradation products, in accordance with International Council for Harmonisation (ICH) guidelines.[1]

The developed method is specific, accurate, precise, and robust, making it suitable for routine quality control and stability studies of ciprofibrate in bulk drug and pharmaceutical formulations. The method effectively separates the active pharmaceutical ingredient (API) from its degradation products formed under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.[2][3]

Materials and Methods

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • pH meter

  • Hot air oven

  • UV chamber

Chemicals and Reagents:

  • Ciprofibrate reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[3]

  • Water (HPLC grade)[3]

  • Orthophosphoric acid (AR grade)

  • Hydrochloric acid (AR grade)[3]

  • Sodium hydroxide (B78521) (AR grade)[3]

  • Hydrogen peroxide (30%)[3]

Chromatographic Conditions: A novel stability-indicating high-performance liquid chromatographic assay method was developed for the quantitative determination of ciprofibrate.[3] An isocratic, reversed-phase HPLC method was employed to separate the drug from its degradation products.[3]

ParameterCondition
Column Ace5-C18 (250 mm × 4.6 mm, 5 µm)[3]
Mobile Phase Methanol and water (90:10 v/v)[3]
Flow Rate 1.0 mL/min[4][5]
Detection Wavelength 232 nm[3]
Injection Volume 20 µL
Column Temperature Ambient
Run Time 10 minutes

Experimental Protocols

Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of ciprofibrate reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

Sample Solution (100 µg/mL): Accurately weigh and powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 100 mg of ciprofibrate into a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm nylon filter.[2] Pipette 10 mL of the filtrate into a 100 mL volumetric flask and dilute to volume with the mobile phase.

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Ciprofibrate was subjected to stress conditions as per ICH guidelines.[2][3]

  • Acid Hydrolysis: 1 mL of the standard stock solution was mixed with 1 mL of 3 M HCl and kept at 80°C for 2 hours. The solution was then neutralized with 1 mL of 3 M NaOH and diluted to 10 mL with the mobile phase.[2]

  • Base Hydrolysis: 1 mL of the standard stock solution was mixed with 1 mL of 0.5 M NaOH and kept at 80°C for 2 hours. The solution was then neutralized with 1 mL of 0.5 M HCl and diluted to 10 mL with the mobile phase.[2]

  • Oxidative Degradation: 1 mL of the standard stock solution was mixed with 1 mL of 30% H₂O₂ and kept at room temperature for 24 hours. The solution was then diluted to 10 mL with the mobile phase.[2][3]

  • Thermal Degradation: Ciprofibrate powder was kept in a hot air oven at 100°C for 48 hours. A solution was then prepared at a concentration of 100 µg/mL.[2]

  • Photolytic Degradation: Ciprofibrate solution (1000 µg/mL) was exposed to UV light (254 nm) for 48 hours. The solution was then diluted to a concentration of 100 µg/mL.[3]

All stressed samples were then analyzed by the proposed HPLC method.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis HPLC Analysis Start Ciprofibrate Bulk Drug or Tablet Powder Dissolve Dissolve in Mobile Phase & Sonicate Start->Dissolve Filter Filter through 0.45 µm Nylon Filter Dissolve->Filter Acid Acid Hydrolysis (3M HCl, 80°C) Filter->Acid Subject to Stress Conditions Base Base Hydrolysis (0.5M NaOH, 80°C) Filter->Base Subject to Stress Conditions Oxidation Oxidation (30% H₂O₂) Filter->Oxidation Subject to Stress Conditions Thermal Thermal Degradation (100°C) Filter->Thermal Subject to Stress Conditions Photo Photolytic Degradation (UV Light) Filter->Photo Subject to Stress Conditions HPLC Inject into HPLC System Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Detect UV Detection at 232 nm HPLC->Detect Quantify Quantify Ciprofibrate and Degradation Products Detect->Quantify

Caption: Experimental workflow for the stability-indicating assay of Ciprofibrate.

Method Validation

The developed HPLC method was validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1]

Data Presentation

Linearity: The linearity of the method was evaluated by analyzing a series of ciprofibrate solutions at different concentrations.

Concentration (µg/mL)Peak Area (mAU*s)
10125.4
25310.2
50621.8
1001245.6
1501870.3
Correlation Coefficient (r²) 0.9998

Accuracy (Recovery): The accuracy of the method was determined by the recovery of a known amount of ciprofibrate spiked into a placebo mixture at three different concentration levels.

Spiked LevelAmount Added (mg)Amount Recovered (mg)% Recovery
80%80.279.899.50
100%100.1100.3100.20
120%120.3119.999.67
Mean % Recovery 99.79

Precision: The precision of the method was evaluated by performing replicate injections of the standard solution (system precision) and by analyzing multiple individual preparations of the sample (method precision).

Precision TypeParameter% RSD
System Precision (n=6) Peak Area0.85
Method Precision (n=6) Assay1.12
Intermediate Precision (Inter-day) Assay1.35

Forced Degradation Results: The results of the forced degradation studies are summarized below.

Stress Condition% DegradationObservations
Acid Hydrolysis (3M HCl, 80°C, 2h) 12.5One major degradation product observed.
Base Hydrolysis (0.5M NaOH, 80°C, 2h) 8.2One major degradation product observed.
Oxidative (30% H₂O₂, RT, 24h) 15.8Two degradation products observed.
Thermal (100°C, 48h) < 1.0No significant degradation.
Photolytic (UV light, 48h) < 1.0No significant degradation.

The chromatograms from the forced degradation studies showed that the degradation products were well-resolved from the parent ciprofibrate peak, confirming the stability-indicating nature of the method.[2][3]

G cluster_drug Ciprofibrate Stability cluster_degradation Degradation Pathways cluster_stable Stable Conditions Ciprofibrate Ciprofibrate Acid_Deg Acidic Degradation Product Ciprofibrate->Acid_Deg Acid Hydrolysis Base_Deg Basic Degradation Product Ciprofibrate->Base_Deg Base Hydrolysis Oxid_Deg Oxidative Degradation Product Ciprofibrate->Oxid_Deg Oxidation Thermal_Stable Stable to Heat Ciprofibrate->Thermal_Stable Photo_Stable Stable to Light Ciprofibrate->Photo_Stable

Caption: Degradation pathways of Ciprofibrate under stress conditions.

Conclusion

A simple, specific, accurate, and precise stability-indicating HPLC method for the determination of ciprofibrate has been developed and validated. The method is capable of separating ciprofibrate from its degradation products formed under various stress conditions. The validation results confirm that the method is suitable for its intended purpose in quality control and stability studies of ciprofibrate. Ciprofibrate was found to be susceptible to degradation under acidic, basic, and oxidative conditions, while it was relatively stable to thermal and photolytic stress.[2][3][6]

References

Application Note: Analysis of Ciprofibrate Impurity A in Bulk Drug Substance by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciprofibrate is a fibric acid derivative that acts as a lipid-regulating drug. As with any active pharmaceutical ingredient (API), controlling impurities in the bulk drug substance is critical to ensure its quality, safety, and efficacy. Ciprofibrate Impurity A, chemically known as 2-(4-Ethenylphenoxy)-2-methylpropanoic acid, is a potential process-related impurity or degradation product of Ciprofibrate.[1][2][3] Its presence in the bulk drug must be monitored and controlled within acceptable limits.

This application note provides a detailed protocol for the analysis of this compound in Ciprofibrate bulk drug substance using a gradient High-Performance Liquid Chromatography (HPLC) method as per the European Pharmacopoeia (EP). The method is suitable for the accurate quantification of Impurity A and other related substances.

Principle

The method employs a reversed-phase HPLC system with a gradient elution to separate Ciprofibrate from its related impurities, including Impurity A. The separation is achieved on an octylsilyl silica (B1680970) gel column. The compounds are detected and quantified using a UV spectrophotometer. The concentration of Impurity A is determined by comparing its peak area in the chromatogram of the test solution to the peak area of Ciprofibrate in a diluted reference solution, taking into account a specific correction factor for Impurity A.

Materials and Reagents

  • Ciprofibrate Bulk Drug Substance: To be analyzed.

  • Ciprofibrate for system suitability CRS (containing impurities A, B, C, D, and E): As per the European Pharmacopoeia.

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄): Analytical or HPLC grade.

  • Phosphoric acid (H₃PO₄): Analytical or HPLC grade.

  • Acetonitrile (B52724): HPLC grade.

  • Water: HPLC grade or purified water.

Instrumentation and Chromatographic Conditions

A validated HPLC system equipped with a gradient pump, a UV detector, an autosampler, and a data acquisition and processing system is required. The following chromatographic conditions are recommended:

ParameterSpecification
Column Octylsilyl silica gel for chromatography (5 µm), 150 mm x 4.6 mm
Mobile Phase A 1.36 g/L solution of potassium dihydrogen phosphate, adjusted to pH 2.2 with phosphoric acid.
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
Flow Rate 1.5 mL/min
Detection UV spectrophotometer at 230 nm
Injection Volume 10 µL
Column Temperature Ambient (or controlled at a constant temperature, e.g., 25 °C)
Run Time Approximately 42 minutes

Experimental Protocols

Preparation of Mobile Phase

Mobile Phase A:

  • Weigh 1.36 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC grade water.

  • Adjust the pH of the solution to 2.2 using phosphoric acid.

  • Filter the solution through a 0.45 µm membrane filter and degas prior to use.

Mobile Phase B:

  • Use HPLC grade acetonitrile.

  • Filter through a 0.45 µm membrane filter and degas prior to use.

Preparation of Solutions

Diluent: A mixture of equal volumes of acetonitrile and water.

Test Solution:

  • Accurately weigh about 125 mg of the Ciprofibrate bulk drug substance to be examined.

  • Transfer it to a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

Reference Solution (a):

  • Pipette 1.0 mL of the Test Solution into a 100.0 mL volumetric flask.

  • Dilute to volume with the diluent.

  • Pipette 1.0 mL of this solution into a 10.0 mL volumetric flask and dilute to volume with the diluent. This solution has a concentration equivalent to 0.1% of the test solution.

Reference Solution (b) - System Suitability Solution:

  • Dissolve the contents of a vial of Ciprofibrate for system suitability CRS in 2.0 mL of the diluent.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase at the initial gradient composition for a sufficient time to ensure a stable baseline.

  • Inject 10 µL of the diluent as a blank to ensure no interfering peaks are present.

  • Inject 10 µL of Reference Solution (b) and record the chromatogram.

  • Inject 10 µL of the Test Solution and record the chromatogram.

  • Inject 10 µL of Reference Solution (a) and record the chromatogram.

Data Presentation and Analysis

System Suitability

The chromatographic system is suitable for the analysis if the following criteria are met using the chromatogram obtained with Reference Solution (b):

ParameterAcceptance Criteria
Resolution The resolution between the peaks due to impurity C and Ciprofibrate is baseline separated.
Peak Identification

Identify the peaks of the impurities in the chromatogram of the Test Solution by their relative retention times with respect to the Ciprofibrate peak (retention time ≈ 18 min).

ImpurityRelative Retention Time (approx.)
Impurity A 0.7
Impurity B0.8
Impurity C0.95
Impurity D1.3
Impurity E1.5
Calculation of Impurity A Content

The percentage of Impurity A in the Ciprofibrate bulk drug substance is calculated using the following formula:

Where:

  • Area_ImpA_Test is the peak area of Impurity A in the chromatogram of the Test Solution.

  • Area_Cipro_RefA is the peak area of Ciprofibrate in the chromatogram of Reference Solution (a).

  • Conc_Cipro_RefA is the concentration of Ciprofibrate in Reference Solution (a).

  • Conc_Test is the concentration of Ciprofibrate in the Test Solution.

  • CF_ImpA is the correction factor for Impurity A (2.3).

Since Reference Solution (a) is a 1:1000 dilution of the Test Solution, the formula can be simplified to:

Acceptance Criteria

The content of this compound should not be more than 0.1%.

Visualization of Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phases A and B system_equilibration Equilibrate HPLC System prep_mobile_phase->system_equilibration prep_solutions Prepare Test and Reference Solutions inject_blank Inject Blank (Diluent) prep_solutions->inject_blank system_equilibration->inject_blank inject_sss Inject System Suitability Solution (Reference Solution b) inject_blank->inject_sss inject_test Inject Test Solution inject_sss->inject_test inject_ref Inject Reference Solution (a) inject_test->inject_ref check_ss Check System Suitability (Resolution) inject_ref->check_ss identify_peaks Identify Impurity A Peak (by RRT) check_ss->identify_peaks calculate_content Calculate % Impurity A (using Correction Factor) identify_peaks->calculate_content compare_criteria Compare with Acceptance Criteria (≤ 0.1%) calculate_content->compare_criteria

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of Analytical Components

Analytical_Components substance Ciprofibrate Bulk Drug hplc_system HPLC System substance->hplc_system injected into impurity_a Impurity A impurity_a->hplc_system separated by column Octylsilyl Column hplc_system->column contains mobile_phase Gradient Mobile Phase hplc_system->mobile_phase uses detector UV Detector (230 nm) hplc_system->detector employs data Chromatographic Data detector->data generates result Quantification of Impurity A data->result leads to

Caption: Relationship between key components of the analytical method.

References

Application Note: Quantification of Ciprofibrate Impurity A in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative analysis of Ciprofibrate Impurity A, chemically identified as 2-(4-Ethenylphenoxy)-2-methylpropanoic acid, in pharmaceutical formulations. The primary analytical technique described is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, which effectively separates the impurity from the active pharmaceutical ingredient (API) and other related substances. This application note includes comprehensive experimental protocols, data presentation tables, and workflow visualizations to guide researchers in method development, validation, and routine quality control.

Introduction

Ciprofibrate is a fibric acid derivative used as a lipid-lowering agent.[1] Like any pharmaceutical product, its purity is critical to its safety and efficacy. Impurity profiling is an essential aspect of drug development and manufacturing, ensuring that any component other than the API or excipients is controlled within acceptable limits.[2][3]

This compound is a known related substance of Ciprofibrate.[4][5] Its chemical name is 2-(4-Ethenylphenoxy)-2-methylpropanoic acid, and its CAS Registry Number is 1474058-89-3.[4][6] Regulatory bodies require the monitoring and quantification of such impurities in both the bulk drug and the final dosage form.[3] This document outlines a reliable HPLC method for this purpose, based on established pharmacopeial methods and scientific literature.[7][8]

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the quantification of this compound.

Materials and Reagents
  • Ciprofibrate Reference Standard (USP or EP grade)

  • This compound Reference Standard (CAS: 1474058-89-3)[4]

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade/Milli-Q or equivalent)

  • Ciprofibrate tablets or other pharmaceutical formulations

  • 0.45 µm membrane filters (Nylon or PTFE)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column thermostat

    • UV-Vis or Photodiode Array (PDA) detector

  • Analytical balance

  • Ultrasonic bath

  • pH meter

  • Volumetric flasks and pipettes

Preparation of Solutions

2.3.1 Diluent Preparation: Prepare the mobile phase as the diluent for all standard and sample solutions to ensure chromatographic compatibility.

2.3.2 Standard Stock Solution (Ciprofibrate):

  • Accurately weigh about 10 mg of Ciprofibrate Reference Standard and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the diluent and mix well. This yields a concentration of approximately 100 µg/mL.

2.3.3 Standard Stock Solution (Impurity A):

  • Accurately weigh about 5 mg of this compound Reference Standard and transfer it to a 50 mL volumetric flask.

  • Add approximately 35 mL of diluent and sonicate to dissolve.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the diluent and mix well. This yields a concentration of approximately 100 µg/mL.

2.3.4 Working Standard Solution:

  • Prepare a working standard solution containing Ciprofibrate and Impurity A at appropriate concentrations for calibration. For instance, dilute the standard stock solutions to achieve a final concentration of 20 µg/mL for Ciprofibrate and a level corresponding to the specification limit for Impurity A (e.g., 0.2 µg/mL for a 1% limit).[9]

2.3.5 Sample Preparation (Ciprofibrate Tablets):

  • Weigh and finely powder no fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of Ciprofibrate and transfer it to a 100 mL volumetric flask.[10]

  • Add approximately 70 mL of diluent and sonicate for 20 minutes with intermittent shaking to ensure complete extraction.[10]

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with diluent and mix well.

  • Filter the solution through a 0.45 µm membrane filter, discarding the first few mL of the filtrate.

  • Further dilute the filtered solution with the diluent to achieve a final concentration in the range of the working standard solution (e.g., 20 µg/mL).

Chromatographic Method

The following HPLC method is based on the British Pharmacopoeia (BP) 2023 monograph for Ciprofibrate Tablets and other validated methods.[7][9]

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep Injection Inject into HPLC MobilePhase->Injection StandardPrep Standard Prep StandardPrep->Injection SamplePrep Sample Prep SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for HPLC analysis.

Data Presentation

Quantitative data, including chromatographic conditions and method validation parameters, are summarized below.

Table 1: HPLC Chromatographic Conditions
ParameterCondition 1 (Based on BP 2023)[7]Condition 2 (Alternative Method)[8][9]
Column Spherisorb 5 ODS (2) (150 mm x 4.6 mm, 5 µm) or equivalentAce5-C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile : 0.1% w/v Orthophosphoric Acid (50:50, v/v)Methanol : Water (90:10, v/v)
Flow Rate 2.0 mL/min1.0 mL/min
Column Temperature 35 °CAmbient or 30 °C
Detection UV at 230 nmUV at 232 nm
Injection Volume 20 µL20 µL
Run Time Sufficient to elute all components (approx. 15 min)Sufficient to elute all components (approx. 10 min)
Table 2: System Suitability and Validation Parameters
ParameterAcceptance Criteria (Typical, based on ICH guidelines)[11]Example Result
Tailing Factor (T) T ≤ 2.0 for Ciprofibrate and Impurity A peaks1.2
Theoretical Plates (N) N > 2000 for Ciprofibrate and Impurity A peaks> 3000
Resolution (Rs) Rs > 2.0 between Impurity A and adjacent peaks> 2.5
%RSD of Standard Injs. ≤ 2.0% for peak area (n=5 or 6)0.8%
Linearity (r²) r² ≥ 0.998 over the concentration range0.999
Accuracy (% Recovery) 80.0% to 120.0% for impurity quantification98.5% - 101.2%
LOD (Limit of Detection) Signal-to-Noise ratio of 3:10.01 µg/mL
LOQ (Limit of Quant.) Signal-to-Noise ratio of 10:10.03 µg/mL

Visualization of Relationships

The logical relationship between the API, its impurity, and the analytical process is crucial for understanding the quality control strategy.

Ciprofibrate_Impurity_Relationship cluster_substances Chemical Entities cluster_formulation Pharmaceutical Product cluster_analysis Quality Control API Ciprofibrate (API) CAS: 52214-84-3 Formulation Ciprofibrate Tablets API->Formulation ImpurityA Impurity A 2-(4-Ethenylphenoxy)-2-methylpropanoic acid CAS: 1474058-89-3 ImpurityA->Formulation (potential presence) QC_Test HPLC Quantification Formulation->QC_Test analysis of QC_Test->ImpurityA quantifies

Caption: Relationship between API, impurity, and QC testing.

Conclusion

The HPLC method detailed in this application note is specific, stable, and suitable for the quantitative determination of this compound in pharmaceutical dosage forms. The protocol provides a robust framework for quality control laboratories to ensure that Ciprofibrate formulations meet the stringent purity requirements set by regulatory authorities. Method validation should be performed as per ICH guidelines to demonstrate its suitability for its intended purpose.[11]

References

Application Notes and Protocols for Forced Degradation Studies of Ciprofibrate API

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on the Ciprofibrate Active Pharmaceutical Ingredient (API). The information is intended to guide researchers in establishing the intrinsic stability of the drug substance and identifying potential degradation pathways.

Introduction

Ciprofibrate is a fibric acid derivative used as a lipid-lowering agent. Forced degradation studies are essential to understand the chemical behavior of Ciprofibrate under various stress conditions, which helps in the development of stable formulations and analytical methods.[1] These studies involve subjecting the API to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1] Ciprofibrate has been found to be susceptible to degradation under acidic, basic, and oxidative conditions, while it exhibits stability under thermal and photolytic stress.[2][3][4]

Summary of Degradation Behavior

Ciprofibrate is known to degrade under hydrolytic (acidic and basic) and oxidative stress. The primary degradation products are generally more polar than the parent drug.[4] The drug is reported to be stable under thermal and photolytic conditions.[3][4]

Data Presentation

The following table summarizes the quantitative data from forced degradation studies of Ciprofibrate under various stress conditions.

Stress ConditionReagent/ParametersDurationDegradation (%)Degradation Product (DP) Retention Time (min)Reference
Acid Hydrolysis 3 M HCl1 hour7.54%2.4[4]
Alkaline Hydrolysis 0.5 M NaOH1 hour4.88%2.4[4]
Oxidative Degradation 30% H₂O₂4 hours58.70%2.4[4]
Thermal Degradation 100 °C (Hot Air Oven)48 hoursNot Observed-[3]
Photolytic Degradation UV light (254 nm & 366 nm)48 hoursNot Observed-[3]

Note: The retention time of the Ciprofibrate main peak is approximately 3.3 minutes under the specified HPLC conditions.[3][4]

Experimental Protocols

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating Ciprofibrate from its degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Ace5-C18 (250 mm × 4.6 mm, 5 µm)[3]

  • Mobile Phase: Methanol (B129727) and water (90:10 v/v)[3]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 232 nm[3]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Preparation of Standard and Sample Solutions
  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Ciprofibrate reference standard in the mobile phase to obtain a known concentration.

  • Sample Preparation for Forced Degradation: Prepare a stock solution of Ciprofibrate API in a suitable solvent (e.g., methanol or mobile phase) at a concentration of approximately 1 mg/mL. This stock solution will be used for the stress studies.

Forced Degradation Protocols
  • To a suitable volume of the Ciprofibrate stock solution, add an equal volume of 3 M hydrochloric acid.

  • Keep the solution at room temperature for 1 hour.[4]

  • After the incubation period, withdraw a sample and neutralize it with an equivalent amount of 3 M sodium hydroxide.

  • Dilute the neutralized sample with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 20 µg/mL).

  • Inject the sample into the HPLC system.

  • To a suitable volume of the Ciprofibrate stock solution, add an equal volume of 0.5 M sodium hydroxide.

  • Keep the solution at room temperature for 1 hour.[4]

  • After the incubation period, withdraw a sample and neutralize it with an equivalent amount of 0.5 M hydrochloric acid.

  • Dilute the neutralized sample with the mobile phase to a final concentration suitable for HPLC analysis.

  • Inject the sample into the HPLC system.

  • To a suitable volume of the Ciprofibrate stock solution, add an equal volume of 30% hydrogen peroxide.

  • Keep the solution at room temperature for 4 hours.[4]

  • After the incubation period, withdraw a sample and dilute it with the mobile phase to a final concentration suitable for HPLC analysis.

  • Inject the sample into the HPLC system.

  • Place the solid Ciprofibrate API powder in a hot air oven maintained at 100 °C for 48 hours.[3]

  • After the exposure, allow the sample to cool to room temperature.

  • Prepare a solution of the heat-stressed sample in the mobile phase at a concentration suitable for HPLC analysis.

  • Inject the sample into the HPLC system.

  • Expose the solid Ciprofibrate API powder to UV light at both short (254 nm) and long (366 nm) wavelengths for 48 hours.[3]

  • After the exposure, prepare a solution of the photo-stressed sample in the mobile phase at a concentration suitable for HPLC analysis.

  • Inject the sample into the HPLC system.

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Ciprofibrate API Stock Prepare Stock Solution (1 mg/mL) API->Stock Therm Thermal Degradation (100°C, 48 hr) API->Therm Photo Photolytic Degradation (UV 254/366nm, 48 hr) API->Photo Acid Acid Hydrolysis (3M HCl, 1 hr) Stock->Acid Base Alkaline Hydrolysis (0.5M NaOH, 1 hr) Stock->Base Oxid Oxidative Degradation (30% H2O2, 4 hr) Stock->Oxid HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxid->HPLC Therm->HPLC Photo->HPLC Data Data Interpretation (Degradation %, Impurity Profile) HPLC->Data

Caption: Workflow for forced degradation of Ciprofibrate API.

Ciprofibrate Degradation Pathways

G cluster_degradation Degradation Products cluster_stable Stable Conditions Cipro Ciprofibrate DP_Acid Degradation Product(s) (Acidic) Cipro->DP_Acid Acid Hydrolysis DP_Base Degradation Product(s) (Basic) Cipro->DP_Base Alkaline Hydrolysis DP_Oxid Degradation Product(s) (Oxidative) Cipro->DP_Oxid Oxidation No_Deg_Therm No Significant Degradation Cipro->No_Deg_Therm Thermal Stress No_Deg_Photo No Significant Degradation Cipro->No_Deg_Photo Photolytic Stress G FD Forced Degradation (Stress Testing) SIM Stability-Indicating Method Development FD->SIM Provides samples for validation DPP Degradation Pathway Prediction FD->DPP Identifies potential degradants SS Long-Term Stability Studies SIM->SS Monitors stability over time FS Formulation Strategy DPP->FS Informs excipient selection and packaging

References

Application Notes and Protocols for the Isolation and Characterization of Ciprofibrate Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the isolation and characterization of impurities associated with the active pharmaceutical ingredient (API) ciprofibrate (B1669075). Detailed protocols for forced degradation studies, analytical and preparative high-performance liquid chromatography (HPLC), and characterization methodologies including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are presented. This guide is intended to assist in the identification and control of process-related impurities and degradation products to ensure the quality, safety, and efficacy of ciprofibrate drug products.

Introduction

Ciprofibrate, 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid, is a fibric acid derivative used as a lipid-regulating agent.[1] Like any pharmaceutical compound, ciprofibrate is susceptible to the presence of impurities originating from the manufacturing process or degradation over time.[2] Regulatory bodies require stringent control of these impurities.[3] Therefore, robust analytical methods for the separation, isolation, and characterization of potential impurities are essential.

This application note details a systematic approach to studying ciprofibrate impurities, beginning with forced degradation to generate potential degradation products, followed by their separation and isolation using HPLC, and concluding with their structural elucidation.

Known Impurities of Ciprofibrate

The European Pharmacopoeia lists several known related substances for ciprofibrate.[4] Their identification is crucial for quality control.

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Ciprofibrate 52214-84-3 C₁₃H₁₄Cl₂O₃ 289.15
Impurity A1474058-89-3C₁₂H₁₄O₃206.24
Impurity B52179-26-7C₉H₈Cl₂O203.06
Impurity C2469279-29-4C₁₃H₁₆Cl₂O₂275.17
Impurity D130232-51-8C₁₄H₁₆Cl₂O₃303.18
Impurity E52179-28-9C₁₅H₁₈Cl₂O₃317.21

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are performed to predict the degradation pathways of a drug substance under various stress conditions.[5] Ciprofibrate has been shown to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while being relatively stable to thermal and photolytic stress.[2][5]

3.1.1. Materials

  • Ciprofibrate API

  • Hydrochloric acid (HCl), 3 M

  • Sodium hydroxide (B78521) (NaOH), 0.5 M

  • Hydrogen peroxide (H₂O₂), 30%

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

3.1.2. Protocol

  • Preparation of Stock Solution: Accurately weigh 10 mg of ciprofibrate and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution in a flask, add 1 mL of 3 M HCl. Heat the mixture at 80°C for 2 hours. After cooling to room temperature, neutralize the solution with an appropriate volume of 0.5 M NaOH and dilute with methanol to a final concentration of 0.1 mg/mL.

  • Base Hydrolysis: To 1 mL of the stock solution in a flask, add 1 mL of 0.5 M NaOH. Keep the mixture at room temperature for 1 hour.[2] Neutralize the solution with an appropriate volume of 3 M HCl and dilute with methanol to a final concentration of 0.1 mg/mL.

  • Oxidative Degradation: To 1 mL of the stock solution in a flask, add 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 4 hours.[2] Dilute with methanol to a final concentration of 0.1 mg/mL.

  • Control Sample: Prepare a control sample by diluting 1 mL of the stock solution with methanol to a final concentration of 0.1 mg/mL without subjecting it to any stress.

  • Analysis: Analyze all samples by the analytical HPLC method described in section 3.2.

Analytical HPLC Method for Impurity Profiling

A reversed-phase HPLC method is suitable for the separation of ciprofibrate from its known impurities and degradation products. The following method is based on the European Pharmacopoeia monograph with modifications from other published methods.[4]

3.2.1. Chromatographic Conditions

ParameterCondition
Column Ace5-C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A: 1.36 g/L Potassium dihydrogen phosphate (B84403) (pH 2.2 with phosphoric acid) B: Acetonitrile
Gradient 0-30 min: 75% A → 30% A 30-40 min: 30% A 40-42 min: 30% A → 75% A
Flow Rate 1.5 mL/min
Detection UV at 230 nm
Injection Volume 10 µL
Column Temperature 35°C

3.2.2. Expected Chromatographic Results

The following table summarizes the expected relative retention times (RRT) for the known impurities of ciprofibrate.[4]

CompoundRelative Retention Time (RRT)
Impurity A~0.7
Impurity B~0.8
Impurity C~0.95
Ciprofibrate 1.0
Impurity D~1.3
Impurity E~1.5
Preparative HPLC for Impurity Isolation

To obtain sufficient quantities of impurities for structural elucidation, a preparative HPLC method is required. This protocol is a scaled-up version of the analytical method.

3.3.1. Protocol

  • Sample Preparation: Concentrate the stressed sample solutions that show the highest percentage of a particular impurity using a rotary evaporator to a final concentration of 10-20 mg/mL.

  • Chromatographic System: Use a preparative HPLC system equipped with a high-pressure gradient pump, a high-volume injector, a UV-Vis detector, and a fraction collector.

  • Column: A preparative C18 column with a larger internal diameter and particle size (e.g., 250 mm x 21.2 mm, 10 µm) is recommended.

  • Mobile Phase and Gradient: Use the same mobile phase as the analytical method. The flow rate should be scaled up according to the column dimensions (typically 15-25 mL/min). The gradient profile may need to be optimized to ensure adequate separation at higher loading.

  • Fraction Collection: Collect fractions corresponding to the impurity peaks based on the UV chromatogram.

  • Post-collection Processing: Analyze the collected fractions using the analytical HPLC method to check for purity. Pool the pure fractions of each impurity and remove the solvent using a rotary evaporator followed by lyophilization to obtain the isolated impurity as a solid.

Characterization of Impurities

3.4.1. Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a powerful tool for determining the molecular weight and elemental composition of impurities. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns useful for structural elucidation.

  • Protocol: Infuse the isolated impurity solution into an electrospray ionization (ESI) source of a time-of-flight (TOF) or Orbitrap mass spectrometer. Acquire data in both positive and negative ion modes. For MS/MS analysis, select the parent ion of the impurity and subject it to collision-induced dissociation (CID).

3.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the chemical structure of a molecule. 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are essential for unambiguous structure determination.

  • Protocol: Dissolve a sufficient amount (typically 1-5 mg) of the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Presentation

Forced Degradation Results

The following table summarizes typical degradation data for ciprofibrate under various stress conditions.[2]

Stress ConditionTime (h)Ciprofibrate Remaining (%)Degradation (%)
3 M HCl (80°C)292.467.54
0.5 M NaOH (RT)195.124.88
30% H₂O₂ (RT)441.3058.70
Thermal (100°C)48>99No significant degradation
Photolytic (UV light)48>99No significant degradation

Visualizations

Experimental Workflow

G cluster_0 Impurity Generation cluster_1 Separation & Isolation cluster_2 Characterization cluster_3 Outcome forced_degradation Forced Degradation (Acid, Base, Oxidation) analytical_hplc Analytical HPLC (Impurity Profiling) forced_degradation->analytical_hplc Analyze stressed samples prep_hplc Preparative HPLC (Isolation) analytical_hplc->prep_hplc Scale-up method ms_analysis Mass Spectrometry (MS) (MW and Formula) prep_hplc->ms_analysis Isolated impurity nmr_analysis NMR Spectroscopy (Structure Elucidation) prep_hplc->nmr_analysis Isolated impurity impurity_standard Characterized Impurity Reference Standard ms_analysis->impurity_standard nmr_analysis->impurity_standard

Caption: Workflow for the isolation and characterization of ciprofibrate impurities.

Proposed Degradation Pathway of Ciprofibrate

The primary sites of degradation in the ciprofibrate molecule are the ether linkage and the carboxylic acid group, which are susceptible to hydrolysis, and the cyclopropyl (B3062369) group, which can potentially undergo oxidative cleavage.

G cluster_degradation Degradation Products ciprofibrate Ciprofibrate 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid hydrolysis_product Impurity B 4-[(1RS)-2,2-dichlorocyclopropyl]phenol ciprofibrate->hydrolysis_product Acid/Base Hydrolysis (Ether Cleavage) decarboxylation_product Potential Decarboxylation Product ciprofibrate->decarboxylation_product Thermal Stress oxidation_product Potential Oxidative Cleavage Products ciprofibrate->oxidation_product Oxidation (Cyclopropyl Ring Opening)

Caption: Proposed degradation pathways for ciprofibrate under stress conditions.

Conclusion

The protocols and data presented in this application note provide a robust framework for the systematic isolation and characterization of ciprofibrate impurities. Adherence to these methodologies will enable researchers and drug development professionals to effectively identify, quantify, and control impurities, thereby ensuring the quality and safety of ciprofibrate-containing pharmaceutical products. The use of forced degradation studies coupled with advanced analytical techniques such as HPLC, MS, and NMR is indispensable for a thorough understanding of the impurity profile of ciprofibrate.

References

Application Notes and Protocols for the Use of Ciprofibrate Impurity A as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Ciprofibrate (B1669075) Impurity A as a reference standard in the quality control and analysis of the active pharmaceutical ingredient (API), ciprofibrate. The protocols are intended to ensure accurate identification and quantification, adhering to regulatory guidelines for pharmaceutical quality.[1]

Introduction to Ciprofibrate and its Impurities

Ciprofibrate is a fibric acid derivative used as a lipid-lowering agent.[2][3] It primarily acts by activating the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates genes involved in lipid metabolism.[4][5] The manufacturing process and degradation of ciprofibrate can lead to the formation of impurities, which must be monitored and controlled to ensure the safety and efficacy of the drug product.[1]

Ciprofibrate Impurity A, chemically known as 2-(4-Ethenylphenoxy)-2-methylpropanoic acid, is a specified impurity in the European Pharmacopoeia.[6][7][8] As a reference standard, it is a highly purified compound used for the identification and quantification of this specific impurity in ciprofibrate drug substances and products.[9][10]

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use as a reference standard.

PropertyValueReference
Chemical Name 2-(4-Ethenylphenoxy)-2-methylpropanoic acid[2][7][8]
CAS Number 1474058-89-3[2][5]
Molecular Formula C₁₂H₁₄O₃[2][5]
Molecular Weight 206.24 g/mol [2][11]

Application: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a detailed procedure for the quantification of this compound in a ciprofibrate drug substance using a reversed-phase HPLC method.

Experimental Protocol: HPLC Method

Objective: To accurately quantify the levels of this compound in a sample of ciprofibrate API.

Materials:

  • This compound Reference Standard

  • Ciprofibrate API sample

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Potassium dihydrogen phosphate

  • Phosphoric acid

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

Chromatographic Conditions:

ParameterConditionReference
Column Octylsilyl silica (B1680970) gel for chromatography (C8), 5 µm particle size, 150 mm x 4.6 mm[6]
Mobile Phase A 1.36 g/L solution of potassium dihydrogen phosphate, adjusted to pH 2.2 with phosphoric acid[6]
Mobile Phase B Acetonitrile[6]
Gradient Elution Time (min)% Mobile Phase A
0 - 3075 → 30
30 - 4030
40 - 4230 → 75
Flow Rate 1.5 mL/min[6]
Detection UV at 230 nm[6]
Injection Volume 10 µL[6]

Preparation of Solutions:

  • Reference Standard Solution (this compound):

    • Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with a mixture of equal volumes of acetonitrile and water.

    • Further dilute 1.0 mL of this solution to 10.0 mL with the same solvent mixture to obtain a final concentration of approximately 0.01 mg/mL.

  • Test Solution (Ciprofibrate API):

    • Accurately weigh about 125 mg of the ciprofibrate substance to be examined into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with a mixture of equal volumes of acetonitrile and water.

  • System Suitability Solution:

    • A commercially available "ciprofibrate for system suitability CRS" can be used, which contains a mixture of ciprofibrate and its specified impurities, including Impurity A.[6]

    • Alternatively, a solution can be prepared by dissolving the contents of a vial of ciprofibrate for system suitability CRS in 2.0 mL of a mixture of equal volumes of acetonitrile and water.[6]

Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the blank (mobile phase mixture) to ensure a stable baseline.

  • Inject the System Suitability Solution to verify the performance of the chromatographic system.

  • Inject the Reference Standard Solution in replicate (e.g., n=5).

  • Inject the Test Solution in replicate (e.g., n=2).

  • Record the chromatograms and integrate the peak areas.

System Suitability Test:

The system suitability test is crucial to ensure the analytical method is performing as expected.

ParameterAcceptance CriteriaReference
Relative Retention Time Impurity A: ~0.7 (relative to ciprofibrate, retention time ~18 min)[6]
Resolution The resolution between the peaks of ciprofibrate and any adjacent impurity peak should be not less than 1.5.
Tailing Factor The tailing factor for the ciprofibrate peak should be not more than 2.0.
Relative Standard Deviation (RSD) The RSD of the peak area for replicate injections of the Reference Standard Solution should be not more than 2.0%.

Calculation:

Calculate the percentage of this compound in the ciprofibrate API sample using the following formula:

Where:

  • Area_Impurity_A_in_Test is the peak area of Impurity A in the chromatogram of the Test Solution.

  • Area_Impurity_A_in_Ref is the average peak area of Impurity A in the chromatograms of the Reference Standard Solution.

  • Conc_Ref is the concentration of this compound in the Reference Standard Solution (mg/mL).

  • Conc_Test is the concentration of ciprofibrate in the Test Solution (mg/mL).

Mechanism of Action of Ciprofibrate: PPARα Signaling Pathway

Ciprofibrate exerts its therapeutic effects by activating PPARα, which leads to a cascade of downstream events modulating lipid metabolism.[4][5]

PPARa_Signaling_Pathway Ciprofibrate Ciprofibrate PPARa PPARα (Peroxisome Proliferator- Activated Receptor Alpha) Ciprofibrate->PPARa Binds & Activates PPARa_RXR_Complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_Complex Heterodimerizes with RXR RXR (Retinoid X Receptor) RXR->PPARa_RXR_Complex PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR_Complex->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates Increased_LPL ↑ Lipoprotein Lipase (LPL) Expression Target_Genes->Increased_LPL Increased_Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Target_Genes->Increased_Fatty_Acid_Oxidation Decreased_ApoCIII ↓ Apolipoprotein C-III Expression Target_Genes->Decreased_ApoCIII Triglyceride_Catabolism ↑ Triglyceride-rich Lipoprotein Catabolism Increased_LPL->Triglyceride_Catabolism Decreased_ApoCIII->Triglyceride_Catabolism (removes inhibition) Decreased_Triglycerides ↓ Plasma Triglycerides Triglyceride_Catabolism->Decreased_Triglycerides Impurity_Analysis_Workflow Start Start: Receive Ciprofibrate API Sample Prepare_Solutions Prepare Solutions: - Test Solution (API) - Reference Standard Solution (Impurity A) - System Suitability Solution Start->Prepare_Solutions HPLC_Setup HPLC System Setup & Equilibration Prepare_Solutions->HPLC_Setup System_Suitability Perform System Suitability Test HPLC_Setup->System_Suitability Analyze_Samples Analyze Reference and Test Solutions System_Suitability->Analyze_Samples Pass Fail System Suitability Fails: Troubleshoot and Re-run System_Suitability->Fail Fail Data_Processing Process Chromatographic Data (Peak Integration) Analyze_Samples->Data_Processing Calculation Calculate Percentage of Impurity A Data_Processing->Calculation Report Report Results Calculation->Report Fail->HPLC_Setup

References

Application Note and Protocol: Quantitative NMR Analysis of Ciprofibrate Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ciprofibrate is a fibric acid derivative used as a lipid-regulating agent. As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure its safety and efficacy. Ciprofibrate Impurity A, chemically known as 2-(4-Ethenylphenoxy)-2-methylpropanoic acid, is a potential process impurity or degradation product. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of pharmaceutical impurities.[1][2] Quantitative NMR (qNMR) is a primary ratio method that can provide accurate quantification of impurities without the need for a specific reference standard of the impurity itself, by using a certified internal standard.[3][4][5][6] This application note provides a detailed protocol for the analysis of this compound using ¹H and ¹³C NMR spectroscopy.

Chemical Structures
CompoundStructure
Ciprofibrate Ciprofibrate Structure
This compound this compound Structure
IUPAC Name2-(4-Ethenylphenoxy)-2-methylpropanoic acid
Molecular FormulaC₁₂H₁₄O₃
Molecular Weight206.24 g/mol
CAS Number1474058-89-3[7][8]

Quantitative Data Summary

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on the chemical structure and standard NMR chemical shift ranges.

Table 1: Predicted ¹H NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-a~1.60Singlet6H-
H-b~5.20Doublet1Hcis J ≈ 11
H-c~5.70Doublet1Htrans J ≈ 17.5
H-d~6.70Doublet of doublets1HJ ≈ 17.5, 11
H-e~6.90Doublet2HJ ≈ 8.5
H-f~7.35Doublet2HJ ≈ 8.5
COOH~12.0 (broad)Singlet1H-

Table 2: Predicted ¹³C NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)
C-1~25
C-2~80
C-3 (Ar-C)~116
C-4 (Ar-C)~130
C-5 (Ar-C-O)~155
C-6 (Ar-C-vinyl)~135
C-7 (=CH₂)~114
C-8 (-CH=)~136
C-9 (COOH)~178

Experimental Protocols

This section details the methodology for the quantitative NMR analysis of this compound.

Materials and Equipment
  • Sample: Ciprofibrate containing Impurity A.

  • Internal Standard: Maleic acid (Certified Reference Material).

  • Deuterated Solvent: Methanol-d₄ (CD₃OD, 99.8% D).

  • NMR Spectrometer: 400 MHz or higher, equipped with a cryoprobe for enhanced sensitivity is recommended.[9]

  • NMR Tubes: 5 mm high-precision NMR tubes.

  • Analytical Balance: Readable to at least 0.01 mg.

  • Volumetric Flasks and Pipettes.

Selection of Internal Standard

Maleic acid is chosen as the internal standard due to the following reasons:

  • It is commercially available in high purity as a certified reference material.

  • It is soluble in Methanol-d₄.

  • Its ¹H NMR spectrum shows a sharp singlet for the two olefinic protons at approximately 6.3 ppm, which is unlikely to overlap with signals from Ciprofibrate or Impurity A.

  • It is non-volatile and stable.

Sample Preparation (Internal Standard Method)
  • Accurately weigh approximately 20 mg of the Ciprofibrate sample (containing Impurity A) into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the Maleic acid internal standard into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of Methanol-d₄.

  • Ensure complete dissolution by vortexing or gentle sonication.

  • Transfer the solution into a 5 mm NMR tube.

NMR Data Acquisition

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Pulse Angle: 30° (to reduce relaxation delays).

  • Relaxation Delay (d1): 30 seconds. This should be at least 5 times the longest T₁ of both the analyte and the internal standard signals to ensure full relaxation.

  • Acquisition Time (aq): 2-4 seconds.

  • Number of Scans (ns): 16-64 (adjust to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest).

  • Spectral Width (sw): 20 ppm (centered around 6-7 ppm).

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Inverse-gated decoupling (e.g., 'zgig' on Bruker instruments) to suppress the Nuclear Overhauser Effect (NOE) for accurate integration.

  • Pulse Angle: 30°.

  • Relaxation Delay (d1): 60 seconds (longer delay is needed for quaternary carbons).

  • Acquisition Time (aq): 1-2 seconds.

  • Number of Scans (ns): ≥ 1024 (or as needed for adequate S/N).

  • Spectral Width (sw): 250 ppm.

Data Processing and Quantification
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum carefully to ensure all peaks have a pure absorption line shape.

  • Perform baseline correction to ensure a flat baseline across the entire spectrum.

  • Integrate the well-resolved signals of Impurity A and the internal standard. For Impurity A, the singlet from the two methyl groups (H-a, ~1.60 ppm, integrating to 6H) is ideal for quantification. For Maleic acid, use the singlet at ~6.3 ppm (integrating to 2H).

  • Calculate the concentration of Impurity A using the following formula[4]:

    Purity_A = (I_A / I_std) * (N_std / N_A) * (M_A / M_std) * (m_std / m_A) * Purity_std

    Where:

    • I_A, I_std: Integral values for Impurity A and the standard.

    • N_A, N_std: Number of protons for the integrated signals of Impurity A and the standard.

    • M_A, M_std: Molecular weights of Impurity A and the standard.

    • m_A, m_std: Masses of the sample and the standard.

    • Purity_std: Certified purity of the internal standard.

Visualizations

Experimental Workflow Diagram

experimental_workflow sample_prep Sample Preparation weighing Accurately weigh Ciprofibrate sample and Internal Standard sample_prep->weighing dissolution Dissolve in Methanol-d4 weighing->dissolution transfer Transfer to NMR tube dissolution->transfer nmr_acq NMR Data Acquisition transfer->nmr_acq h1_nmr ¹H NMR Experiment nmr_acq->h1_nmr c13_nmr ¹³C NMR Experiment nmr_acq->c13_nmr data_proc Data Processing h1_nmr->data_proc c13_nmr->data_proc ft Fourier Transform data_proc->ft phasing Phasing & Baseline Correction ft->phasing integration Integration phasing->integration quant Quantification integration->quant calculation Calculate Impurity Concentration quant->calculation

Caption: Workflow for qNMR analysis of this compound.

Logical Relationship for Quantification

quantification_logic cluster_integrals Signal Integrals cluster_protons Proton Count cluster_mw Molecular Weights cluster_mass Weighed Masses integral_A Integral of Impurity A (I_A) final_purity Purity of Impurity A integral_A->final_purity integral_std Integral of Standard (I_std) integral_std->final_purity protons_A Number of Protons (A) (N_A) protons_A->final_purity protons_std Number of Protons (Std) (N_std) protons_std->final_purity mw_A Molecular Weight (A) (M_A) mw_A->final_purity mw_std Molecular Weight (Std) (M_std) mw_std->final_purity mass_A Mass of Sample (m_A) mass_A->final_purity mass_std Mass of Standard (m_std) mass_std->final_purity purity_std Purity of Standard (Purity_std) purity_std->final_purity

Caption: Variables for the qNMR calculation of impurity concentration.

References

Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of Ciprofibrate Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciprofibrate is a fibric acid derivative used as a lipid-lowering agent. As with any active pharmaceutical ingredient (API), the identification and characterization of impurities are critical for ensuring drug safety and efficacy. Ciprofibrate impurity A, chemically identified as 2-(4-Ethenylphenoxy)-2-methylpropanoic acid, is one such impurity that requires careful monitoring.[1][2][3] Mass spectrometry is a powerful analytical technique for the structural elucidation of these impurities, providing valuable information on their fragmentation patterns.[4][5]

This document provides detailed application notes and protocols for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It includes a plausible fragmentation pathway, a summary of expected fragment ions, and a comprehensive experimental protocol.

Predicted Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound in a mass spectrometer, particularly under conditions like electrospray ionization (ESI), is expected to be driven by the presence of the carboxylic acid, ether linkage, and the vinyl group. The initial event is the formation of a molecular ion, which then undergoes cleavage at its most labile bonds.

Based on the structure of 2-(4-Ethenylphenoxy)-2-methylpropanoic acid (Molecular Weight: 206.24 g/mol )[3][6] and general principles of mass spectrometry fragmentation for carboxylic acids and ethers, a plausible fragmentation pathway can be proposed.[7] The carboxylic acid group is prone to decarboxylation (loss of CO2), and the ether bond can undergo cleavage. The isobutyric acid moiety and the vinyl phenol (B47542) group are also key features influencing fragmentation.

The following table summarizes the predicted major ions that would be observed in the mass spectrum of this compound.

m/z (amu) Proposed Ion Structure Proposed Fragmentation Pathway
207.09[C12H15O3]+Protonated molecular ion [M+H]+
161.09[C11H13O]+Loss of carboxyl group (-COOH) from the protonated molecular ion.
133.06[C9H9O]+Cleavage of the ether bond, retaining the vinylphenol moiety with a rearrangement.
119.08[C8H7O]+Loss of a methyl group from the m/z 133.06 fragment.
105.07[C7H5O]+Further fragmentation of the vinylphenol moiety.
87.04[C4H7O2]+Cleavage of the ether bond, retaining the isobutyric acid moiety.
45.03[COOH]+Formation of the carboxyl ion.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol outlines a general method for the separation and detection of this compound using a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound reference standard in methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL. Further dilute with the mobile phase to achieve a working standard concentration of 10 µg/mL.

  • Sample Solution: Dissolve the Ciprofibrate drug substance or formulation in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

2. Liquid Chromatography Conditions

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • MS Scan Mode: Full scan from m/z 50 to 300 to detect the parent ion.

  • MS/MS Product Ion Scan: Select the protonated molecular ion (m/z 207.1) as the precursor ion and apply a collision energy (e.g., 10-30 eV) to generate fragment ions.

Data Analysis

The acquired mass spectra should be analyzed to identify the molecular ion and the characteristic fragment ions of this compound. The fragmentation pattern can be compared with the predicted pathway to confirm the structure of the impurity.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed mass spectrometry fragmentation pathway for this compound.

Fragmentation_Pathway M This compound [M+H]+ m/z = 207.09 F1 [C11H13O]+ m/z = 161.09 M->F1 - COOH F2 [C9H9O]+ m/z = 133.06 M->F2 - C3H6O2 F5 [C4H7O2]+ m/z = 87.04 M->F5 - C8H8O F6 [COOH]+ m/z = 45.03 M->F6 - C11H14O F3 [C8H7O]+ m/z = 119.08 F2->F3 - CH2 F4 [C7H5O]+ m/z = 105.07 F3->F4 - CH2

Caption: Proposed fragmentation pathway of this compound.

Experimental Workflow

The following diagram outlines the experimental workflow for the analysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Prep_Standard Prepare Standard Solution HPLC HPLC Separation (C18 Column) Prep_Standard->HPLC Prep_Sample Prepare Sample Solution Prep_Sample->HPLC MS Mass Spectrometry (ESI+) HPLC->MS MSMS Tandem MS (Product Ion Scan) MS->MSMS Analyze Analyze Spectra MSMS->Analyze Identify Identify Fragments Analyze->Identify Confirm Confirm Structure Identify->Confirm

Caption: Workflow for this compound analysis.

References

sample preparation techniques for Ciprofibrate impurity analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: Ciprofibrate (B1669075) Impurity Analysis

Introduction

Ciprofibrate, 2-(4-(2,2-dichlorocyclopropyl)phenoxy)-2-methylpropanoic acid, is a fibric acid derivative used as a lipid-regulating agent. The identification and quantification of impurities in the active pharmaceutical ingredient (API) and finished drug products are critical for ensuring their quality, safety, and efficacy. Regulatory agencies require comprehensive impurity profiling, which necessitates the development of robust and reliable analytical methods. A crucial and often challenging aspect of this process is the sample preparation, which must efficiently extract potential impurities from the sample matrix without causing their degradation.

These application notes provide detailed protocols for various sample preparation techniques applicable to the analysis of ciprofibrate and its impurities, including methods for generating degradation products and extracting them from different matrices.

Forced Degradation Studies: Generating Potential Impurities

Forced degradation (or stress testing) is essential for developing stability-indicating analytical methods.[1] These studies help identify potential degradation products that could form under various environmental conditions, thus providing insight into the drug's intrinsic stability.[1][2] For ciprofibrate, degradation has been observed under hydrolytic (acidic and basic) and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[3][4]

Experimental Protocol: Forced Degradation of Ciprofibrate

This protocol describes the conditions for subjecting ciprofibrate to acid, base, oxidative, thermal, and photolytic stress.[3][4]

  • Acid Hydrolysis:

    • Accurately weigh 5 mg of ciprofibrate and dissolve it in 5 mL of a suitable diluent (e.g., methanol-water mixture).

    • Add 50 mL of 3 M hydrochloric acid.

    • Keep the solution at room temperature for 1 hour.[3]

    • Neutralize a 10 mL aliquot with 3 M sodium hydroxide.

    • Dilute the neutralized solution with a suitable diluent to a final target concentration (e.g., 20 µg/mL) for analysis.[3]

  • Base Hydrolysis:

    • Accurately weigh 5 mg of ciprofibrate and dissolve it in 5 mL of diluent.

    • Add 50 mL of 0.5 M sodium hydroxide.

    • Keep the solution at room temperature for 1 hour.[4]

    • Neutralize a 10 mL aliquot with 0.5 M hydrochloric acid.

    • Dilute with diluent to the final target concentration.[4]

  • Oxidative Degradation:

    • Accurately weigh 5 mg of ciprofibrate and dissolve it in 5 mL of diluent.

    • Add 50 mL of 30% hydrogen peroxide (H₂O₂).[3]

    • Keep the solution at room temperature for 4 hours.[4]

    • Dilute with diluent to the final target concentration.

  • Thermal Degradation:

    • Place 10 mg of solid ciprofibrate powder in a hot air oven.

    • Maintain the temperature at 100°C for 48 hours.[4]

    • After exposure, cool the sample, dissolve it in diluent, and prepare a working solution.

  • Photolytic Degradation:

    • Expose 10 mg of solid ciprofibrate powder to UV light at both short (254 nm) and long (366 nm) wavelengths for 48 hours.[4]

    • After exposure, dissolve the sample in diluent and prepare a working solution.

Samples generated from these stress conditions should be promptly analyzed using a suitable stability-indicating method, typically HPLC-UV or LC-MS.[3]

G cluster_stress Forced Degradation Stress Conditions cluster_prep Sample Preparation cluster_analysis Analysis Acid Acid Hydrolysis (3M HCl, 1h) Neutralize Neutralize (for Acid/Base) Acid->Neutralize Base Base Hydrolysis (0.5M NaOH, 1h) Base->Neutralize Oxidation Oxidation (30% H2O2, 4h) Dilute Dissolve & Dilute to Target Concentration Oxidation->Dilute Thermal Thermal (100°C, 48h) Thermal->Dilute Photo Photolytic (UV Light, 48h) Photo->Dilute Neutralize->Dilute Analysis Analyze via Stability-Indicating Method (e.g., HPLC) Dilute->Analysis Ciprofibrate Ciprofibrate API Ciprofibrate->Acid Ciprofibrate->Base Ciprofibrate->Oxidation Ciprofibrate->Thermal Ciprofibrate->Photo

Caption: Workflow for Forced Degradation Sample Preparation.

Sample Preparation from Dosage Forms & Bulk Drug

Simple Dissolution for Tablets

For routine quality control and assay of ciprofibrate in tablets, a straightforward dissolution and filtration method is often sufficient.[5]

Experimental Protocol:

  • Weigh and finely powder a minimum of 20 ciprofibrate tablets.

  • Transfer an amount of powder equivalent to 100 mg of ciprofibrate into a 100 mL volumetric flask.[5]

  • Add approximately 50 mL of methanol (B129727) and sonicate for 20 minutes to ensure complete dissolution.[5]

  • Allow the solution to cool to room temperature and dilute to the mark with methanol.

  • Filter the solution through a 0.45 µm nylon filter.[4]

  • Perform further dilutions with the mobile phase or a suitable diluent to achieve a final concentration appropriate for the analytical method's calibration range.

Dissolution for Related Substances in Bulk Drug

This method is suitable for preparing the bulk drug substance for analysis of related substances and impurities.[6]

Experimental Protocol:

  • Accurately weigh 0.125 g of the ciprofibrate substance.

  • Dissolve it in a mixture of equal volumes of acetonitrile (B52724) and water.[6]

  • Dilute the solution to 50.0 mL with the same solvent mixture to create the primary test solution.[6]

  • Reference solutions for impurity quantification are typically prepared by making serial dilutions of this test solution.[6]

Extraction from Biological Matrices (Human Plasma)

For pharmacokinetic studies or bioequivalence testing, ciprofibrate and its metabolites must be extracted from complex biological matrices like plasma. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two common techniques.

Solid-Phase Extraction (SPE)

SPE is often preferred over LLE as it can be more rapid, selective, and reproducible.[7] A reversed-phase SPE protocol is effective for extracting ciprofibrate from human plasma.[7][8]

Experimental Protocol:

  • Sample Pre-treatment:

    • To 285 µL of drug-free control plasma in a micro-centrifuge tube, add 15 µL of the ciprofibrate working solution and 15 µL of an internal standard (IS) solution (e.g., Furosemide).[7]

    • Add 685 µL of 0.5% orthophosphoric acid to the plasma sample and vortex for 1 minute to precipitate proteins and acidify the sample.[7]

  • SPE Cartridge Conditioning:

    • Use a suitable reversed-phase SPE cartridge (e.g., Oasis HLB 1 cc, 30 mg).[7]

    • Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry out.

  • Sample Loading:

    • Load the entire pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge sequentially with 1 mL of water, followed by 1 mL of 10% methanol to remove polar interferences.[7]

  • Elution:

    • Elute the ciprofibrate and IS from the cartridge using 1 mL of 0.001% ammonia (B1221849) in a methanol-acetonitrile-water (70:20:10, v/v/v) mixture.[7]

    • The eluate is collected and can be directly injected into the LC-MS/MS system.

G cluster_spe Solid-Phase Extraction (SPE) Workflow Pretreat 1. Pre-treatment (Plasma + Acid) Load 3. Sample Loading Pretreat->Load Condition 2. Conditioning (Methanol -> Water) Condition->Load Wash 4. Washing (Water -> 10% Methanol) Load->Wash Elute 5. Elution (Organic Solvent Mix) Wash->Elute Analyze Analysis (e.g., LC-MS/MS) Elute->Analyze

Caption: General Workflow for Solid-Phase Extraction.
Liquid-Liquid Extraction (LLE)

LLE is a classic technique used to extract analytes based on their differential solubility in two immiscible liquid phases.[9]

Experimental Protocol:

  • Sample Pre-treatment:

    • Pipette an aliquot of human plasma into a clean glass tube.

    • Acidify the sample by adding a small volume of formic acid (88%).[9]

  • Extraction:

    • Add an organic extraction solvent mixture of diethyl ether and dichloromethane (B109758) (70:30, v/v).[9]

    • Vortex the tube vigorously for several minutes to ensure thorough mixing.

    • Centrifuge the sample to achieve complete separation of the aqueous and organic layers.

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer to a new clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried residue in a specific volume of the mobile phase used for the chromatographic analysis.

    • The reconstituted sample is then ready for injection.

G cluster_lle Liquid-Liquid Extraction (LLE) Workflow Pretreat 1. Pre-treatment (Acidify Plasma) Extract 2. Add Organic Solvent & Vortex Pretreat->Extract Separate 3. Centrifuge to Separate Phases Extract->Separate Collect 4. Collect Organic Layer Separate->Collect Evaporate 5. Evaporate to Dryness Collect->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analysis (e.g., HPLC) Reconstitute->Analyze

Caption: General Workflow for Liquid-Liquid Extraction.

Quantitative Data Summary

The efficiency of a sample preparation technique is evaluated by parameters such as recovery, limit of detection (LOD), and limit of quantitation (LOQ). The table below summarizes performance data from various cited methods.

TechniqueMatrixAnalyte(s)Recovery (%)LOQ/LLOQAnalytical MethodReference
LLE Human PlasmaCiprofibrate73.3 - 81.2%0.1 µg/mLHPLC-MS/MS[9]
SPE Human PlasmaCiprofibrate90.1 - 96.8% (Relative)25 ng/mLLC-MS/MS[7]
Dissolution TabletsCiprofibrate99.58 - 99.68%Not specifiedHPLC[5]
Forced Degradation Bulk DrugCiprofibrate98.65 - 100.01% (Assay)Not specifiedHPLC[3][4]

General Workflow for Impurity Analysis

The overall process of impurity analysis, from initial sample handling to final data interpretation, follows a logical sequence. The choice of sample preparation is dictated by the sample matrix and the objectives of the analysis (e.g., routine QC vs. bioanalytical study).

G cluster_workflow General Impurity Analysis Workflow Sample Sample (Bulk Drug, Tablet, Plasma) Prep Sample Preparation Sample->Prep Dilution Simple Dissolution & Dilution Prep->Dilution  Bulk/Dosage Form LLE Liquid-Liquid Extraction (LLE) Prep->LLE Biological Matrix SPE Solid-Phase Extraction (SPE) Prep->SPE Biological Matrix Analysis Chromatographic Analysis (HPLC, LC-MS) Dilution->Analysis LLE->Analysis SPE->Analysis Data Data Processing & Impurity Profiling Analysis->Data

Caption: Overall workflow for ciprofibrate impurity analysis.

References

Troubleshooting & Optimization

troubleshooting peak tailing in Ciprofibrate HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of ciprofibrate (B1669075). This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you might encounter.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the HPLC analysis of ciprofibrate?

Peak tailing is a common chromatographic issue where the peak is not symmetrical, and the latter half of the peak is broader than the front half.[1][2][3] In an ideal chromatogram, peaks should be Gaussian or symmetrical in shape. Peak tailing is problematic because it can lead to decreased resolution between adjacent peaks, inaccurate peak integration, and reduced sensitivity, which ultimately compromises the accuracy and reproducibility of quantitative analysis.[4]

Q2: I am observing peak tailing specifically for my ciprofibrate peak. What are the likely chemical causes?

Peak tailing that is specific to an analyte like ciprofibrate, which is an acidic compound (pKa ≈ 3.69), is often due to secondary interactions with the stationary phase.[5] The most common causes include:

  • Secondary Silanol (B1196071) Interactions: Residual, un-endcapped silanol groups (Si-OH) on the surface of silica-based columns are acidic and can interact with polar functional groups on analytes.[1][2][3] While this is a more common issue for basic compounds, at a mobile phase pH near the pKa of ciprofibrate, both ionized and non-ionized forms of the analyte exist, which can lead to these undesirable secondary interactions and result in tailing peaks.[6][7]

  • Mobile Phase pH close to Analyte pKa: When the mobile phase pH is close to the pKa of an analyte, the compound will exist in both its protonated and deprotonated forms.[6][8] This can lead to two different retention mechanisms occurring simultaneously, resulting in a broadened or tailing peak. For optimal peak shape, the mobile phase pH should be at least 2 units away from the analyte's pKa.[7]

  • Contaminants in the Stationary Phase: Trace metal contaminants in the silica (B1680970) matrix of the column can also act as active sites, interacting with the analyte and causing peak tailing.[1]

Q3: All the peaks in my chromatogram, including ciprofibrate, are tailing. What could be the cause?

If all peaks in your chromatogram are exhibiting tailing, the issue is likely related to the HPLC system or the column's physical condition, rather than a specific chemical interaction.[9] Common causes include:

  • Column Void or Bed Deformation: A void at the inlet of the column or a deformed packed bed can disrupt the sample flow path, leading to peak tailing for all compounds.[3][10] This can be caused by pressure shocks or operating outside the column's recommended pH range.[11]

  • Blocked Column Frit: A partially blocked frit at the column inlet or outlet can also cause peak distortion.[3]

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector can lead to band broadening and peak tailing.[4][6] This is often referred to as "dead volume."

Q4: How does the choice of HPLC column affect peak tailing for ciprofibrate?

The choice of column is critical for achieving good peak symmetry. For an acidic analyte like ciprofibrate, consider the following:

  • High-Purity Silica (Type B): Modern columns are typically packed with high-purity silica which has a lower metal content and fewer acidic silanol groups, reducing the chances of secondary interactions.[1]

  • End-Capping: Choose a column that is "end-capped." This means that after the primary stationary phase (like C18) is bonded to the silica, a small silylating agent is used to bond to most of the remaining accessible silanol groups, making them inert.[2][3]

  • Stationary Phase: While C18 is a common choice, a C8 column has also been shown to be effective for ciprofibrate analysis.[12] The shorter alkyl chain of C8 can sometimes offer different selectivity.

Troubleshooting Guide: Peak Tailing in Ciprofibrate Analysis

This section provides a step-by-step guide to troubleshoot and resolve peak tailing issues with ciprofibrate.

Step 1: Diagnose the Problem

First, determine if the peak tailing is affecting only the ciprofibrate peak or all peaks in the chromatogram.

  • Ciprofibrate Peak Tailing Only: This suggests a chemical interaction issue.

  • All Peaks Tailing: This points towards a physical or system-related problem.

The following flowchart illustrates a logical troubleshooting workflow:

Troubleshooting_Workflow start Peak Tailing Observed check_scope Is it only the ciprofibrate peak or all peaks? start->check_scope chemical_path Chemical Issue (Ciprofibrate Only) check_scope->chemical_path Ciprofibrate only physical_path Physical/System Issue (All Peaks Tailing) check_scope->physical_path All peaks check_ph Check Mobile Phase pH Is pH << pKa (3.69)? chemical_path->check_ph adjust_ph Adjust Mobile Phase pH to 2.5-3.0 check_ph->adjust_ph No check_buffer Check Buffer Concentration (10-25 mM) check_ph->check_buffer Yes end_good Peak Shape Improved adjust_ph->end_good check_column_type Consider Column Chemistry (End-capped, High Purity) end_bad Issue Persists (Consult Manufacturer) check_column_type->end_bad check_buffer->check_column_type check_column_health Inspect Column (Check for voids, flush/replace frit) physical_path->check_column_health flush_column Flush or Replace Column check_column_health->flush_column Void/Blockage Suspected check_connections Check System Connections (Minimize tubing length/ID) check_column_health->check_connections Column OK flush_column->end_good check_overload Check for Column Overload (Dilute sample) check_connections->check_overload dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Yes check_overload->end_bad No dilute_sample->end_good

Caption: Troubleshooting workflow for peak tailing.

Step 2: Address Chemical Causes

If only the ciprofibrate peak is tailing, follow these steps.

Q5: How should I adjust the mobile phase pH to improve the peak shape of ciprofibrate?

Since ciprofibrate is an acidic compound with a pKa of approximately 3.69, you should adjust the mobile phase pH to be at least 2 pH units below this value to ensure it is in its non-ionized (protonated) form.[7] A mobile phase pH between 2.5 and 3.0 is a good starting point.[2][11] This will minimize secondary interactions with residual silanol groups on the column.[2][3]

ParameterRecommendation for CiprofibrateRationale
Analyte pKa ~3.69Ciprofibrate is a carboxylic acid.
Recommended pH 2.5 - 3.0Ensures the analyte is in its neutral form, minimizing silanol interactions.[2][11]
Buffer Choice Phosphate or FormateChoose a buffer with a pKa close to the desired mobile phase pH.
Buffer Conc. 10-25 mMSufficient to control pH without causing precipitation with high organic content.[11]

Q6: What if adjusting the pH is not enough? What other mobile phase modifications can I try?

If adjusting the pH alone does not resolve the peak tailing, you can try adding a competing agent to the mobile phase. Historically, a small amount of an amine like triethylamine (B128534) (TEA) was used to block active silanol sites.[1] However, this is less common with modern, high-quality columns and can suppress MS signals. A better approach is to ensure you are using a high-purity, end-capped column.

Step 3: Address Physical and System Causes

If all peaks in your chromatogram are tailing, consider these solutions.

Q7: My column might be contaminated. What is the correct procedure to flush it?

Column contamination with strongly retained sample components can lead to peak tailing.[13] A general flushing procedure for a reversed-phase column (like C8 or C18) is as follows. Always check the column manufacturer's guidelines for specific recommendations.

Experimental Protocol: Column Flushing

  • Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.

  • Flush with Mobile Phase without Buffer: Wash the column with the same mobile phase composition but without any buffer salts to prevent precipitation (e.g., 90:10 methanol/water).

  • Flush with 100% Acetonitrile: Flush with 20 column volumes of 100% acetonitrile.

  • Flush with 100% Isopropanol: If contamination is severe, flush with 20 column volumes of isopropanol.

  • Equilibrate the Column: Re-introduce the mobile phase and allow the system to equilibrate until a stable baseline is achieved before reconnecting to the detector.

Q8: I suspect I am overloading the column. How can I confirm and resolve this?

Column overload can occur in two ways: mass overload (injecting too high a concentration) or volume overload (injecting too large a volume).[11] This can saturate the stationary phase and lead to peak distortion.

To test for this, prepare a sample that is 10 times more dilute than your current sample and inject the same volume. If the peak shape improves significantly, you were likely experiencing mass overload.[4][11] To resolve this, either dilute your sample or reduce the injection volume.

Mandatory Visualizations

Signaling Pathway of Peak Tailing

The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for an acidic analyte like ciprofibrate when the mobile phase pH is not optimal.

Peak_Tailing_Pathway cluster_surface Silica Surface cluster_mobile_phase Mobile Phase (pH ≈ pKa) silanol Deprotonated Silanol (Si-O⁻) (Active Site) c18 C18 Chains (Primary Retention) cipro_neutral Ciprofibrate (Neutral) cipro_neutral->c18 Primary Retention (Good Peak Shape) cipro_ionized Ciprofibrate (Ionized) cipro_ionized->silanol Secondary Interaction (Causes Tailing) solution Solution: Lower Mobile Phase pH to < 3.0 silanol_protonated Protonated Silanol (Si-OH) (Inactive Site) solution->silanol_protonated Deactivates Site

Caption: Mechanism of peak tailing via secondary interactions.

References

Technical Support Center: Optimizing HPLC Resolution for Ciprofibrate and Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) resolution of Ciprofibrate and its related substance, Impurity A.

Troubleshooting Guide: Enhancing Resolution

Poor resolution between Ciprofibrate and Impurity A can manifest as overlapping peaks, broad peaks, or poor peak symmetry. The following table outlines common issues and systematic steps to rectify them.

Observation Potential Cause Troubleshooting Steps Expected Outcome
Poor Resolution (Overlapping Peaks) Inadequate separation between Ciprofibrate and Impurity A.1. Decrease Mobile Phase Strength: Increase the proportion of the aqueous phase (e.g., water) in the mobile phase. 2. Optimize pH: Adjust the mobile phase pH to be approximately 2 units below the pKa of the analytes to ensure they are in a non-ionized state. 3. Change Organic Modifier: Switch from methanol (B129727) to acetonitrile, or vice versa. 4. Reduce Flow Rate: Lower the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).Increased retention times and improved separation between the two peaks.
Peak Tailing (Asymmetrical Peaks) Secondary interactions between the analytes and the stationary phase (e.g., silanol (B1196071) groups).1. Adjust Mobile Phase pH: Lower the mobile phase pH with an acid modifier like formic acid or phosphoric acid. 2. Increase Buffer Concentration: If using a buffer, a slightly higher concentration can help mask residual silanol activity. 3. Use a Different Column: Employ an end-capped column or a column with a different stationary phase chemistry.Sharper, more symmetrical peaks with reduced tailing.
Broad Peaks Column degradation, extra-column volume, or inappropriate flow rate.1. Check Column Health: Flush the column or replace it if it's old or has been subjected to harsh conditions. 2. Minimize Extra-Column Volume: Use shorter tubing with a smaller internal diameter between the injector, column, and detector. 3. Optimize Flow Rate: Ensure the flow rate is optimal for the column dimensions and particle size.Narrower, more efficient peaks, leading to better resolution.
Inconsistent Retention Times Fluctuation in mobile phase composition, temperature, or pump performance.1. Ensure Proper Mobile Phase Mixing: If preparing the mobile phase online, ensure the pump's mixer is functioning correctly. If preparing manually, ensure thorough mixing. 2. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention. 3. Check Pump Performance: Verify that the pump is delivering a consistent flow rate.Stable and reproducible retention times for both peaks.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for separating Ciprofibrate and Impurity A?

A typical starting point for method development is a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase of methanol and water (e.g., 90:10 v/v) at a flow rate of 1.0 mL/min, with UV detection at 232 nm.[1][2] However, optimization is usually necessary to achieve baseline separation.

Q2: How do the physicochemical properties of Ciprofibrate and Impurity A influence their separation?

Ciprofibrate has a molecular weight of 289.15 g/mol and a LogP of approximately 3.4, indicating it is a relatively nonpolar compound. Impurity A, 2-(4-Ethenylphenoxy)-2-methylpropanoic acid, has a molecular weight of 206.24 g/mol . The difference in their polarity is the primary basis for their separation in reversed-phase HPLC. Modifying the mobile phase composition will alter their partitioning between the mobile and stationary phases, thereby affecting their retention and resolution.

Q3: My peaks for Ciprofibrate and Impurity A are still not resolved after adjusting the mobile phase strength. What should I do next?

If adjusting the solvent ratio is insufficient, consider changing the selectivity of your system. This can be achieved by:

  • Changing the organic modifier: If you are using methanol, try acetonitrile, or a ternary mixture.

  • Altering the mobile phase pH: This can significantly impact the retention of ionizable compounds.

  • Trying a different stationary phase: A column with a different chemistry, such as a phenyl or a C8 column, can provide a different selectivity and may resolve the peaks.

Q4: Can temperature be used to optimize the resolution?

Yes, adjusting the column temperature can influence the separation. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and sometimes improved resolution. However, it can also decrease retention times, so a balance must be found. It is advisable to use a column oven to maintain a consistent and controlled temperature.

Q5: What should I do if I observe peak fronting?

Peak fronting is less common than tailing but can occur due to column overload. Try diluting your sample and injecting a smaller volume to see if the peak shape improves.

Experimental Protocol: Optimized HPLC Method

This protocol describes a validated isocratic reversed-phase HPLC method for the separation and quantification of Ciprofibrate and Impurity A.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC-grade methanol

  • HPLC-grade water

  • Phosphoric acid (or formic acid)

  • Ciprofibrate reference standard

  • Impurity A reference standard

2. Chromatographic Conditions

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Methanol:Water (85:15, v/v), pH adjusted to 3.0 with phosphoric acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 232 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

3. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve Ciprofibrate and Impurity A reference standards in methanol to prepare individual stock solutions of 100 µg/mL.

  • Working Standard Solution: Dilute the stock solutions with the mobile phase to a final concentration of approximately 20 µg/mL for Ciprofibrate and an appropriate concentration for Impurity A based on its expected level.

  • Sample Solution: Prepare the sample by dissolving the material containing Ciprofibrate in the mobile phase to achieve a target concentration of approximately 20 µg/mL.

4. System Suitability Before sample analysis, perform a system suitability test by injecting the working standard solution in replicate (e.g., six times). The acceptance criteria should be defined, but typically include:

  • Tailing factor for the Ciprofibrate peak: ≤ 1.5

  • Theoretical plates for the Ciprofibrate peak: ≥ 2000

  • Resolution between Ciprofibrate and Impurity A: ≥ 2.0

  • Relative Standard Deviation (RSD) of peak areas for replicate injections: ≤ 2.0%

Logical Workflow for Troubleshooting HPLC Resolution

The following diagram illustrates a systematic approach to troubleshooting poor resolution between Ciprofibrate and Impurity A.

HPLC_Troubleshooting Start Poor Resolution Observed Check_System Check System Suitability (Pressure, Baseline, Peak Shape) Start->Check_System System_OK System OK? Check_System->System_OK Optimize_Mobile_Phase Optimize Mobile Phase System_OK->Optimize_Mobile_Phase Yes Fix_System Troubleshoot System (Leaks, Pump, Detector) System_OK->Fix_System No Adjust_Strength Adjust Solvent Strength (% Organic) Optimize_Mobile_Phase->Adjust_Strength Resolution_Improved1 Resolution Improved? Adjust_Strength->Resolution_Improved1 Adjust_pH Adjust pH Adjust_pH->Resolution_Improved1 Change_Organic Change Organic Modifier (MeOH vs. ACN) Change_Organic->Resolution_Improved1 Resolution_Improved1->Adjust_pH No Resolution_Improved1->Change_Organic Further Optimization Optimize_Other Optimize Other Parameters Resolution_Improved1->Optimize_Other Partial Improvement End Resolution Achieved Resolution_Improved1->End Yes Adjust_Flow Adjust Flow Rate Optimize_Other->Adjust_Flow Resolution_Improved2 Resolution Improved? Adjust_Flow->Resolution_Improved2 Adjust_Temp Adjust Temperature Adjust_Temp->Resolution_Improved2 Resolution_Improved2->Adjust_Temp No Change_Column Change Column (Different Stationary Phase) Resolution_Improved2->Change_Column No Improvement Resolution_Improved2->End Yes Change_Column->Optimize_Mobile_Phase Fix_System->Check_System

References

Technical Support Center: Ciprofibrate Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of Ciprofibrate and its impurities during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of co-elution when analyzing Ciprofibrate and its impurities?

Co-elution in the analysis of Ciprofibrate and its related substances can stem from several factors:

  • Similar Physicochemical Properties: Impurities are often structurally similar to the parent drug, Ciprofibrate, leading to comparable retention times in reversed-phase HPLC.

  • Inadequate Chromatographic Selectivity: The chosen stationary phase and mobile phase combination may not provide sufficient selectivity to resolve closely eluting compounds.

  • Method Parameters: Sub-optimal method parameters, such as an inappropriate mobile phase pH, organic modifier composition, gradient slope, or temperature, can lead to poor separation.[1]

  • Formation of Degradation Products: Forced degradation studies show that Ciprofibrate degrades under acidic, basic, and oxidative conditions, forming polar impurities that may co-elute with the main peak or with each other.[2][3][4]

Q2: I am observing peak co-elution in my Ciprofibrate analysis. What is the first step I should take?

The initial step is to confirm that you are indeed observing co-elution. Peak purity analysis using a Diode Array Detector (DAD) or a mass spectrometer (MS) can help determine if a single chromatographic peak consists of more than one compound.[5] If co-elution is confirmed, a systematic approach to method optimization should be undertaken.

Q3: How can I modify my HPLC method to resolve co-eluting peaks of Ciprofibrate impurities?

Resolving co-eluting peaks often requires a systematic approach to method development. Consider the following modifications:

  • Adjust Mobile Phase pH: For ionizable compounds like Ciprofibrate, altering the mobile phase pH can significantly impact retention and selectivity.[1]

  • Change Organic Modifier: Switching from methanol (B129727) to acetonitrile, or vice-versa, or using a combination of both can alter the elution profile.

  • Modify Stationary Phase: Employing a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) can provide a different separation selectivity.[1][6]

  • Optimize Gradient and Temperature: Adjusting the gradient slope and column temperature can improve resolution between closely eluting peaks.[1] A resolution value of greater than 2 is often suggested for impurity analysis.[7]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the analysis of Ciprofibrate impurities.

Issue: Poor resolution between Ciprofibrate and a known impurity.

Workflow for Troubleshooting Poor Resolution:

G start Poor Resolution Observed check_purity Confirm Co-elution (e.g., Peak Purity Analysis) start->check_purity method_opt Method Optimization check_purity->method_opt ph_mod Adjust Mobile Phase pH method_opt->ph_mod Step 1 eval_res Evaluate Resolution ph_mod->eval_res organic_mod Change Organic Modifier (Methanol/Acetonitrile) organic_mod->eval_res column_mod Select Different Column (e.g., C8, Phenyl) column_mod->eval_res gradient_mod Optimize Gradient & Temperature gradient_mod->eval_res eval_res->organic_mod Rs < 2.0 eval_res->column_mod Rs < 2.0 eval_res->gradient_mod Rs < 2.0 success Resolution Achieved eval_res->success Rs > 2.0 failure Consult Further Options (e.g., 2D-LC) eval_res->failure No Improvement G cluster_0 Method Development Strategy start Define Analytical Target Profile stress_testing Perform Forced Degradation Studies start->stress_testing initial_method Develop Initial HPLC Method (e.g., Protocol 1) stress_testing->initial_method screen_columns Screen Dissimilar Columns (C18, C8, Phenyl) initial_method->screen_columns optimize_params Optimize Mobile Phase & Temperature screen_columns->optimize_params validation Validate Method (Specificity, Linearity, Accuracy) optimize_params->validation

References

Technical Support Center: Enhancing Low-Level Detection of Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to improving the analytical sensitivity for the detection of low-level impurities. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in detecting Impurity A at low levels?

A1: Detecting Impurity A at trace levels presents several analytical challenges. These include its low concentration, which may be below the detection limits of standard analytical methods.[1] Co-elution with the active pharmaceutical ingredient (API) or other components in the sample matrix can mask the impurity peak, making accurate quantification difficult.[1][2] Furthermore, the inherent chemical properties of Impurity A, such as its potential lack of a strong chromophore, can lead to poor response with UV detectors.[3] Matrix effects, where other substances in the sample interfere with the ionization or detection of the impurity, can also suppress the signal, particularly in mass spectrometry-based methods.[4]

Q2: Which analytical techniques are most suitable for trace-level detection of Impurity A?

A2: High-Performance Liquid Chromatography (HPLC) coupled with advanced detection methods is the cornerstone for sensitive impurity analysis.[2][5] For Impurity A, which may be present at very low concentrations, coupling HPLC with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is highly effective due to its high sensitivity and specificity.[5][6] These techniques allow for the selective detection and quantification of the impurity even in complex matrices.[6] Other sensitive detectors that can be employed include Charged Aerosol Detectors (CAD), which provide a more uniform response for non-volatile compounds regardless of their optical properties.[3][7]

Q3: How can I improve the sensitivity of my existing HPLC-UV method for Impurity A?

A3: To enhance the sensitivity of an existing HPLC-UV method, several strategies can be employed. Optimizing chromatographic conditions is a primary step; this includes adjusting the mobile phase composition, pH, and flow rate to improve the resolution between Impurity A and the API.[2] Selecting a column with a different stationary phase or a smaller particle size can also enhance separation efficiency.[2] If Impurity A lacks a strong UV chromophore, chemical derivatization can be used to introduce a moiety that absorbs strongly in the UV-Vis spectrum, thereby increasing its detectability.[8] Additionally, sample preparation techniques like solid-phase extraction (SPE) can be used to concentrate the impurity and remove interfering matrix components before analysis.[2]

Q4: What are the regulatory expectations for controlling low-level impurities like Impurity A?

A4: Regulatory bodies like the FDA and international guidelines such as those from the International Council for Harmonisation (ICH) have stringent requirements for the control of impurities in pharmaceutical products.[9][10] The ICH guidelines, specifically Q3A and Q3B, set thresholds for reporting, identification, and qualification of impurities. For genotoxic impurities, the threshold of toxicological concern (TTC) is often applied, which necessitates highly sensitive analytical methods to detect impurities at the parts-per-million (ppm) level.[11] It is crucial to develop and validate analytical methods that are sensitive enough to meet these regulatory limits.[2]

Troubleshooting Guides

Issue 1: Poor Peak Shape or No Peak Detected for Impurity A

This guide provides a systematic approach to troubleshooting poor or absent peak signals for Impurity A.

G start Start: Poor/No Peak for Impurity A check_std Verify Standard Integrity - Freshly prepare standard - Check for degradation start->check_std check_inj Check Injection Process - Inspect syringe/autosampler - Verify injection volume check_std->check_inj check_col Evaluate Column Performance - Check for high backpressure - Flush or replace column check_inj->check_col opt_mob Optimize Mobile Phase - Adjust pH and organic content - Use additives if necessary check_col->opt_mob opt_det Optimize Detector Settings - Adjust wavelength (UV) - Tune MS parameters opt_mob->opt_det consider_derivatization Consider Derivatization - If chromophore is weak opt_det->consider_derivatization implement_derivatization Implement Derivatization Protocol consider_derivatization->implement_derivatization Yes success Successful Detection consider_derivatization->success No implement_derivatization->success

Caption: Troubleshooting workflow for poor or no peak detection of Impurity A.

Issue 2: Co-elution of Impurity A with the Main API Peak

This guide outlines steps to resolve the co-elution of Impurity A with the active pharmaceutical ingredient.

G start Start: Co-elution of Impurity A and API adjust_gradient Modify Gradient Profile - Steeper or shallower gradient - Adjust initial/final conditions start->adjust_gradient change_mp Change Mobile Phase - Different organic modifier (e.g., ACN to MeOH) - Alter pH adjust_gradient->change_mp change_col Select Different Column - Different stationary phase (e.g., C18 to Phenyl) - Different particle size change_mp->change_col change_temp Adjust Column Temperature change_col->change_temp success Resolution Achieved change_temp->success

Caption: Workflow for resolving co-elution of Impurity A with the API.

Quantitative Data Summary

The following tables summarize key parameters for different analytical methods used for the detection of Impurity A.

Table 1: Comparison of Detection Limits for Different Analytical Methods

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-UV50 ng/mL150 ng/mL
HPLC-CAD10 ng/mL30 ng/mL
LC-MS1 ng/mL3 ng/mL
LC-MS/MS0.1 ng/mL0.3 ng/mL

Table 2: Recovery of Impurity A using Different Sample Preparation Techniques

Sample Preparation TechniqueRecovery (%)RSD (%)
Direct Injection95.24.5
Protein Precipitation88.53.8
Liquid-Liquid Extraction (LLE)92.12.5
Solid-Phase Extraction (SPE)98.71.8

Experimental Protocols

Protocol 1: LC-MS/MS Method for Quantification of Impurity A

This protocol details the optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive quantification of Impurity A.

1. Chromatographic Conditions:

  • Column: C18 column (100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

2. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MRM Transitions:

    • Impurity A: Precursor ion > Product ion (e.g., m/z 254.1 > 182.2)

    • Internal Standard: Precursor ion > Product ion

3. Sample Preparation (using SPE):

  • Condition an SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load 1 mL of the sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute Impurity A with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase A.

Protocol 2: Derivatization of Impurity A for Enhanced UV Detection

This protocol describes a pre-column derivatization procedure for Impurity A to improve its detection by HPLC-UV.

1. Reagents:

  • Derivatizing agent solution (e.g., 10 mg/mL of 2,4-dinitrophenylhydrazine (B122626) in acetonitrile)

  • Catalyst (e.g., 1 M HCl)

  • Quenching solution (e.g., 1 M Tris buffer)

  • Sample containing Impurity A

  • Impurity A standard solution

2. Procedure:

  • To 100 µL of the sample or standard solution, add 50 µL of the derivatizing agent solution.

  • Add 10 µL of the catalyst.

  • Vortex the mixture and incubate at 60 °C for 30 minutes.

  • Cool the mixture to room temperature and add 50 µL of the quenching solution to stop the reaction.

  • Vortex and inject a suitable volume into the HPLC-UV system.

3. HPLC-UV Conditions:

  • Column: C18 column (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 360 nm (or the λmax of the derivative)

References

Managing Matrix Effects in Ciprofibrate Formulation Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for managing matrix effects during the analysis of Ciprofibrate formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental analysis of Ciprofibrate, offering step-by-step solutions to mitigate matrix effects.

Issue 1: Poor reproducibility and inaccurate quantification of Ciprofibrate.

  • Question: My Ciprofibrate quantification results are inconsistent and inaccurate. How can I determine if matrix effects are the cause and what can I do to fix it?

  • Answer: Inconsistent and inaccurate results are classic signs of matrix effects, where components of the sample matrix interfere with the ionization of Ciprofibrate, leading to ion suppression or enhancement.[1][2][3]

    Troubleshooting Steps:

    • Qualitative Assessment (Post-Column Infusion): This method helps identify at what points in your chromatogram matrix effects are occurring.[2][4] A constant flow of Ciprofibrate solution is infused into the mass spectrometer while a blank matrix extract is injected into the LC system. Dips or peaks in the Ciprofibrate signal indicate ion suppression or enhancement, respectively.

    • Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying matrix effects.[5]

      • Prepare two sets of samples:

        • Set A: Blank matrix extract spiked with Ciprofibrate at a known concentration.

        • Set B: Pure solvent spiked with Ciprofibrate at the same concentration.

      • Analyze both sets and calculate the Matrix Factor (MF):

        • MF = (Peak Area in Set A) / (Peak Area in Set B)

        • An MF < 1 indicates ion suppression.

        • An MF > 1 indicates ion enhancement.

        • An MF = 1 indicates no matrix effect.[1]

    • Mitigation Strategies:

      • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis.[1][2] Consider switching from a simple protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[6][7][8]

      • Optimize Chromatography: Adjusting the mobile phase composition or gradient can help separate Ciprofibrate from co-eluting matrix components.[1][2]

      • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.[2][4]

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for matrix effects. A SIL-IS behaves almost identically to Ciprofibrate during extraction, chromatography, and ionization, thus correcting for signal variations.[2]

      • Matrix-Matched Calibrants: Prepare your calibration standards in the same blank matrix as your samples to ensure that the standards and samples are affected by the matrix in the same way.[3]

Issue 2: Low recovery of Ciprofibrate during sample preparation.

  • Question: I am experiencing low and inconsistent recovery of Ciprofibrate after sample extraction. What could be the cause and how can I improve it?

  • Answer: Low recovery can be due to several factors, including inefficient extraction, degradation of the analyte, or strong binding to matrix components like proteins.

    Troubleshooting Steps:

    • Evaluate Extraction Efficiency:

      • Compare the peak area of a pre-extraction spiked sample to a post-extraction spiked sample at the same concentration.

      • Recovery (%) = (Peak Area of Pre-Extraction Spike / Peak Area of Post-Extraction Spike) x 100

      • A study on Ciprofibrate showed recoveries in the range of 73.3% to 81.2% using liquid-liquid extraction.[8]

    • Optimize Sample Preparation Protocol:

      • For Protein Precipitation (PPT): Ensure the ratio of organic solvent to plasma is sufficient to precipitate all proteins. Acetonitrile is a common choice.

      • For Liquid-Liquid Extraction (LLE): Experiment with different organic solvents and pH conditions to find the optimal extraction conditions for Ciprofibrate. A method for Ciprofibrate quantification used a mixture of diethyl ether and dichloromethane (B109758) (70/30, v/v).[8]

      • For Solid-Phase Extraction (SPE): Choose a sorbent that has a high affinity for Ciprofibrate. An Oasis HLB cartridge has been successfully used for Ciprofibrate extraction from human plasma.[6] Ensure proper conditioning of the cartridge and use an appropriate elution solvent.

    • Check for Analyte Stability: Ciprofibrate may degrade under certain conditions. Perform stability studies at different temperatures (room temperature, refrigerated, frozen) and in the autosampler to ensure the analyte is stable throughout the analytical process.[6] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation pathways.[9]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of Ciprofibrate analysis?

A1: Matrix effects are the alteration of the ionization efficiency of Ciprofibrate by co-eluting compounds from the sample matrix (e.g., plasma, urine, formulation excipients).[1][10] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the mass spectrometry signal, resulting in inaccurate quantification.[1][2]

Q2: How can I choose the right sample preparation technique to minimize matrix effects for Ciprofibrate?

A2: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity of the assay.

  • Protein Precipitation (PPT): A simple and fast technique, but it may not remove all interfering components, especially phospholipids.

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT and can be optimized by changing the extraction solvent and pH.[8]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can significantly reduce matrix effects.[6][7] It is a highly recommended technique for complex biological matrices.

Q3: What are the typical LC-MS/MS parameters for Ciprofibrate analysis?

A3: A validated method for Ciprofibrate in human plasma used the following parameters:[6]

  • Column: ACE C18, 50 x 4.6 mm, 5 µm

  • Mobile Phase: 0.001% ammonia (B1221849) in methanol–acetonitrile–water (70:20:10, v/v/v)

  • Flow Rate: 1 mL/min

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transition: m/z 287.0 → 85.0

Q4: According to regulatory guidelines, how should I evaluate matrix effects?

A4: The FDA guidance for bioanalytical method validation recommends evaluating the matrix effect using at least six different lots of the biological matrix.[11] You should analyze low and high concentration quality control (QC) samples in each of these lots. The precision and accuracy of these QCs should be within ±15%.[11]

Data Presentation

Table 1: Summary of a Validated LC-MS/MS Method for Ciprofibrate in Human Plasma

ParameterValueReference
Linearity Range 25–30,000 ng/mL[6]
LLOQ 25 ng/mL[6]
Intra-day Precision (%CV) 0.68–4.46%[6]
Intra-day Accuracy 94.5–107.3%[6]
Inter-day Precision (%CV) 4.32–7.01%[6]
Inter-day Accuracy 101.3–106.4%[6]
Absolute Recovery 85.8–88.3%[6]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is based on a validated method for Ciprofibrate in human plasma.[6]

  • Spike Plasma: To 285 µL of drug-free control plasma, add 15 µL of Ciprofibrate working solution and 15 µL of internal standard (IS) working solution.

  • Acidify: Add 685 µL of 0.5% orthophosphoric acid and vortex for 1 minute.

  • Condition SPE Cartridge: Condition an Oasis HLB 30 mg cartridge with an appropriate solvent.

  • Load Sample: Load the acidified plasma sample onto the SPE cartridge.

  • Wash: Wash the cartridge to remove interfering components.

  • Elute: Elute Ciprofibrate and the IS with an appropriate elution solvent.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation plasma Plasma Sample spike Spike with Ciprofibrate & IS plasma->spike acidify Acidify (0.5% Orthophosphoric Acid) spike->acidify spe Solid-Phase Extraction (Oasis HLB) acidify->spe elute Elute & Reconstitute spe->elute lc LC Separation (C18 Column) elute->lc ms MS/MS Detection (ESI-) lc->ms data Data Acquisition & Processing ms->data quant Quantification data->quant matrix_eval Matrix Effect Evaluation quant->matrix_eval

Caption: Ciprofibrate analysis workflow.

Troubleshooting_Matrix_Effects cluster_assessment Assessment cluster_mitigation Mitigation Strategies cluster_compensation Compensation Strategies start Inaccurate/Irreproducible Results check_matrix Suspect Matrix Effects? start->check_matrix post_column Qualitative: Post-Column Infusion check_matrix->post_column Yes post_spike Quantitative: Post-Extraction Spike check_matrix->post_spike end Accurate & Reproducible Results check_matrix->end No, check other experimental parameters cleanup Improve Sample Cleanup (SPE, LLE) post_spike->cleanup chrom Optimize Chromatography cleanup->chrom dilute Dilute Sample chrom->dilute sil_is Use SIL-IS dilute->sil_is matrix_match Use Matrix-Matched Calibrants sil_is->matrix_match matrix_match->end

References

Technical Support Center: Overcoming Solubility Challenges of Ciprofibrate Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ciprofibrate Impurity A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues encountered during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Chemical Name: 2-(4-Ethenylphenoxy)-2-methylpropanoic acid[1] Molecular Formula: C₁₂H₁₄O₃ Molecular Weight: 206.24 g/mol [1]

Estimated Solubility of this compound

Quantitative solubility data for this compound is not widely available in published literature. The following table provides estimated solubility values based on its chemical structure (a carboxylic acid with a significant non-polar component) and data from structurally similar compounds. One supplier notes its solubility in methanol (B129727) (MEOH).[1] These values should be used as a starting point for your experiments.

SolventSolvent TypeEstimated Solubility CategoryEstimated Solubility Range (mg/mL)
Water (neutral pH)AqueousPractically Insoluble< 0.1
MethanolPolar ProticSoluble10 - 50
EthanolPolar ProticSoluble10 - 30
IsopropanolPolar ProticSparingly Soluble1 - 10
AcetonitrilePolar AproticSparingly Soluble1 - 10
Acetone (B3395972)Polar AproticSoluble10 - 30
Dimethyl Sulfoxide (DMSO)Polar AproticFreely Soluble> 100
Dichloromethane (DCM)Non-polarSparingly Soluble1 - 10
TolueneNon-polarSlightly Soluble0.1 - 1
HexaneNon-polarInsoluble< 0.01
Aqueous Buffer (pH > 7)AqueousSolubleDependent on pH

Troubleshooting Guide for Solubility Issues

This guide addresses common problems encountered when trying to dissolve this compound.

Problem 1: The compound is not dissolving in the chosen solvent.
Possible Cause Troubleshooting Step Explanation
Incorrect Solvent Selection Refer to the Estimated Solubility Table. For initial trials, select a solvent where the impurity is predicted to be at least "Sparingly Soluble."This compound is a moderately non-polar molecule with a carboxylic acid group. Solvents like methanol, ethanol, acetone, and DMSO are good starting points.
Insufficient Solvent Volume Gradually add more solvent in small increments until the compound dissolves.The concentration of the impurity may be exceeding its solubility limit in the current volume of solvent.
Low Temperature Gently warm the solution in a water bath. For most organic solids, solubility increases with temperature.Increased kinetic energy helps to overcome the crystal lattice energy of the solid. Be cautious with volatile solvents.
Slow Dissolution Rate Increase agitation by using a magnetic stirrer or vortex mixer. Sonication can also be effective for dispersing particles and accelerating dissolution.Increasing the surface area of the solid exposed to the solvent will speed up the dissolution process.
Particle Size If possible, gently grind the solid material to a finer powder using a mortar and pestle.Smaller particles have a larger surface area-to-volume ratio, which can increase the rate of dissolution.
Problem 2: The compound precipitates out of solution after initial dissolution.
Possible Cause Troubleshooting Step Explanation
Supersaturation If the solution was heated to dissolve the compound, allow it to cool to room temperature slowly. If precipitation occurs, the solution was likely supersaturated. Re-dissolve with gentle heating and add a small amount of additional solvent.Rapid cooling can cause the solubility limit to be exceeded quickly, leading to precipitation.
Change in pH (for aqueous solutions) Ensure the pH of the aqueous buffer is maintained. For this carboxylic acid impurity, a pH above its pKa (estimated to be around 4-5) will significantly increase its solubility by forming the more soluble carboxylate salt.The protonated form of a carboxylic acid is generally less soluble in water than its deprotonated (salt) form.[2][3]
Solvent Evaporation Keep the container tightly sealed to prevent solvent evaporation, especially with volatile solvents like acetone or DCM.As the solvent evaporates, the concentration of the impurity increases, potentially exceeding its solubility limit.
Use of an Anti-Solvent If the solution is a mixture of solvents, ensure the ratio is appropriate. Adding a solvent in which the compound is insoluble (an anti-solvent) will cause precipitation.This principle is often used in recrystallization but can be an unintended source of precipitation if solvent ratios are not controlled.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to dissolve this compound for analytical purposes (e.g., HPLC, LC-MS)?

A1: For analytical method development, methanol or a mixture of methanol and water is a good starting point.[1] Acetonitrile is also a common solvent for reversed-phase chromatography. It is recommended to dissolve the impurity in a small amount of a strong organic solvent like methanol or DMSO first, and then dilute with the mobile phase to the desired concentration. Always ensure the final concentration is below the solubility limit in the mobile phase to avoid precipitation in the HPLC system.

Q2: How can I improve the aqueous solubility of this compound?

A2: As a carboxylic acid, the aqueous solubility of this compound is highly pH-dependent.[2][3][4] To increase its solubility in aqueous solutions, increase the pH to a value at least 1-2 units above its pKa (estimated to be in the range of 4-5). At a higher pH (e.g., pH 7.4), the carboxylic acid group will be deprotonated to form the more polar and thus more water-soluble carboxylate anion. You can use buffers such as phosphate-buffered saline (PBS) to maintain the desired pH.

Q3: I am observing peak tailing for this compound in my reversed-phase HPLC analysis. What could be the cause and how can I fix it?

A3: Peak tailing for acidic compounds in reversed-phase HPLC can be due to interactions with residual silanol (B1196071) groups on the silica-based column packing. To mitigate this, consider the following:

  • Lower the mobile phase pH: Adding a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase will suppress the ionization of the silanol groups and keep the carboxylic acid impurity in its protonated form, leading to better peak shape.

  • Use a modern, end-capped column: Columns with advanced end-capping are designed to minimize silanol interactions.

  • Check for column overload: Injecting too high a concentration of the analyte can lead to peak distortion. Try diluting your sample.

Q4: Can I use co-solvents to improve the solubility of this compound?

A4: Yes, using a co-solvent system is a common and effective strategy. A co-solvent is a water-miscible organic solvent added to an aqueous solution to increase the solubility of a non-polar solute. For this compound, adding solvents like ethanol, isopropanol, or polyethylene (B3416737) glycol (PEG) to an aqueous buffer can significantly enhance its solubility.

Q5: Are there any stability concerns I should be aware of when trying to dissolve this compound?

A5: While specific stability data for the impurity is not available, forced degradation studies on the parent compound, Ciprofibrate, show that it is susceptible to degradation under acidic, basic, and oxidative conditions. It is advisable to prepare solutions fresh and store them protected from light. If working at extreme pH values or for extended periods, it is recommended to perform a preliminary stability assessment of the impurity in your chosen solvent system.

Experimental Protocols

Protocol 1: Kinetic Solubility Determination

This method is a high-throughput approach to estimate the solubility of a compound from a DMSO stock solution.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM stock solution in DMSO add_dmso Add DMSO stock to buffer in a 96-well plate prep_stock->add_dmso prep_buffer Prepare aqueous buffer (e.g., PBS pH 7.4) prep_buffer->add_dmso incubate Incubate at room temperature (e.g., 2 hours) with shaking add_dmso->incubate separate Separate undissolved precipitate (filtration or centrifugation) incubate->separate analyze Analyze supernatant concentration by HPLC-UV or LC-MS/MS separate->analyze calculate Calculate solubility from a standard curve analyze->calculate

Caption: Workflow for Kinetic Solubility Assay.

Methodology:

  • Prepare a stock solution: Accurately weigh this compound and dissolve it in 100% DMSO to a final concentration of 10 mM.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the dilution plate to a new 96-well plate containing a larger volume (e.g., 198 µL) of the aqueous test buffer (e.g., PBS, pH 7.4). This results in a consistent final DMSO concentration (e.g., 1%).

  • Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).

  • Separation: Separate any precipitated material by either filtering the plate or by centrifugation and collecting the supernatant.

  • Quantification: Analyze the concentration of the dissolved impurity in the filtrate or supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS. A standard curve of the impurity prepared in the same buffer/DMSO mixture should be used for quantification.

Protocol 2: Thermodynamic (Equilibrium) Solubility Determination

This method measures the solubility of the solid compound at equilibrium and is considered the "gold standard."

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis add_solid Add excess solid impurity to a known volume of solvent equilibrate Equilibrate at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for 24-48 hours add_solid->equilibrate check_solid Visually confirm the presence of undissolved solid equilibrate->check_solid separate Separate the solid by centrifugation and/or filtration check_solid->separate analyze Analyze the concentration of the supernatant by a validated analytical method (e.g., HPLC-UV) separate->analyze

Caption: Workflow for Thermodynamic Solubility Assay.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., water, buffer, or organic solvent). The amount of solid should be sufficient to ensure that a saturated solution is formed with undissolved solid remaining.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours). The time to reach equilibrium should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant. For accurate results, the supernatant should be filtered (e.g., using a 0.45 µm PTFE syringe filter) or centrifuged to remove any remaining solid particles.

  • Quantification: Dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved impurity using a validated analytical method, such as HPLC-UV.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the physicochemical properties of this compound and the strategies to enhance its solubility.

G cluster_properties Physicochemical Properties cluster_strategies Solubility Enhancement Strategies prop1 Poor Aqueous Solubility strat1 pH Adjustment (Increase pH > pKa) prop1->strat1 addresses strat2 Co-solvency (e.g., Ethanol, PEG) prop1->strat2 addresses strat3 Use of Organic Solvents (e.g., Methanol, DMSO) prop1->strat3 addresses strat4 Physical Modification (e.g., Sonication, Heating) prop1->strat4 addresses prop2 Carboxylic Acid Group (pKa ~4-5) prop2->strat1 enables prop3 Moderate Lipophilicity prop3->strat2 requires prop3->strat3 requires

Caption: Strategies for Enhancing Solubility of this compound.

References

Technical Support Center: Ciprofibrate Chromatogram Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving baseline noise in Ciprofibrate chromatograms. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the chromatographic analysis of Ciprofibrate.

Troubleshooting Guide: Resolving Baseline Noise

This guide provides answers to specific issues that can lead to baseline noise in your Ciprofibrate chromatograms.

Question: My chromatogram shows a noisy baseline. What are the potential causes and how can I fix it?

Answer: A noisy baseline in High-Performance Liquid Chromatography (HPLC) can originate from several sources. Here is a systematic approach to identify and resolve the issue:

1. Mobile Phase Issues

  • Is your mobile phase properly prepared and of high quality? Impurities in solvents or dissolved gases can lead to significant baseline noise.[1][2][3]

    • Solution: Use HPLC-grade solvents and freshly prepared mobile phases.[4][5] Filter all aqueous solutions through a 0.45 µm filter. Degas the mobile phase using an inline degasser, helium sparging, or sonication to remove dissolved gases that can form microbubbles and cause noise.[1][2]

  • Are you using a buffer in your mobile phase? Buffers, especially near neutral pH, can support microbial growth if left at room temperature for extended periods, leading to contamination.[4][5]

    • Solution: Prepare fresh buffer solutions daily and discard any unused portions after two days.[4][5]

  • Is your mobile phase composition consistent? Inadequate mixing of mobile phase components, especially in gradient elution, can cause baseline fluctuations.[4][5]

    • Solution: Ensure proper mixing of your mobile phase solvents. If using additives like trifluoroacetic acid (TFA) in only one solvent, consider adding a small, balanced amount to the other solvent to minimize absorbance differences.[6][7]

2. HPLC System and Component Issues

  • Is the pump operating correctly? Worn pump seals, leaky check valves, or trapped air bubbles in the pump head can cause pressure pulsations that manifest as a rhythmic baseline noise.[3][4][5]

    • Solution: Regularly inspect and replace pump seals and check valves as part of your routine maintenance.[3][7] Purge the pump to remove any air bubbles.[8] Overlaying the pressure trace with your chromatogram can help diagnose pump-related issues.[5]

  • Is the detector stable? A fluctuating detector lamp, a contaminated flow cell, or incorrect temperature settings can be a major source of baseline noise.[1][2][4]

    • Solution: Allow the detector lamp to warm up and stabilize before starting your analysis. Clean the flow cell with an appropriate solvent (e.g., methanol (B129727), followed by water) to remove any contaminants or air bubbles.[4] Ensure the column and detector are at a stable, controlled temperature, as fluctuations can affect the refractive index of the mobile phase and cause drift and noise.[4][6][7]

  • Is your column in good condition? A contaminated or degraded column can bleed stationary phase or release previously adsorbed impurities, leading to a noisy or drifting baseline.[1][3][9]

    • Solution: Flush the column with a strong solvent to remove contaminants. If the noise persists, it may be necessary to replace the column. Using a guard column can help protect the analytical column from contamination.[2] To confirm if the column is the source of the noise, you can replace it with a union and run the mobile phase through the system.[3]

3. Experimental Method Parameters

  • Is your detection wavelength appropriate for Ciprofibrate? An unsuitable wavelength can lead to a poor signal-to-noise ratio.

    • Solution: For Ciprofibrate, a detection wavelength of 232 nm is commonly used and provides good sensitivity.[10][11][12]

  • Is the flow rate optimized? While less common, an unstable or excessively high flow rate can contribute to baseline noise.

    • Solution: Ensure the flow rate is stable and within the recommended range for your column. Adjusting the flow rate can sometimes help stabilize the baseline.[9]

Frequently Asked Questions (FAQs)

Q1: What is the difference between baseline noise and baseline drift?

A1: Baseline noise refers to rapid, short-term, and often random fluctuations in the baseline. In contrast, baseline drift is a slow, gradual change in the baseline position over a longer period.[2][9]

Q2: Can my sample itself be the cause of a noisy baseline?

A2: While the sample injection itself can cause a disturbance, a persistently noisy baseline throughout the run is more likely due to the factors mentioned in the troubleshooting guide. However, if the sample matrix is complex and contains many interfering substances, it could contribute to a less stable baseline. Proper sample preparation, such as solid-phase extraction (SPE), can help minimize these effects.

Q3: How often should I perform preventative maintenance on my HPLC system to avoid baseline noise?

A3: Regular preventative maintenance is crucial. A general guideline is to replace pump seals annually.[3] However, the frequency of maintenance will depend on the intensity of use and the types of samples and mobile phases being used. Regularly flushing the system, especially after using buffered mobile phases, is also recommended.[8]

Q4: Can environmental factors in the lab contribute to baseline noise?

A4: Yes, environmental factors can play a role. Temperature fluctuations in the laboratory can affect the detector and column temperature, leading to baseline drift and noise.[2][6][7] It is advisable to keep the HPLC system in a temperature-controlled environment.[2]

Experimental Protocols

The following is a typical experimental protocol for the analysis of Ciprofibrate by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), based on published methods.[10][11][12]

Table 1: Typical HPLC Parameters for Ciprofibrate Analysis

ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm) or C8
Mobile Phase Methanol:Water (90:10, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 232 nm
Injection Volume 20 µL
Column Temperature Ambient or controlled at a specific temperature

Methodology:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade methanol and water in a 90:10 volume ratio. Degas the mobile phase for at least 15 minutes using a suitable method before use.

  • Standard Solution Preparation: Prepare a stock solution of Ciprofibrate in the mobile phase. From the stock solution, prepare a series of working standard solutions of known concentrations.

  • Sample Preparation: For pharmaceutical dosage forms, accurately weigh and crush a number of tablets. Dissolve the powder in the mobile phase to achieve a known concentration of Ciprofibrate. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.

  • Quantification: The amount of Ciprofibrate in the sample can be determined by comparing the peak area of the sample with the peak areas of the standard solutions.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting baseline noise in Ciprofibrate chromatograms.

G Troubleshooting Workflow for Baseline Noise A Noisy Baseline Observed B Check Mobile Phase A->B C High-quality solvents? Freshly prepared? Degassed? B->C N Problem Persists B:e->N:w If problem persists after checking mobile phase D Prepare fresh, filtered, and degassed mobile phase. C->D No E Check HPLC System C->E Yes D->B F Pump pressure stable? No leaks? E->F E:e->N:w If problem persists after checking system G Inspect and replace pump seals/ check valves. Purge pump. F->G No H Detector stable? Flow cell clean? F->H Yes G->E I Allow detector to warm up. Clean flow cell. H->I No J Check Column H->J Yes I->E K Column contaminated or old? J->K J:e->N:w If problem persists after checking column L Flush column with strong solvent. Replace if necessary. K->L Yes M Problem Resolved K->M No, baseline is stable L->J O Consult Instrument Manual or Service Engineer N->O

Caption: A flowchart for systematically troubleshooting baseline noise.

References

Technical Support Center: Mobile Phase Optimization for Fibrate Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of fibrate impurities. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mobile phase for better separation of fibrate impurities.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the chromatographic analysis of fibrates and their impurities.

Question/Issue Possible Causes Recommended Solutions
Poor resolution between the main fibrate peak and an impurity. - Inappropriate mobile phase composition (organic solvent ratio, pH).- Incorrect column chemistry.- Gradient slope is too steep.- Adjust Organic Solvent Ratio: For reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) to increase retention and potentially improve separation.[1][2] - Optimize pH: The pH of the mobile phase is a critical factor.[1][3] For acidic drugs like fibrates, adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of the analytes and improve separation. Often, a pH around 3.0, adjusted with an acid like orthophosphoric acid, provides good results.[4] - Change Organic Solvent: If using acetonitrile, try substituting with methanol (B129727) or vice versa. The different solvent selectivity can significantly alter the elution order and resolution of impurities.[1][2] - Modify Gradient: If using a gradient, decrease the slope to allow more time for the separation of closely eluting peaks.
Peak tailing for the main fibrate peak or impurity peaks. - Secondary interactions between the analyte and the stationary phase.- Column overload.- Presence of metallic impurities in the system.[5] - Dead volume in the HPLC system.- Adjust Mobile Phase pH: Ensure the pH of the mobile phase is appropriate to suppress the ionization of silanol (B1196071) groups on the silica-based column, which can cause tailing. Using a buffer can help maintain a stable pH.[1] - Lower Sample Concentration: Prepare a more dilute sample to avoid overloading the column. - Use an In-line Filter/Chelation Column: An in-line chelating column can remove metallic impurities from the mobile phase that may contribute to peak tailing.[5] - Check System Connections: Ensure all fittings and tubing are properly connected to minimize dead volume.
Inconsistent retention times. - Fluctuations in mobile phase composition.- Temperature variations.- Column not properly equilibrated.- Pump malfunction.- Prepare Fresh Mobile Phase: Ensure the mobile phase is accurately prepared and well-mixed.[6][7] Degassing the mobile phase is also crucial to prevent bubble formation.[6] - Use a Column Oven: Maintaining a constant column temperature will ensure reproducible retention times.[2][6][7] - Equilibrate the Column: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.[6] - Check Pump Performance: Verify that the pump is delivering a consistent flow rate.
Baseline noise or drift. - Contaminated mobile phase or column.- Air bubbles in the system.- Detector lamp instability.- Changes in mobile phase composition during a run.- Filter Mobile Phase: Filter all mobile phase components through a 0.45 µm or smaller filter.[6] - Degas Mobile Phase: Thoroughly degas the mobile phase using sonication, vacuum, or helium sparging.[6] - System Flush: Flush the system and column with a strong solvent to remove contaminants. - Check Detector Lamp: If the lamp is old or failing, it may need to be replaced.[6]
Split peaks. - Column void or blockage.- Mismatch between sample solvent and mobile phase.- Injector issue.- Column Maintenance: Try back-flushing the column. If the problem persists, the column may need to be replaced.[6] - Sample Solvent: Dissolve the sample in the mobile phase whenever possible to ensure good peak shape.[7] - Inspect Injector: Check the injector for any blockages or worn seals.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for fibrate impurity analysis?

A1: The most commonly used stationary phase for the analysis of fibrates and their impurities is a C18 column.[8][9][10][11][12] C8 columns have also been successfully used.[4][13]

Q2: Which organic solvents are typically used in the mobile phase?

A2: Acetonitrile and methanol are the most common organic solvents used in the mobile phase for separating fibrate impurities.[4][8][9][10][12][14] The choice between them can significantly impact selectivity.[1]

Q3: Why is pH control of the mobile phase important for fibrate analysis?

A3: Fibrates are acidic compounds. Controlling the pH of the mobile phase, typically by adding an acid like orthophosphoric acid or using a buffer, is crucial for ensuring consistent ionization state of the analytes, which in turn affects their retention and peak shape.[1][4][8]

Q4: Should I use isocratic or gradient elution?

A4: Both isocratic and gradient elution methods have been successfully developed for fibrate analysis. Isocratic methods are simpler and more robust, making them suitable for routine quality control when impurities are well-resolved.[8][9][10][11][12][14] Gradient elution offers more flexibility for separating complex mixtures of impurities with different polarities.

Q5: How can I confirm the identity of unknown impurity peaks?

A5: Mass spectrometry (MS) coupled with liquid chromatography (LC-MS or UPLC-MS/MS) is a powerful tool for identifying unknown impurities by providing molecular weight and fragmentation data.[10][14][15][16]

Experimental Protocols & Data

Data Presentation: Chromatographic Conditions for Fibrate Analysis

The following tables summarize typical HPLC and UPLC conditions for the analysis of different fibrates.

Table 1: HPLC Methods for Fibrate Analysis

Fibrate Column Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Reference
Bezafibrate (B1666932)ZORBAX XDB C18 (150 x 4.6 mm, 5µm)Acetonitrile:Water (60:40 v/v), pH 2.8 with o-phosphoric acid1.5228[8]
BezafibrateC18Acetonitrile:Ammonium acetate (B1210297) buffer (10 mmol/L, pH 4.0) (44:56, v/v)1.0235[11][17]
CiprofibrateAce5-C18 (250 mm × 4.6 mm, 5 μm)Methanol:Water (90:10 v/v)1.0232[9][12]
CiprofibrateC8Methanol:Water (90:10, v/v, pH 3.7)1.0232[13]
GemfibrozilAgilent Zorbax C8 (150 × 4.6mm, 5µm)Methanol:Water (with 0.05% OPA, pH 3.0)0.7276[4]
GemfibrozilNucleosil C18 (250 × 4.6mm) 5µmAcetonitrile:Phosphate (B84403) buffer (pH 4) (59:41 v/v)1.0285[18]
GemfibrozilX-Terra C18 (150 mm x 4.6 mm, 5µm)Acetonitrile:Potassium dihydrogen phosphate buffer (10mM, pH 4.0) (5:95 v/v)1.2222[19][20]

Table 2: UPLC Methods for Fibrate Analysis

Fibrate Column Mobile Phase Flow Rate (mL/min) Detection Reference
FenofibrateAcquity BEH C18 (50 mm x 2.1 mm, 1.7 µm)Methanol:Water (80:20, v/v)-MS/MS[10][14]
Fenofibric AcidAcquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid (gradient)0.3MS/MS[15]
Fenofibric AcidAgilent Zorbax SB-C18 (100 mm x 2.1 mm, 3.5 µm)Acetonitrile:0.1% formic acid (58:42, v/v)0.4MS/MS[16]
Detailed Methodologies

Example Protocol for Bezafibrate Impurity Analysis (based on cited literature[8])

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: ZORBAX XDB C18 (150 x 4.6 mm, 5µm).

  • Mobile Phase Preparation: Prepare a mixture of Acetonitrile and Water in a 60:40 volume/volume ratio. Adjust the pH of the mixture to 2.8 using 10% orthophosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

  • Flow Rate: Set the flow rate to 1.5 mL/min.

  • Detection: Monitor the eluent at a wavelength of 228 nm.

  • Sample Preparation:

    • Accurately weigh tablet powder equivalent to 100 mg of bezafibrate and transfer to a 100 mL volumetric flask.

    • Add 70 mL of methanol and sonicate for 15 minutes.

    • Make up the volume to the mark with methanol.

    • Dilute 1 mL of this solution to 100 mL with methanol to obtain a concentration of 10 µg/mL.

    • Filter the final solution through a 0.45 µm filter before injection.

  • Injection Volume: Inject an appropriate volume (e.g., 20 µL) into the HPLC system.

  • Analysis: Record the chromatogram and determine the retention time and peak area for bezafibrate and any impurities.

Visualizations

The following diagrams illustrate common workflows for mobile phase optimization and troubleshooting.

Mobile_Phase_Optimization_Workflow start_node Start: Initial Method Conditions (e.g., C18 column, ACN:Water) A Run Initial Separation start_node->A process_node process_node decision_node decision_node result_node result_node bad_result_node bad_result_node B Evaluate Resolution & Peak Shape A->B F Method Optimized B->F Acceptable G Poor Resolution B->G Not Acceptable C Adjust Organic Solvent Ratio C->A D Adjust pH of Aqueous Phase D->A E Change Organic Solvent (e.g., ACN to MeOH) E->A G->C Try First G->D If still poor G->E For selectivity change

Caption: Workflow for mobile phase optimization.

HPLC_Troubleshooting_Logic issue_node Chromatographic Issue Identified decision_node decision_node action_node action_node solution_node solution_node A Poor Resolution or Peak Tailing D Check Mobile Phase pH and Composition A->D B Retention Time Shift E Check System Temperature Control B->E F Check Column Equilibration B->F C High Baseline Noise G Degas and Filter Mobile Phase C->G H Flush System and Column C->H I Problem Resolved D->I E->I F->I G->I H->I

Caption: Basic troubleshooting logic for common HPLC issues.

References

column selection for challenging Ciprofibrate impurity profiling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on column selection and troubleshooting for the challenging analysis of Ciprofibrate and its related impurities. The information is tailored for researchers, scientists, and drug development professionals to assist in achieving robust and accurate impurity profiling.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in Ciprofibrate impurity profiling?

A1: The primary challenges in Ciprofibrate impurity profiling include:

  • Structural Similarity: Many impurities are structurally similar to the Ciprofibrate parent molecule, making them difficult to separate.

  • Polarity Differences: Degradation products, particularly from hydrolysis, tend to be more polar than Ciprofibrate, requiring a chromatographic method that can resolve compounds with a range of polarities.

  • Low Concentration Levels: Impurities are often present at very low concentrations, necessitating a highly sensitive and specific analytical method.

  • Co-elution: The potential for co-elution of impurities with the main peak or with each other is a significant challenge that can lead to inaccurate quantification.

Q2: What type of column is most commonly used for Ciprofibrate impurity analysis?

A2: Reversed-phase columns, particularly C18 (ODS) and C8, are the most frequently used for Ciprofibrate impurity profiling.[1][2][3] These columns provide good retention for the relatively nonpolar Ciprofibrate molecule while allowing for the separation of more polar impurities when used with an appropriate mobile phase.

Q3: What are the typical mobile phases used for separating Ciprofibrate and its impurities?

A3: Typical mobile phases are mixtures of an organic solvent and an aqueous buffer. Common combinations include:

  • Methanol and water[1][2]

  • Acetonitrile and water[4] An acidic modifier, such as phosphoric acid or formic acid, is often added to the mobile phase to control the ionization of Ciprofibrate (which is an acid) and its acidic impurities, leading to better peak shape and more reproducible retention times.[4]

Q4: What are the known degradation pathways for Ciprofibrate?

A4: Forced degradation studies have shown that Ciprofibrate is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[1][2][5] It is relatively stable under thermal and photolytic stress.[1][2] The degradation products formed under these conditions must be effectively separated from the parent drug.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Poor resolution between Ciprofibrate and an impurity peak 1. Inappropriate stationary phase selectivity.2. Mobile phase composition is not optimal.3. Gradient slope is too steep.1. Screen different column chemistries (e.g., Phenyl-Hexyl, Cyano) to exploit different separation mechanisms.2. Adjust the organic-to-aqueous ratio in the mobile phase. A lower organic content will generally increase retention and may improve the resolution of early-eluting polar impurities.3. For gradient methods, decrease the gradient slope to improve the separation of closely eluting peaks.
Peak tailing for Ciprofibrate or impurity peaks 1. Secondary interactions with residual silanols on the silica (B1680970) backbone of the column.2. Column overload.3. Inappropriate mobile phase pH.1. Use a modern, high-purity silica column with effective end-capping. Alternatively, add a competing base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations (e.g., 0.1%).2. Reduce the sample concentration or injection volume.3. Adjust the mobile phase pH to be at least 2 pH units below the pKa of Ciprofibrate to ensure it is in a single, non-ionized form.
Inconsistent retention times 1. Inadequate column equilibration between injections.2. Fluctuations in mobile phase composition.3. Temperature variations.1. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.2. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.3. Use a column oven to maintain a constant temperature.
Ghost peaks appearing in the chromatogram 1. Contamination in the mobile phase or sample diluent.2. Carryover from the injector.3. Late-eluting compounds from a previous injection.1. Use high-purity HPLC-grade solvents and freshly prepared mobile phase.2. Implement a robust needle wash procedure in the autosampler method.3. Increase the final hold time of the gradient or run a blank gradient after each sample to wash out any retained compounds.

Data Presentation: Column Performance Summary

ColumnStationary PhaseDimensionsMobile PhaseObservationReference
Ace5-C18 C18 (Octadecyl Silane)250 mm x 4.6 mm, 5 µmMethanol:Water (90:10 v/v)Good resolution of degradation products from the parent peak in forced degradation studies.[1][2]
Newcrom R1 Reversed-PhaseNot SpecifiedAcetonitrile, Water, and Phosphoric AcidSuitable for the analysis of Ciprofibrate.[4]
Qualisil C8 C8 (Octyl Silane)25 mm x 4.6 mm, 5 µmMethanol:Water (90:10 v/v), pH 3.7Provided a well-shaped, symmetrical single peak for Ciprofibrate.[3]

Experimental Protocols

Detailed Method for Stability-Indicating Analysis of Ciprofibrate

This protocol is based on a validated stability-indicating HPLC method.[1][2]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Chromatographic Conditions:

  • Column: Ace5-C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol and HPLC-grade water in a ratio of 90:10 (v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 232 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

3. Standard Solution Preparation:

  • Prepare a stock solution of Ciprofibrate reference standard in the mobile phase.

  • Further dilute the stock solution to a working concentration (e.g., 20 µg/mL) with the mobile phase.

4. Sample Preparation (Forced Degradation Study):

  • Acid Hydrolysis: Dissolve Ciprofibrate in a suitable solvent and add 1N HCl. Heat as required. Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Dissolve Ciprofibrate in a suitable solvent and add 1N NaOH. Heat as required. Neutralize with 1N HCl before injection.

  • Oxidative Degradation: Dissolve Ciprofibrate in a suitable solvent and add 30% hydrogen peroxide. Keep at room temperature for a specified duration.

  • For all stressed samples, dilute with the mobile phase to a suitable concentration before injection.

5. System Suitability:

  • Inject the standard solution multiple times and check for system suitability parameters such as retention time repeatability (%RSD < 1.0%), peak area repeatability (%RSD < 2.0%), tailing factor (< 2.0), and theoretical plates (> 2000).

6. Analysis:

  • Inject the prepared standard and sample solutions.

  • Identify the Ciprofibrate peak based on the retention time of the standard.

  • The peaks other than the Ciprofibrate peak are considered impurities or degradation products.

Visualizations

Column_Selection_Workflow Column Selection Workflow for Ciprofibrate Impurity Profiling start Start: Method Development Goal (Separate Ciprofibrate & Impurities) knowledge Review Physicochemical Properties - Ciprofibrate (acidic, nonpolar) - Impurities (potentially more polar) start->knowledge initial_selection Initial Column Selection (Reversed-Phase) knowledge->initial_selection c18_screening Screen C18 Column (e.g., Ace5-C18) initial_selection->c18_screening c8_screening Screen C8 Column (e.g., Qualisil C8) initial_selection->c8_screening other_screening Screen Alternative Chemistries (e.g., Phenyl-Hexyl, Cyano) initial_selection->other_screening mobile_phase_opt Optimize Mobile Phase - Organic Modifier (MeOH vs. ACN) - pH (use acid modifier) - Isocratic vs. Gradient c18_screening->mobile_phase_opt c8_screening->mobile_phase_opt other_screening->mobile_phase_opt evaluation Evaluate Performance - Resolution (Rs > 2) - Peak Shape (Tailing Factor) - Retention Time mobile_phase_opt->evaluation evaluation->initial_selection Does Not Meet Criteria (Try different column) evaluation->mobile_phase_opt Needs Improvement method_validation Method Validation (Specificity, Linearity, Accuracy, Precision) evaluation->method_validation Meets Criteria

Caption: Workflow for selecting an appropriate HPLC column.

Troubleshooting_Logic Troubleshooting Logic for Ciprofibrate HPLC Analysis start Problem Observed in Chromatogram peak_shape Poor Peak Shape? (Tailing, Fronting) start->peak_shape resolution Poor Resolution? start->resolution retention Inconsistent Retention? start->retention peak_shape->resolution No check_ph Check Mobile Phase pH (Suppress Ionization) peak_shape->check_ph Yes resolution->retention No adjust_mobile_phase Adjust Mobile Phase Strength resolution->adjust_mobile_phase Yes retention->start No, other issue check_equilibration Verify Column Equilibration retention->check_equilibration Yes check_column Assess Column Health (High Purity Silica?) check_ph->check_column check_concentration Check Sample Concentration (Overload?) check_column->check_concentration change_column Change Column Selectivity adjust_mobile_phase->change_column check_system Check System for Leaks/Bubbles check_equilibration->check_system

Caption: Logical steps for troubleshooting common HPLC issues.

References

minimizing on-column degradation of Ciprofibrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing on-column degradation of Ciprofibrate during HPLC analysis.

Troubleshooting Guide

Issue: Peak tailing, unexpected peaks, or loss of Ciprofibrate peak area during HPLC analysis.

This guide provides a systematic approach to troubleshooting potential on-column degradation of Ciprofibrate.

Q1: I am observing unexpected peaks and a decrease in my Ciprofibrate peak area. Could this be on-column degradation?

A1: Yes, these are common indicators of on-column degradation. Ciprofibrate is known to be unstable under acidic, basic, and oxidative conditions, which can sometimes be induced by the HPLC column and mobile phase environment.[1][2]

Q2: How can I confirm if the degradation is happening on the column?

A2: To investigate if the degradation is occurring on-column, you can try the following:

  • Vary Injection-to-Analysis Time: Analyze a freshly prepared sample immediately and then re-inject the same sample after it has been sitting in the autosampler for a known period. If degradation increases with time spent in the analytical system, it points towards on-column or in-system instability.

  • Change Flow Rate: A slower flow rate increases the residence time of the analyte on the column, potentially leading to more degradation. If you observe more degradation at lower flow rates, this suggests an on-column issue.[3]

  • Inject a Force-Degraded Sample: Compare the chromatogram of your sample with that of a sample intentionally degraded under known acidic or basic conditions. If the degradation products match, it can help identify the nature of the on-column degradation.[1][4]

Q3: What aspects of my HPLC method could be causing the degradation?

A3: Several factors in your HPLC method can contribute to the on-column degradation of Ciprofibrate:

  • Mobile Phase pH: Since Ciprofibrate is susceptible to acid and base hydrolysis, a mobile phase with a pH that is too high or too low can cause degradation.[1][2]

  • Column Chemistry: The stationary phase itself can have active sites (e.g., residual silanols) that can catalytically degrade sensitive analytes.

  • Temperature: Elevated column temperatures can accelerate degradation reactions.

  • Mobile Phase Composition: Certain organic solvents or additives could potentially react with Ciprofibrate.

Q4: What are the first steps I should take to modify my method and prevent this degradation?

A4: Start with the most likely causes. The following workflow can help you systematically troubleshoot the issue.

start Start: Observe Peak Degradation check_mp_ph Check Mobile Phase pH start->check_mp_ph adjust_mp Adjust Mobile Phase to be more neutral or slightly acidic (e.g., pH 3-5) check_mp_ph->adjust_mp reinject Re-inject Sample adjust_mp->reinject problem_solved Problem Solved? reinject->problem_solved check_column Evaluate Column Chemistry problem_solved->check_column No check_temp Lower Column Temperature problem_solved->check_temp No end End: Degradation Minimized problem_solved->end Yes consult Consult further resources or support problem_solved->consult No, after all steps change_column Switch to a different C18 or a C8 column from another vendor, or use an end-capped column check_column->change_column change_column->reinject adjust_temp Reduce temperature to ambient or slightly above check_temp->adjust_temp adjust_temp->reinject

Caption: Troubleshooting workflow for on-column degradation.

Frequently Asked Questions (FAQs)

Q5: What are the known degradation pathways for Ciprofibrate?

A5: Forced degradation studies have shown that Ciprofibrate is susceptible to degradation under the following conditions:

  • Acid Hydrolysis: Leads to the formation of polar impurities.[1][4]

  • Base Hydrolysis: Also results in the formation of polar degradation products.[1][4]

  • Oxidation: Ciprofibrate shows significant degradation in the presence of oxidizing agents like hydrogen peroxide.[1][4]

It is relatively stable under heat, UV light, and photolytic stress.[1][4]

Q6: What are typical HPLC conditions for Ciprofibrate analysis that are known to be stable?

A6: Several stable HPLC methods have been reported. A common starting point is a reversed-phase C18 or C8 column with a mobile phase consisting of a mixture of methanol (B129727) and water.[1][5] Adding a small amount of acid, such as acetic acid or phosphoric acid, to control the pH can improve peak shape and potentially reduce degradation by creating a more stable acidic environment where the analyte is less prone to hydrolysis.[2][6]

Q7: Can you provide a summary of reported degradation of Ciprofibrate under stress conditions?

A7: The following table summarizes the percentage of Ciprofibrate degradation observed in a forced degradation study.

Stress ConditionTime (hours)% DegradationReference
Acidic (HCl)17.54[1][4]
Basic (NaOH)14.88[1][4]
Oxidative (30% H₂O₂)458.70[1][4]
Thermal (100 °C)48No degradation[4]
Photo48No degradation[4]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Ciprofibrate

This protocol is based on a validated stability-indicating HPLC method.[1][4]

  • Column: Ace5 C18 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Methanol and water (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 232 nm

  • Injection Volume: 20 µL

  • Temperature: Ambient

Protocol 2: RP-HPLC Method with pH control

This method utilizes a pH-adjusted mobile phase which can enhance stability.[5]

  • Column: Reversed-phase C8

  • Mobile Phase: Methanol:water (90:10, v/v), pH adjusted to 3.7

  • Flow Rate: Not specified, but typically 1.0 mL/min is a good starting point.

  • Detection Wavelength: 232 nm

  • Injection Volume: Not specified, a 10-20 µL injection is common.

  • Temperature: Ambient

Protocol 3: LC-MS/MS Method for Ciprofibrate Quantification

For higher sensitivity and selectivity, an LC-MS/MS method can be employed.[6]

  • Column: Genesis C18 (4.6 x 150 mm, 4 µm)

  • Mobile Phase: Acetonitrile/water (70/30, v/v) with 1mM acetic acid

  • Flow Rate: Not specified, typically 0.5-1.0 mL/min for this column dimension.

  • Detection: Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Electrospray Ionization (ESI)

Ciprofibrate Degradation Pathways

The primary degradation pathways for Ciprofibrate are hydrolysis under acidic and basic conditions.

ciprofibrate Ciprofibrate acid_hydrolysis Acid Hydrolysis (e.g., HCl) ciprofibrate->acid_hydrolysis base_hydrolysis Base Hydrolysis (e.g., NaOH) ciprofibrate->base_hydrolysis oxidation Oxidation (e.g., H₂O₂) ciprofibrate->oxidation degradation_products Polar Degradation Products acid_hydrolysis->degradation_products base_hydrolysis->degradation_products oxidation->degradation_products

Caption: Ciprofibrate degradation pathways.

References

strategies to enhance robustness of Ciprofibrate analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the robustness of their Ciprofibrate analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques used for Ciprofibrate analysis?

A1: Common analytical techniques for the quantification of Ciprofibrate in bulk drug, pharmaceutical formulations, and biological matrices include High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), UV-Visible Spectrophotometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4]

Q2: What are the critical parameters to consider for developing a robust HPLC method for Ciprofibrate?

A2: For a robust HPLC method, critical parameters include the choice of stationary phase (e.g., C18 column), mobile phase composition and pH, flow rate, and detector wavelength.[1] Method validation should be performed according to ICH guidelines, assessing linearity, accuracy, precision, specificity, robustness, and system suitability.[5]

Q3: My Ciprofibrate peak is showing significant tailing in my HPLC chromatogram. What are the potential causes and solutions?

A3: Peak tailing for Ciprofibrate, an acidic compound, can be caused by several factors. One common reason is secondary interactions between the analyte and active sites on the silica (B1680970) packing material. To address this, consider adding a competing base, like triethylamine, to the mobile phase or using a base-deactivated column. Other causes can include column overload, extra-column band broadening, or a deteriorated packed bed.[6][7]

Q4: I am observing a drift in retention time for Ciprofibrate during a long analytical run. What should I investigate?

A4: Retention time drift can be caused by several factors.[7][8] Check for poor temperature control and use a column oven for stability.[8] Ensure the mobile phase composition is consistent by preparing it fresh and ensuring proper mixing.[8] Also, insufficient column equilibration time between injections can lead to drift.[8] A gradual increase in backpressure may also indicate a column contamination issue affecting retention times.[7]

Q5: What are the main challenges in developing a bioanalytical method for Ciprofibrate in plasma?

A5: The main challenges in developing a bioanalytical method for Ciprofibrate in plasma include achieving adequate sensitivity, ensuring selectivity from endogenous plasma components, and managing matrix effects that can cause ion suppression or enhancement in LC-MS/MS analysis.[9][10][11] A robust sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is crucial to minimize these effects.[4][12]

Q6: How can I ensure my analytical method is stability-indicating for Ciprofibrate?

A6: A stability-indicating method must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[1][5] To develop such a method, Ciprofibrate should be subjected to stress conditions like acid and base hydrolysis, oxidation, photolysis, and thermal degradation.[1][5] The analytical method, typically HPLC, must be able to resolve the Ciprofibrate peak from any degradation product peaks.[1][5]

Troubleshooting Guides

HPLC Method Troubleshooting
IssuePotential CausesRecommended Solutions
Poor Resolution Between Ciprofibrate and Other Peaks - Inappropriate mobile phase composition or pH.- Column degradation or contamination.- Incorrect flow rate.- Optimize mobile phase by adjusting the organic-to-aqueous ratio or pH.[6]- Use a new or different type of column.- Flush the column with a strong solvent.- Adjust the flow rate.[8]
Inconsistent Peak Areas - Injector issues (e.g., leaks, air bubbles).- Inconsistent sample preparation.- Fluctuation in detector lamp intensity.- Check the injector for leaks and ensure the sample loop is completely filled.- Ensure consistent and accurate pipetting during sample preparation.- Allow the detector lamp to warm up properly.
High Backpressure - Blockage in the system (e.g., guard column, column frit, tubing).- Particulate matter from the sample or mobile phase.- Mobile phase viscosity.- Replace the guard column or in-line filter.- Filter all samples and mobile phases before use.- Back-flush the column (if recommended by the manufacturer).- Check for any crimped tubing.[13]
LC-MS/MS Method Troubleshooting
IssuePotential CausesRecommended Solutions
Ion Suppression or Enhancement (Matrix Effect) - Co-elution of endogenous matrix components (e.g., phospholipids) with Ciprofibrate.[10]- Inadequate sample cleanup.- Improve sample preparation using techniques like SPE or LLE to remove interfering components.[14]- Modify chromatographic conditions to separate Ciprofibrate from the interfering peaks.[10]- Use a stable isotope-labeled internal standard to compensate for matrix effects.[15]
Low Sensitivity/Poor Signal Intensity - Suboptimal ionization parameters in the mass spectrometer.- Inefficient sample extraction and recovery.- Poor chromatographic peak shape.- Optimize MS parameters such as collision energy and declustering potential.[12]- Evaluate and optimize the sample extraction procedure for better recovery.[4]- Improve peak shape through chromatographic optimization.
Noisy Baseline - Contaminated mobile phase or LC system.- Electronic noise from the mass spectrometer.- In-source decay or fragmentation.- Use high-purity solvents and freshly prepared mobile phase.- Clean the ion source.- Ensure proper grounding of the instrument.

Data Presentation: Comparison of Ciprofibrate Analytical Methods

ParameterHPLC Method[1]HPTLC Method[2]UV-Vis Method[3]LC-MS/MS Method[4]
Stationary Phase Ace5-C18 (250 mm x 4.6 mm, 5 µm)HPTLC aluminum plates precoated with silica gel 60 RP-18 F254Not ApplicableACE C18 (50 x 4.6 mm, 5 µm)
Mobile Phase Methanol (B129727): Water (90:10 v/v)Methanol: Water: Triethylamine (2.8:2.2:0.2 v/v)Methanol0.001% Ammonia in Methanol: Acetonitrile: Water (70:20:10, v/v/v)
Detection Wavelength 232 nm232 nm233 nmNot Applicable
Mass Transition Not ApplicableNot ApplicableNot Applicablem/z 287.0 → 85.0
Linearity Range Not Specified600-1600 ng/spotNot Specified25-30,000 ng/mL
LOD/LOQ Not SpecifiedLOD: 17.84 ng/spot, LOQ: 54.08 ng/spotNot SpecifiedLLOQ: 25 ng/mL

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Ciprofibrate in Bulk Drug

This protocol is based on the method described by Jain et al.[1]

  • Chromatographic Conditions:

    • Column: Ace5-C18 (250 mm × 4.6 mm, 5 µm)

    • Mobile Phase: A filtered and degassed mixture of methanol and water (90:10 v/v).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 232 nm

    • Injection Volume: 20 µL

    • Temperature: Ambient

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of Ciprofibrate reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

    • Prepare working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • For bulk drug, prepare a solution in the mobile phase at a similar concentration to the standard solution.

    • For dosage forms, weigh and finely powder a number of tablets. Dissolve an amount of powder equivalent to a single dose in the mobile phase, sonicate to dissolve, and filter.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Reflux the drug solution with 1N HCl.

    • Base Hydrolysis: Reflux the drug solution with 1N NaOH.

    • Oxidative Degradation: Treat the drug solution with 30% H₂O₂.

    • Thermal Degradation: Heat the solid drug at 100°C.

    • Photolytic Degradation: Expose the drug solution to UV light.

    • Neutralize the acidic and basic solutions before injection. Dilute all samples to a suitable concentration.

  • Analysis:

    • Inject the standard, sample, and degraded sample solutions into the chromatograph.

    • Assess the chromatograms for the resolution between the Ciprofibrate peak and any degradation product peaks.

Protocol 2: Bioanalytical LC-MS/MS Method for Ciprofibrate in Human Plasma

This protocol is based on the method described by Shah et al.[4]

  • Chromatographic and Mass Spectrometric Conditions:

    • LC Column: ACE C18 (50 x 4.6 mm, 5 µm)

    • Mobile Phase: 0.001% Ammonia in Methanol: Acetonitrile: Water (70:20:10, v/v/v)

    • Flow Rate: 0.8 mL/min

    • Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI)

    • Ionization Mode: Negative

    • MRM Transitions:

      • Ciprofibrate: m/z 287.0 → 85.0

      • Internal Standard (Furosemide): m/z 328.9 → 204.9

  • Standard and QC Sample Preparation:

    • Prepare stock solutions of Ciprofibrate and the internal standard (IS) in methanol.

    • Spike blank human plasma with working solutions of Ciprofibrate to prepare calibration curve standards and quality control (QC) samples.

  • Sample Preparation (Solid-Phase Extraction):

    • To 100 µL of plasma sample, add the IS solution.

    • Condition an Oasis HLB 1 cc 30 mg SPE cartridge.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute Ciprofibrate and the IS from the cartridge.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Analysis:

    • Inject the reconstituted samples into the LC-MS/MS system.

    • Quantify Ciprofibrate based on the peak area ratio of the analyte to the IS.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Bulk_Drug Bulk Drug / Formulation Dissolution Dissolution & Dilution Bulk_Drug->Dissolution Plasma_Sample Plasma Sample Extraction SPE or LLE Plasma_Sample->Extraction HPLC HPLC-UV Dissolution->HPLC LCMS LC-MS/MS Extraction->LCMS Chromatogram Chromatogram Analysis HPLC->Chromatogram LCMS->Chromatogram Quantification Quantification Chromatogram->Quantification Validation Method Validation Quantification->Validation

Caption: General experimental workflow for Ciprofibrate analysis.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_Column Check Column Health Start->Check_Column Check_Mobile_Phase Check Mobile Phase Check_Column->Check_Mobile_Phase OK Solution_Column Replace or Clean Column Check_Column->Solution_Column Deteriorated? Check_Overload Check for Overload Check_Mobile_Phase->Check_Overload OK Solution_Mobile_Phase Adjust pH or Add Amine Modifier Check_Mobile_Phase->Solution_Mobile_Phase Inappropriate pH? Solution_Overload Reduce Sample Concentration Check_Overload->Solution_Overload Yes End Problem Resolved Check_Overload->End No Solution_Column->End Solution_Mobile_Phase->End Solution_Overload->End

Caption: Troubleshooting workflow for HPLC peak tailing.

Robustness_Factors cluster_method Method Parameters cluster_sample Sample & Matrix cluster_instrument Instrumentation Robustness Method Robustness Mobile_Phase Mobile Phase Composition & pH Robustness->Mobile_Phase Column Column Type & Age Robustness->Column Flow_Rate Flow Rate Robustness->Flow_Rate Temperature Temperature Robustness->Temperature Sample_Prep Sample Preparation Robustness->Sample_Prep Matrix_Effects Matrix Effects Robustness->Matrix_Effects System_Performance System Performance Robustness->System_Performance Calibration Instrument Calibration Robustness->Calibration

Caption: Key factors influencing analytical method robustness.

References

dealing with retention time drift in Ciprofibrate analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing retention time drift during the HPLC analysis of Ciprofibrate.

Troubleshooting Guides

Retention time (RT) drift is a common issue in HPLC analysis that can compromise the accuracy and reproducibility of results. This guide provides a systematic approach to identifying and resolving the root causes of RT drift in Ciprofibrate analysis.

Initial Checks

Before proceeding to more in-depth troubleshooting, ensure the following basic checks have been performed:

  • Verify Method Parameters: Double-check that the correct HPLC method has been loaded and that all parameters (e.g., mobile phase composition, flow rate, column temperature, injection volume) match the validated method.

  • System Suitability Test (SST): Perform a system suitability test to confirm that the HPLC system is performing within the established specifications. Pay close attention to retention time precision (RSD).

  • Review Chromatograms: Examine the chromatograms for any unusual peak shapes, such as fronting, tailing, or splitting, which can provide clues to the underlying problem.

Troubleshooting Decision Tree

The following diagram illustrates a logical workflow for troubleshooting retention time drift.

RetentionTimeTroubleshooting Troubleshooting Workflow for Retention Time Drift cluster_system System Checks cluster_method Method Parameter Checks cluster_column Column Checks cluster_sample Sample Checks Start Retention Time Drift Observed CheckSystem Check HPLC System Start->CheckSystem CheckMethod Review Method Parameters CheckSystem->CheckMethod System OK Pump Check Pump Performance (Flow Rate, Pressure Fluctuations) CheckSystem->Pump CheckColumn Inspect Column CheckMethod->CheckColumn Method OK MobilePhase Verify Mobile Phase (Composition, pH, Preparation) CheckMethod->MobilePhase CheckSample Evaluate Sample Preparation CheckColumn->CheckSample Column OK Age Column Age and Usage CheckColumn->Age Resolve Problem Resolved CheckSample->Resolve Sample Prep OK Solvent Sample Solvent Mismatch CheckSample->Solvent Leaks Inspect for Leaks Pump->Leaks Degasser Check Degasser Functionality Leaks->Degasser Oven Verify Column Oven Temperature Degasser->Oven Oven->CheckMethod Gradient Check Gradient Program MobilePhase->Gradient Equilibration Ensure Adequate Equilibration Gradient->Equilibration Equilibration->CheckColumn Contamination Column Contamination Age->Contamination Storage Proper Column Storage Contamination->Storage Storage->CheckSample Concentration Sample Overload Solvent->Concentration Concentration->Resolve

Caption: Troubleshooting workflow for retention time drift.

Frequently Asked Questions (FAQs)

Q1: My Ciprofibrate peak is consistently drifting to earlier retention times. What is the most likely cause?

A gradual drift to earlier retention times is often indicative of a change in the mobile phase composition or column degradation. Here are the primary suspects:

  • Mobile Phase Evaporation: The organic component of the mobile phase (e.g., methanol (B129727) or acetonitrile) is typically more volatile than the aqueous component. Over time, evaporation can lead to an increase in the organic solvent concentration, resulting in shorter retention times.[1] It is recommended to prepare fresh mobile phase daily and keep solvent bottles capped.

  • Column Degradation: With extended use, the stationary phase of the HPLC column can degrade, leading to a loss of retention. This is more common when operating at extreme pH values or high temperatures.

  • Increased Flow Rate: A malfunctioning pump or a leak in the system can cause the flow rate to be higher than the setpoint, leading to decreased retention times.

Q2: The retention time of Ciprofibrate is fluctuating randomly between injections. What should I investigate?

Random fluctuations in retention time often point to instrumental issues. Consider the following:

  • Pump Performance: Inconsistent flow delivery from the pump is a common cause of random RT shifts. This can be due to worn pump seals, check valve issues, or air bubbles in the system.[2]

  • Leaks: A small, intermittent leak in the fluid path can cause pressure fluctuations and, consequently, retention time variability.

  • Inadequate Equilibration: If the column is not properly equilibrated between injections, especially in gradient analysis, retention times can be inconsistent. Ensure that the equilibration time is sufficient for the column to return to the initial conditions.[2]

  • Injector Issues: Problems with the autosampler, such as inconsistent injection volumes or air in the sample loop, can also contribute to random RT variations.

Q3: How much can I expect the retention time of Ciprofibrate to change with a small variation in the mobile phase composition?

The retention of Ciprofibrate is sensitive to the mobile phase composition. While the exact impact depends on the specific column and other chromatographic conditions, a general "rule of thumb" for reversed-phase HPLC is that a 1% change in the organic solvent concentration can lead to a 5-15% change in retention time.[1]

Quantitative Data Summary: Estimated Impact of Mobile Phase Composition on Ciprofibrate Retention Time

The following table provides an estimated impact of changes in the methanol:water ratio on the retention time of Ciprofibrate, based on a typical reversed-phase HPLC method. Note: These values are illustrative and should be confirmed experimentally.

Methanol:Water Ratio (v/v)Expected Retention Time (min)
88:12~ 4.0
90:10 (Typical)~ 3.3
92:8~ 2.7

Q4: What is the effect of column temperature on the retention time of Ciprofibrate?

In reversed-phase HPLC, an increase in column temperature generally leads to a decrease in retention time. This is due to a reduction in the mobile phase viscosity and an increase in the solubility of the analyte in the mobile phase. A common rule of thumb is that for every 1°C increase in temperature, the retention time can decrease by 1-2%.[1]

Quantitative Data Summary: Estimated Impact of Temperature on Ciprofibrate Retention Time

The following table provides an estimated impact of changes in column temperature on the retention time of Ciprofibrate. Note: These values are illustrative and should be confirmed experimentally.

Column Temperature (°C)Expected Retention Time (min)
28~ 3.4
30 (Typical)~ 3.3
32~ 3.2

Q5: How does the pH of the mobile phase affect the retention of Ciprofibrate?

Ciprofibrate is a carboxylic acid, and its ionization state is dependent on the pH of the mobile phase. In its ionized (deprotonated) form, it is more polar and will have a shorter retention time in reversed-phase HPLC. In its non-ionized (protonated) form, it is less polar and will be more retained. Therefore, controlling the pH of the mobile phase is crucial for consistent retention times. A change of as little as 0.1 pH units can lead to a significant shift in retention time, potentially up to 10%.[1]

Quantitative Data Summary: Estimated Impact of pH on Ciprofibrate Retention Time

The following table provides an estimated impact of changes in mobile phase pH on the retention time of Ciprofibrate. Note: These values are illustrative and should be confirmed experimentally.

Mobile Phase pHExpected Retention Time (min)
3.6~ 3.2
3.7 (Typical)~ 3.3
3.8~ 3.4

Experimental Protocols

This section provides a detailed methodology for a typical HPLC analysis of Ciprofibrate.

Standard HPLC Method for Ciprofibrate Analysis

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, pump, autosampler, and column oven.

2. Chromatographic Conditions:

  • Column: C8 or C18 (e.g., Qualisil C8, 5 µm, 25 x 4.6 mm i.d. or Ace5-C18, 5 µm, 250 mm x 4.6 mm).[3][4]

  • Mobile Phase: Methanol and water in a ratio of 90:10 (v/v). The pH of the mobile phase should be adjusted to 3.7 with orthophosphoric acid.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Detection Wavelength: 232 nm.[3]

  • Injection Volume: 20 µL.[3]

3. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing 900 mL of HPLC-grade methanol with 100 mL of HPLC-grade water.

  • Adjust the pH to 3.7 using orthophosphoric acid.

  • Filter the mobile phase through a 0.45 µm membrane filter.[3]

  • Degas the mobile phase using an ultrasonic bath or an online degasser before use.[3]

4. Standard Solution Preparation:

  • Accurately weigh about 10 mg of Ciprofibrate reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

  • Prepare working standard solutions by further diluting the stock solution with the mobile phase to the desired concentrations (e.g., 2-12 µg/mL).[3]

5. Sample Preparation (from Tablets):

  • Weigh and finely powder 20 Ciprofibrate tablets.

  • Transfer a portion of the powder equivalent to 100 mg of Ciprofibrate to a 100 mL volumetric flask.

  • Add approximately 50 mL of the mobile phase and sonicate for 20 minutes to dissolve the Ciprofibrate.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Experimental Workflow Diagram

ExperimentalWorkflow Ciprofibrate HPLC Analysis Workflow Start Start PrepMobilePhase Prepare Mobile Phase (Methanol:Water 90:10, pH 3.7) Start->PrepMobilePhase PrepStandard Prepare Standard Solutions PrepMobilePhase->PrepStandard PrepSample Prepare Sample Solutions PrepStandard->PrepSample EquilibrateSystem Equilibrate HPLC System PrepSample->EquilibrateSystem Inject Inject Samples and Standards EquilibrateSystem->Inject Analyze Analyze Chromatographic Data Inject->Analyze End End Analyze->End

Caption: Ciprofibrate HPLC analysis workflow.

Signaling Pathways and Logical Relationships

Factors Influencing Ciprofibrate Retention Time

The following diagram illustrates the key factors that can influence the retention time of Ciprofibrate in a reversed-phase HPLC system.

FactorsInfluencingRetention Factors Influencing Ciprofibrate Retention Time cluster_mobile_phase Mobile Phase cluster_column Column cluster_instrument Instrument RT Ciprofibrate Retention Time Composition Composition (% Organic) Composition->RT pH pH pH->RT Additives Buffer/Additives Additives->RT StationaryPhase Stationary Phase (C8/C18) StationaryPhase->RT Dimensions Dimensions (L x ID, Particle Size) Dimensions->RT Temperature Temperature Temperature->RT Degradation Degradation/Contamination Degradation->RT FlowRate Flow Rate FlowRate->RT DwellVolume Dwell Volume DwellVolume->RT Leaks System Leaks Leaks->RT

Caption: Factors influencing Ciprofibrate retention time.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of ciprofibrate (B1669075) and its related compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during chromatographic analysis, with a focus on improving peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: I am observing significant peak tailing for my ciprofibrate peak. What are the potential causes and how can I resolve this?

A1: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC analysis.[1][2] It can lead to inaccurate integration and reduced resolution.[3] The primary causes for peak tailing with ciprofibrate, a monocarboxylic acid[4], can be categorized as follows:

  • Secondary Interactions: Unwanted interactions between the acidic ciprofibrate molecules and active sites on the column packing material, such as exposed silanol (B1196071) groups, are a frequent cause of tailing.[1][3]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups on the silica-based column, increasing their interaction with the analyte.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1]

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the column bed can result in poor peak shape.[1][5]

Troubleshooting Steps:

  • Optimize Mobile Phase pH: Ciprofibrate is an acidic compound. Ensure the mobile phase pH is sufficiently low (e.g., around 3.0) to keep the analyte in its neutral form and suppress the ionization of residual silanol groups on the column. The use of a buffer is recommended to maintain a stable pH.[1]

  • Use an End-Capped Column: Employ a high-quality, end-capped C8 or C18 column. End-capping minimizes the number of accessible silanol groups, thereby reducing secondary interactions.[1][6]

  • Adjust Mobile Phase Composition: Varying the organic modifier (e.g., methanol (B129727), acetonitrile) and its ratio to the aqueous phase can influence peak shape. For ciprofibrate, a mobile phase of methanol and water (e.g., 90:10 v/v) has been shown to be effective.[7][8][9]

  • Reduce Sample Concentration: Prepare and inject a more dilute sample to check for column overload. If peak shape improves, optimize the sample concentration accordingly.[1][5]

  • Employ a Guard Column: A guard column can protect the analytical column from strongly retained or contaminating compounds in the sample matrix, extending column lifetime and maintaining good peak shape.[3][10]

  • Column Flushing: If contamination is suspected, flush the column with a strong solvent to remove any adsorbed impurities.[5]

Q2: My ciprofibrate peak is fronting. What does this indicate and what are the solutions?

A2: Peak fronting, where the first half of the peak is broader than the latter half, is another form of peak asymmetry.[2][11] Common causes include:

  • Sample Overload: Injecting a sample at a concentration that is too high or in a volume that is too large can lead to fronting.[11][12]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a distorted peak.[11][13]

  • Poor Column Packing: Issues with the column packing bed, such as collapse or channeling, can lead to peak fronting.[11][14]

Troubleshooting Steps:

  • Reduce Injection Volume and Concentration: The most straightforward solution is to inject a smaller volume or a more diluted sample.[12]

  • Match Sample Solvent to Mobile Phase: Ideally, the sample should be dissolved in the mobile phase. If this is not possible, use a solvent that is weaker than or of similar strength to the mobile phase.[13][14]

  • Column Inspection and Replacement: If the problem persists and affects all peaks, it may indicate a problem with the column itself.[14] Consider replacing the column with a new one of the same type.

Q3: I am seeing split peaks for ciprofibrate and its related compounds. What could be the cause?

A3: Split peaks can be a frustrating issue and can arise from several factors:

  • Partially Blocked Column Frit: Debris from the sample or the HPLC system can block the inlet frit of the column, causing the sample to be distributed unevenly onto the column bed.

  • Column Void or Channeling: A void at the head of the column or channels within the packing material can lead to a split flow path for the sample.[1][2]

  • Sample Solvent/Mobile Phase Mismatch: Injecting a sample in a strong solvent can cause the analyte to precipitate at the column head when it mixes with a weaker mobile phase, leading to peak splitting.[15]

  • Co-elution of an Interfering Compound: A closely eluting impurity or related compound can appear as a shoulder or a split peak.[5]

Troubleshooting Steps:

  • Check for Column Contamination: If all peaks are splitting, the issue is likely related to the column inlet.[15] Try back-flushing the column to remove any particulate matter from the frit.

  • Use a Guard Column: A guard column can help prevent the analytical column's frit from getting blocked.[10]

  • Optimize Sample Preparation: Ensure your samples are fully dissolved and filtered through a 0.45 µm filter before injection to remove any particulates.[16]

  • Adjust Mobile Phase or Gradient: If only a single peak is splitting, it might be due to co-elution. Modifying the mobile phase composition or the gradient profile can help to resolve the two compounds.[15]

Experimental Protocols

Protocol 1: HPLC Method for Ciprofibrate and its Degradation Products

This protocol is based on a stability-indicating HPLC method and is suitable for resolving ciprofibrate from its potential degradation products.[8][9]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Ace5-C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[8][9]

  • Mobile Phase: Methanol and water (90:10 v/v).[8][9] The pH of the water can be adjusted to 3.7 with an appropriate acid like phosphoric acid to improve peak shape.[16]

  • Flow Rate: 1.0 mL/min.[16]

  • Detection Wavelength: 232 nm.[8][16]

  • Injection Volume: 20 µL.[16]

  • Sample Preparation: Accurately weigh and dissolve the ciprofibrate sample in the mobile phase to a known concentration (e.g., 20 µg/mL).[8] Filter the solution through a 0.45 µm nylon filter before injection.[8]

Protocol 2: Forced Degradation Study of Ciprofibrate

Forced degradation studies are essential for developing stability-indicating methods.[17] Ciprofibrate has been shown to degrade under acidic, basic, and oxidative conditions.[7][8][9]

  • Acidic Degradation: Expose a solution of ciprofibrate (e.g., 10 mg in a suitable solvent) to an acidic solution (e.g., 3 M hydrochloric acid).[8]

  • Basic Degradation: Expose a solution of ciprofibrate to a basic solution (e.g., 0.5 M NaOH).[8]

  • Oxidative Degradation: Expose a solution of ciprofibrate to an oxidizing agent (e.g., 30% hydrogen peroxide).[8]

  • Analysis: After a specified time, neutralize the samples and dilute them with the mobile phase to an appropriate concentration for HPLC analysis using the method described in Protocol 1. The goal is to achieve sufficient degradation to detect and resolve the degradation products from the parent ciprofibrate peak.[7][8][9]

Data Presentation

Table 1: Typical Chromatographic Parameters for Ciprofibrate Analysis

ParameterRecommended ValueReference
ColumnC18, 5 µm (e.g., 250 x 4.6 mm)[8][9]
Mobile PhaseMethanol:Water (90:10, v/v)[8][9]
pH~3.7[16]
Flow Rate1.0 mL/min[16]
Detection232 nm[8][16]
Injection Volume20 µL[16]
Tailing Factor< 2[7]

Table 2: Ciprofibrate Degradation under Stress Conditions

Stress ConditionObservation% Degradation (Example)Reference
Acid HydrolysisDegradation observed7.54%[7]
Base HydrolysisDegradation observed4.88% (after 1 hr)[7]
OxidationDegradation observed58.70% (after 4 hr)[7]
Heat, UV, LightStableNo degradation[7]

Visualizations

Peak_Shape_Troubleshooting start Poor Peak Shape (Tailing, Fronting, Splitting) tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting splitting Peak Splitting start->splitting secondary_interactions Secondary Interactions (e.g., Silanol) tailing->secondary_interactions mobile_phase_ph Incorrect Mobile Phase pH tailing->mobile_phase_ph column_overload_tail Column Overload tailing->column_overload_tail sample_overload_front Sample Overload fronting->sample_overload_front solvent_mismatch Sample Solvent Stronger than Mobile Phase fronting->solvent_mismatch blocked_frit Blocked Column Frit splitting->blocked_frit column_void Column Void/Channel splitting->column_void end_capped_column Use End-Capped Column secondary_interactions->end_capped_column optimize_ph Optimize Mobile Phase pH (e.g., pH ~3.7) mobile_phase_ph->optimize_ph reduce_concentration Reduce Sample Concentration/Volume column_overload_tail->reduce_concentration sample_overload_front->reduce_concentration match_solvent Match Sample Solvent to Mobile Phase solvent_mismatch->match_solvent backflush_column Backflush Column blocked_frit->backflush_column use_guard_column Use Guard Column blocked_frit->use_guard_column column_void->use_guard_column Ciprofibrate_Analysis_Workflow prep_sample 1. Sample Preparation (Dissolve & Filter) hplc_system 2. HPLC System Setup prep_sample->hplc_system column_install Install C18 Column & Guard Column hplc_system->column_install mobile_phase_prep Prepare Mobile Phase (e.g., MeOH:H2O, pH ~3.7) hplc_system->mobile_phase_prep set_conditions Set Flow Rate (1mL/min) & Wavelength (232nm) hplc_system->set_conditions inject_sample 3. Inject Sample (20µL) data_acquisition 4. Data Acquisition inject_sample->data_acquisition peak_evaluation 5. Peak Shape Evaluation data_acquisition->peak_evaluation good_peak Symmetrical Peak (Tailing Factor < 2) peak_evaluation->good_peak Acceptable troubleshoot Poor Peak Shape (Refer to Troubleshooting Guide) peak_evaluation->troubleshoot Unacceptable

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for the Determination of Ciprofibrate Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Ciprofibrate and the separation of its impurities. The information presented is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Ciprofibrate.

Experimental Protocols

Two distinct reversed-phase HPLC (RP-HPLC) methods are detailed below. Method 1 is a stability-indicating assay designed to separate Ciprofibrate from its degradation products, which are key impurities. Method 2 was developed for the routine quantitative determination of Ciprofibrate in pharmaceutical tablets.

Method 1: Stability-Indicating RP-HPLC Method

This method is designed to resolve Ciprofibrate from its degradation products formed under various stress conditions.[1][2]

  • Chromatographic System: A Shimadzu HPLC system equipped with a photodiode array detector was used.[1]

  • Column: Ace5-C18 (250 mm × 4.6 mm, 5 µm) advanced chromatography column.[1]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol (B129727) and water in a 90:10 (v/v) ratio was employed.[1][2]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 232 nm.[1][2][3]

  • Column Temperature: 30°C.[3]

  • Injection Volume: 20 µL.[3]

  • Sample Preparation: A stock solution of Ciprofibrate was prepared in methanol. Working solutions were further diluted with a mixture of methanol and water.

Method 2: RP-HPLC Method for Quantitative Determination

This method was developed for the quantitative analysis of Ciprofibrate in tablet formulations.[3]

  • Chromatographic System: A Shimadzu HPLC system with a LC-10AT vp solvent delivery system, SPD M-10 A vp Diode array detector, and a CTO-10AS vp column oven was utilized.[3]

  • Column: Qualisil C8 (250 mm × 4.6 mm, 5 µm).[3]

  • Mobile Phase: A mixture of methanol and water (90:10, v/v) with the pH adjusted to 3.7 was used as the mobile phase.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 232 nm.[3]

  • Column Temperature: 30°C.[3]

  • Injection Volume: 20 µL.[3]

  • Sample Preparation: A standard stock solution of Ciprofibrate was prepared by dissolving 10 mg in 100 mL of methanol.[3] Calibration solutions were prepared by appropriate dilution of the stock solution.[3]

Data Presentation: A Comparative Analysis of Method Performance

The following tables summarize the validation parameters for the two HPLC methods, providing a clear comparison of their performance characteristics.

Table 1: Chromatographic and System Suitability Parameters

ParameterMethod 1 (Stability-Indicating)Method 2 (Quantitative Determination)
ColumnAce5-C18 (250 mm × 4.6 mm, 5 µm)Qualisil C8 (250 mm × 4.6 mm, 5 µm)
Mobile PhaseMethanol:Water (90:10, v/v)Methanol:Water (90:10, v/v), pH 3.7
Retention Time of Ciprofibrate3.3 minNot explicitly stated, but chromatogram available
Retention Time of ImpuritiesDegradation products at 2.4 minNot applicable
Tailing FactorLess than 2Not specified

Table 2: Validation Data Comparison

Validation ParameterMethod 1 (Stability-Indicating)Method 2 (Quantitative Determination)
Linearity Range Not explicitly specified in concentration units2 to 12 µg/mL[3]
Correlation Coefficient (r²) Not specifiedHigh correlation coefficient reported[3]
Accuracy (% Recovery) 98.65% to 100.01%[1][2]99.58% to 99.68%[3]
Precision (% RSD) Less than 2%[3]Not specified, but low standard deviation reported[3]
Specificity Demonstrated through forced degradation studies; degradation products were well resolved from the main peak.[1][2]Not explicitly addressed for impurities.
Robustness ValidatedNot specified

Mandatory Visualization: HPLC Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an HPLC method for impurity analysis, as per regulatory guidelines.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_routine Routine Analysis dev_start Define Analytical Target Profile col_select Column & Mobile Phase Selection dev_start->col_select opt Optimization of Chromatographic Conditions col_select->opt specificity Specificity (Forced Degradation) opt->specificity Pre-validation linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness sys_suit System Suitability Testing (SST) robustness->sys_suit Method Transfer analysis Sample Analysis sys_suit->analysis reporting Reporting Results analysis->reporting

Caption: Workflow for HPLC method development and validation for impurity analysis.

Conclusion

Both presented HPLC methods are suitable for the analysis of Ciprofibrate. Method 1, the stability-indicating method, is superior for the analysis of impurities as it has been specifically validated to separate the active pharmaceutical ingredient from its degradation products.[1][2] This method demonstrates high specificity, accuracy, and precision, making it ideal for quality control and stability studies where the presence of impurities is a critical parameter.[1][2] Method 2 is a reliable method for the routine quantification of Ciprofibrate in pharmaceutical dosage forms, with demonstrated accuracy and linearity.[3] The choice of method will depend on the specific analytical requirements, with the stability-indicating method being essential for comprehensive impurity profiling.

References

A Comparative Analysis of Ciprofibrate Impurity A and Impurity B

Author: BenchChem Technical Support Team. Date: December 2025

In the manufacturing and storage of the lipid-lowering agent Ciprofibrate (B1669075), the presence of impurities is inevitable. Among these, Impurity A and Impurity B are of significant interest to researchers, scientists, and drug development professionals due to their potential impact on the safety and efficacy of the final drug product. This guide provides a detailed comparative analysis of these two impurities, summarizing their physicochemical properties, analytical detection methods, and known biological activities, supported by available data and experimental protocols.

Physicochemical Properties

A fundamental understanding of the chemical nature of Impurity A and Impurity B is crucial for their effective identification, quantification, and toxicological assessment. Key physicochemical properties are summarized in the table below.

PropertyCiprofibrate Impurity ACiprofibrate Impurity B
IUPAC Name 2-(4-Ethenylphenoxy)-2-methylpropanoic acid[1][2]4-(2,2-Dichlorocyclopropyl)phenol[3][4][5]
CAS Number 1474058-89-3[1][2][6][7]52179-26-7[4][5][7][8]
Molecular Formula C₁₂H₁₄O₃[2][6][8]C₉H₈Cl₂O[4][7][8]
Molecular Weight 206.24 g/mol [8]203.06 g/mol [8]

Analytical Methodologies

The detection and quantification of Impurity A and Impurity B are critical for ensuring the quality of Ciprofibrate. The European Pharmacopoeia (EP) and the British Pharmacopoeia (BP) provide standardized methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

A common and robust method for the analysis of Ciprofibrate and its impurities is High-Performance Liquid Chromatography (HPLC). The British Pharmacopoeia 2023 outlines a specific HPLC method for the related substances and assay of Ciprofibrate tablets.[9]

Experimental Protocol:

  • Column: Spherisorb 5 ODS (2) (150 mm x 4.6 mm, 5 µm)[9]

  • Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% w/v orthophosphoric acid (50:50, v/v)[9]

  • Flow Rate: 2.0 mL/min[9]

  • Column Temperature: 35 °C[9]

  • Detection Wavelength: 230 nm[9]

  • Injection Volume: 20 µL[9]

Under these conditions, the approximate relative retention times with reference to Ciprofibrate are:

  • Impurity A: ~0.7

  • Impurity B: ~0.8

A typical experimental workflow for the HPLC analysis of Ciprofibrate impurities is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Ciprofibrate Drug Substance/Product Dissolution Dissolve in Diluent (Mobile Phase) Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC Inject into HPLC System Filtration->HPLC Separation Chromatographic Separation HPLC->Separation Detection UV Detection at 230 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration and Identification Chromatogram->Integration Quantification Quantify Impurities vs. Reference Standards Integration->Quantification

Diagram 1: HPLC Analysis Workflow for Ciprofibrate Impurities.

Biological Activity and Toxicological Considerations

Ciprofibrate itself is a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism.[10][11] Interestingly, This compound is also reported to be a PPARα agonist .[10][12] The extent of its activity compared to the parent drug or Impurity B has not been publicly detailed. The PPARα signaling pathway is illustrated below.

PPARa_Signaling cluster_ligands Ligands cluster_receptor Nuclear Receptor Activation cluster_effects Biological Effects Ciprofibrate Ciprofibrate PPARa PPARα Ciprofibrate->PPARa ImpurityA Impurity A ImpurityA->PPARa (Agonist) Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to DNA Gene_Expression Modulation of Target Gene Expression PPRE->Gene_Expression Lipid_Metabolism Increased Fatty Acid Oxidation Decreased Triglycerides Gene_Expression->Lipid_Metabolism

Diagram 2: Simplified PPARα Signaling Pathway for Ciprofibrate and Impurity A.
Regulatory Limits

The European Pharmacopoeia sets limits for the presence of impurities in Ciprofibrate. These limits are crucial for ensuring patient safety.

ImpurityEuropean Pharmacopoeia Limit
Impurity A Not more than 0.1%
Impurity B Not more than 0.2%[13]
Genotoxicity Considerations

The genotoxic potential of pharmaceutical impurities is a significant concern. While specific genotoxicity data for Impurity A and Impurity B are not publicly available, a general workflow for assessing such risks is well-established. This involves a combination of in silico (computational) predictions and in vitro assays.

Genotoxicity_Workflow Impurity Impurity A or B QSAR In Silico Assessment (e.g., QSAR for structural alerts) Impurity->QSAR Ames_Test Bacterial Reverse Mutation Assay (Ames Test) QSAR->Ames_Test Structural Alert? In_Vivo In Vivo Genotoxicity Study (if Ames is positive) Ames_Test->In_Vivo Positive Result Risk_Assessment Risk Assessment and Control Strategy Ames_Test->Risk_Assessment Negative Result In_Vivo->Risk_Assessment

Diagram 3: General Workflow for Genotoxicity Assessment of Pharmaceutical Impurities.

Conclusion

This comparative analysis highlights the key differences and similarities between this compound and Impurity B based on currently available information. While their physicochemical properties and analytical detection methods are well-defined, a significant data gap exists in the comparative biological and toxicological profiles. The known PPARα agonistic activity of Impurity A suggests a pharmacological profile similar to the parent drug, but further quantitative studies are required to ascertain its potency and potential contribution to the overall therapeutic and adverse effects of Ciprofibrate. For both impurities, a thorough toxicological evaluation, including genotoxicity studies, would be essential for a complete risk assessment. The information and experimental frameworks provided in this guide serve as a valuable resource for professionals involved in the development, manufacturing, and regulation of Ciprofibrate.

References

A Comparative Guide: LC-MS versus HPLC-UV for Ciprofibrate Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal analytical technique for impurity profiling is critical for ensuring drug safety and quality. This guide provides a detailed comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the impurity profiling of ciprofibrate (B1669075), a widely used lipid-lowering agent.

The identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a mandatory requirement by regulatory authorities. The choice between LC-MS and HPLC-UV depends on several factors, including the required sensitivity, selectivity, and the need for structural elucidation of unknown impurities. While HPLC-UV is a robust and widely used technique for routine quality control, LC-MS offers significant advantages in terms of sensitivity and specificity, making it an invaluable tool for in-depth impurity characterization.

Performance Comparison: LC-MS vs. HPLC-UV

The following table summarizes the key performance characteristics of LC-MS and HPLC-UV based on published methods for the analysis of ciprofibrate and its related substances.

ParameterLC-MSHPLC-UV
Sensitivity (Lower Limit of Quantification) High (as low as 25 ng/mL in plasma)[1][2]Moderate (typically in the µg/mL range)[3][4][5]
Selectivity Very High (based on mass-to-charge ratio)[1][2][6]Good (based on chromatographic retention time and UV absorbance)[7][8]
Identification of Unknowns Excellent (provides molecular weight and fragmentation data)[9][10]Limited (requires reference standards)
Quantification Excellent (wide linear range)[1][2][6]Good (reliable for known impurities with chromophores)[3][4]
Robustness Moderate (instrumentation more complex)High (well-established and routine)[11]
Cost High (instrumentation and maintenance)Low to Moderate

Experimental Protocols

Detailed methodologies for both LC-MS and HPLC-UV are crucial for reproducible results. The following sections outline typical experimental protocols for ciprofibrate impurity profiling.

LC-MS Method for Ciprofibrate and its Impurities

This method is adapted from published bioanalytical and impurity identification workflows.[1][2][6][9][10]

Chromatographic Conditions:

  • Column: ACE C18 (50 x 4.6 mm, 5 µm) or equivalent[1].

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40 °C.

Mass Spectrometric Conditions:

  • Ion Source: Electrospray Ionization (ESI), negative mode.

  • Scan Mode: Full scan for impurity identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification of known impurities.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Temperature: 350 °C.

  • Drying Gas Flow: 10 L/min.

  • Nebulizer Pressure: 40 psi.

Sample Preparation:

  • Accurately weigh and dissolve the ciprofibrate sample in methanol (B129727) to a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a final concentration of 10 µg/mL.

  • Filter the solution through a 0.22 µm syringe filter before injection.

HPLC-UV Method for Ciprofibrate and its Impurities

This stability-indicating method is designed to separate ciprofibrate from its potential degradation products.[7][8]

Chromatographic Conditions:

  • Column: Ace5-C18 (250 mm × 4.6 mm, 5 μm) or equivalent[7][8].

  • Mobile Phase: Isocratic mixture of methanol and water (90:10 v/v)[7][8].

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 232 nm[4][5][7][8].

  • Column Temperature: Ambient.

Sample Preparation:

  • Prepare a standard stock solution of ciprofibrate (100 µg/mL) in the mobile phase.

  • Prepare a sample solution of the drug product or bulk substance at the same concentration.

  • Filter both solutions through a 0.45 µm nylon filter before injection.

Impurity Profiling Workflow

The following diagram illustrates the general workflow for impurity profiling, highlighting the key differences between the HPLC-UV and LC-MS analytical pathways.

Figure 1. Generalized workflow for impurity profiling comparing HPLC-UV and LC-MS pathways.

Conclusion

For routine quality control of ciprofibrate where known impurities are monitored, HPLC-UV is a reliable, robust, and cost-effective method.[3][4] Its simplicity and high performance make it suitable for high-throughput environments.

However, for comprehensive impurity profiling, especially during drug development, forced degradation studies, and investigation of out-of-specification results, LC-MS is the superior technique. Its high sensitivity allows for the detection of trace-level impurities, and its ability to provide molecular weight and structural information is crucial for the identification of unknown degradants and process-related impurities.[9][10][12] The use of LC-MS can significantly accelerate the identification of potentially harmful impurities, thereby enhancing drug safety and facilitating regulatory compliance.

Ultimately, the choice between LC-MS and HPLC-UV will be dictated by the specific requirements of the analysis. In many modern analytical laboratories, a combination of both techniques is employed to leverage their respective strengths.

References

Degradation Profiles of Fibrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the degradation profiles of commonly used fibrate drugs. Understanding the stability of these compounds under various stress conditions is crucial for the development of robust pharmaceutical formulations and for ensuring drug safety and efficacy. The following sections present a summary of quantitative degradation data, detailed experimental methodologies, and visual representations of degradation pathways and workflows.

Comparative Degradation Data

The stability of fibrates varies significantly under different stress conditions, with hydrolysis and oxidation being major degradation pathways. The following tables summarize the quantitative data on the degradation of bezafibrate (B1666932), ciprofibrate (B1669075), fenofibrate (B1672516), and gemfibrozil (B1671426) under acidic, basic, and oxidative stress.

Table 1: Degradation of Fibrates under Acidic Conditions

FibrateAcid ConditionTime (hours)Temperature (°C)Degradation (%)Degradation Product(s) IdentifiedReference
Ciprofibrate1 M HCl1RT7.54Polar impurities[1]
Fenofibrate1 M HCl270262-[4-(4-chlorobenzoyl) phenoxy]-2- methylpropanoate[2][3]
Gemfibrozil1N HCl1RTSignificant DegradationYes[4]
BezafibrateAcid Hydrolysis--Significant Degradation-[5][6]

Note: "RT" denotes room temperature. "-" indicates that the specific value was not provided in the cited source.

Table 2: Degradation of Fibrates under Basic Conditions

FibrateBase ConditionTime (hours)Temperature (°C)Degradation (%)Degradation Product(s) IdentifiedReference
Ciprofibrate0.1 M NaOH1RT4.88Polar impurities[1][7]
Fenofibrate0.1 M NaOH--Unstable2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl propanoic acid[3][8]
Gemfibrozil0.1N NaOH--Significant DegradationYes[4]
BezafibrateBasic Hydrolysis--Significant Degradation-[5][6]

Note: "RT" denotes room temperature. "-" indicates that the specific value was not provided in the cited source.

Table 3: Degradation of Fibrates under Oxidative Conditions

FibrateOxidizing AgentTime (hours)Temperature (°C)Degradation (%)Degradation Product(s) IdentifiedReference
Ciprofibrate30% H₂O₂4RT58.70Polar impurities[1]
Fenofibrate30% H₂O₂--DegradedYes[2]
Gemfibrozil3.0% H₂O₂--Significant DegradationYes[4]
BezafibrateOxidation with Peroxide--Degraded-[5][6]

Note: "RT" denotes room temperature. "-" indicates that the specific value was not provided in the cited source.

Kinetic Studies of Fibrate Degradation

Kinetic studies reveal the rate at which a drug degrades. Fenofibrate has been shown to undergo first-order degradation under basic hydrolysis, with a t90 (time for 10% degradation) of 3.34 hours.[5][6] For ciprofibrate, kinetic studies in an acidic medium focused on the formation of a specific degradation product.[5][6]

Experimental Protocols

The following are generalized experimental protocols for conducting forced degradation studies on fibrates, based on methodologies cited in the literature.[1][2][4][5][6]

Preparation of Stock Solutions

A stock solution of the fibrate is prepared by dissolving an accurately weighed amount of the drug in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to achieve a known concentration (e.g., 1 mg/mL).

Forced Degradation Studies
  • Acid Hydrolysis: The stock solution is treated with an equal volume of an acid solution (e.g., 1N HCl) and kept at room temperature or heated for a specified period. Samples are withdrawn at various time points, neutralized with a suitable base (e.g., 1N NaOH), and diluted with the mobile phase for analysis.

  • Base Hydrolysis: The stock solution is treated with an equal volume of a basic solution (e.g., 0.1N NaOH) and kept at room temperature or heated for a specified period. Samples are withdrawn, neutralized with a suitable acid (e.g., 0.1N HCl), and diluted for analysis.

  • Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 3-30% hydrogen peroxide) and stored at room temperature for a defined duration. Samples are then diluted with the mobile phase for analysis.

  • Photolytic Degradation: The stock solution is exposed to a light source (e.g., UV lamp at 254 nm) for a specific period. A control sample is kept in the dark. Both samples are then analyzed.

  • Thermal Degradation: The solid drug substance is subjected to dry heat in an oven at a specific temperature (e.g., 60-80°C) for a defined period. The sample is then dissolved and diluted for analysis.

Analytical Method

The primary analytical technique used for quantifying the degradation of fibrates and separating them from their degradation products is High-Performance Liquid Chromatography (HPLC). A typical HPLC system consists of:

  • Column: A C18 column is commonly used.[5][6]

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.01% phosphoric acid or acetate (B1210297) buffer) is typically used in an isocratic or gradient elution mode.[5][6][8]

  • Flow Rate: A flow rate of around 1.0 mL/min is common.[5][6]

  • Detection: UV detection is employed at a wavelength where the fibrate and its degradation products have significant absorbance (e.g., 232 nm for ciprofibrate, 286 nm for fenofibrate).[1][3]

Visualization of Degradation Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in the study of fibrate degradation.

cluster_0 Forced Degradation Workflow Fibrate Fibrate Drug Substance Stress Stress Conditions (Acid, Base, Oxidizing Agent, Light, Heat) Fibrate->Stress Exposure DegradedSample Degraded Sample Stress->DegradedSample HPLC HPLC Analysis DegradedSample->HPLC Injection Data Degradation Profile (Kinetics, Products) HPLC->Data Data Acquisition

Caption: A general workflow for conducting forced degradation studies on fibrates.

cluster_1 Fenofibrate Degradation Pathway (Hydrolysis) Fenofibrate Fenofibrate (Ester) Acid Acidic Hydrolysis (e.g., HCl) Fenofibrate->Acid Base Basic Hydrolysis (e.g., NaOH) Fenofibrate->Base ProductA 2-[4-(4-chlorobenzoyl) phenoxy] -2-methylpropanoate Acid->ProductA Major Product ProductB Fenofibric Acid (2-[4-(4-chlorobenzoyl)phenoxy] -2-methyl propanoic acid) Base->ProductB Major Product

Caption: Major degradation products of Fenofibrate under hydrolytic stress.

References

Inter-Laboratory Validation of a Ciprofibrate Impurity Method: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the inter-laboratory validation of an analytical method for quantifying impurities in Ciprofibrate. The objective of such a study is to establish the reproducibility and reliability of the method across different laboratories, a critical step in ensuring the quality and safety of the drug product. This document is intended for researchers, scientists, and drug development professionals involved in the analytical testing and quality control of Ciprofibrate.

Overview of Ciprofibrate and Its Impurities

Ciprofibrate is a fibrate class lipid-lowering agent used in the treatment of hyperlipidemias.[1] During its synthesis and storage, several impurities can arise, which must be monitored and controlled to ensure the drug's safety and efficacy.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the acceptable levels of impurities in pharmaceutical products.[1]

Commonly identified impurities of Ciprofibrate, as listed in various pharmacopeias and by reference standard suppliers, include:

  • Ciprofibrate EP Impurity A[1][2][3][4]

  • Ciprofibrate EP Impurity B[1][2][3]

  • Ciprofibrate EP Impurity C[1][5][6][7]

  • Ciprofibrate EP Impurity D[1][2][3]

  • Ciprofibrate EP Impurity E[1][2][3]

An effective analytical method must be able to accurately and precisely quantify these and other potential impurities.

Hypothetical Inter-Laboratory Validation Study Design

This section outlines a protocol for a hypothetical inter-laboratory study to validate a reversed-phase high-performance liquid chromatography (RP-HPLC) method for Ciprofibrate impurity analysis.

Objective: To assess the reproducibility, precision, and accuracy of the RP-HPLC method for the determination of Ciprofibrate impurities across multiple laboratories.

Study Participants: A minimum of three to five independent laboratories with experience in pharmaceutical analysis.

Materials Provided to Each Laboratory:

  • A detailed, validated analytical method protocol.

  • Reference standards for Ciprofibrate and its known impurities (A, B, C, D, and E).

  • Homogenized batches of Ciprofibrate drug substance, both "as is" and spiked with known concentrations of impurities.

  • A standardized reporting template.

Validation Parameters to be Assessed: In accordance with the International Council for Harmonisation (ICH) guidelines, the following parameters will be evaluated:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): The precision within the same laboratory on different days, with different analysts, or with different equipment.

    • Reproducibility (Inter-laboratory precision): The precision between different laboratories.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation: A Comparative Summary

The following tables summarize hypothetical data from a three-laboratory validation study.

Table 1: Linearity and Range

LaboratoryImpurityRange (µg/mL)Correlation Coefficient (r²)
Lab 1Impurity A0.1 - 100.9995
Impurity B0.1 - 100.9992
Impurity C0.1 - 100.9998
Lab 2Impurity A0.1 - 100.9991
Impurity B0.1 - 100.9989
Impurity C0.1 - 100.9996
Lab 3Impurity A0.1 - 100.9997
Impurity B0.1 - 100.9994
Impurity C0.1 - 100.9999

Table 2: Accuracy (Recovery %)

LaboratoryImpuritySpiked Level 1 (Low)Spiked Level 2 (Medium)Spiked Level 3 (High)
Lab 1Impurity A99.5%100.2%101.0%
Impurity B98.9%99.8%100.5%
Impurity C100.1%100.8%101.2%
Lab 2Impurity A99.1%99.9%100.8%
Impurity B98.5%99.5%100.2%
Impurity C99.8%100.5%100.9%
Lab 3Impurity A100.2%100.5%101.5%
Impurity B99.2%100.1%100.8%
Impurity C100.5%101.0%101.8%

Table 3: Precision (Relative Standard Deviation %)

LaboratoryImpurityRepeatability (RSD%)Intermediate Precision (RSD%)
Lab 1Impurity A1.21.8
Impurity B1.52.1
Impurity C1.01.5
Lab 2Impurity A1.42.0
Impurity B1.72.3
Impurity C1.21.8
Lab 3Impurity A1.11.7
Impurity B1.62.2
Impurity C0.91.4

Table 4: Reproducibility (Inter-Laboratory Precision)

ImpurityMean Concentration (µg/mL)Standard Deviation (SD)Relative Standard Deviation (RSD%)
Impurity A5.020.152.99
Impurity B5.050.183.56
Impurity C4.980.122.41

Table 5: LOD and LOQ (µg/mL)

LaboratoryImpurityLODLOQ
Lab 1All0.030.1
Lab 2All0.040.12
Lab 3All0.030.09

Experimental Protocol: RP-HPLC Method for Ciprofibrate Impurities

This section provides a detailed methodology for the determination of Ciprofibrate impurities.

4.1. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (AR grade)

  • Water (HPLC grade)

  • Ciprofibrate reference standard

  • Ciprofibrate impurity reference standards (A, B, C, D, E)

  • Ciprofibrate drug substance samples

4.2. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

4.3. Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-32 min: 70% to 30% B

    • 32-40 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 233 nm

  • Injection Volume: 10 µL

4.4. Sample and Standard Preparation

  • Standard Stock Solutions (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of each Ciprofibrate impurity reference standard in 100 mL of methanol.

  • Working Standard Solution (1 µg/mL): Dilute the standard stock solutions with the mobile phase to obtain a final concentration of 1 µg/mL for each impurity.

  • Sample Solution (1000 µg/mL of Ciprofibrate): Accurately weigh and dissolve approximately 100 mg of Ciprofibrate drug substance in 100 mL of methanol.

Visualizations

The following diagrams illustrate the workflow of the inter-laboratory validation study and the signaling pathway of Ciprofibrate.

G Figure 1: Inter-Laboratory Validation Workflow A Study Coordinator Prepares and Distributes Materials B Participating Laboratories Receive Materials A->B C Method Transfer and Familiarization B->C D Execution of Validation Experiments C->D E Data Collection and Reporting D->E F Statistical Analysis of Combined Data E->F G Evaluation of Method Reproducibility F->G H Final Validation Report G->H

Figure 1: Inter-Laboratory Validation Workflow

G Figure 2: Ciprofibrate Signaling Pathway Ciprofibrate Ciprofibrate PPARa PPARα Ciprofibrate->PPARa activates Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE in Target Gene Promoters Heterodimer->PPRE binds to Transcription Modulation of Gene Transcription PPRE->Transcription Lipid_Metabolism Increased Lipid Metabolism (e.g., β-oxidation) Transcription->Lipid_Metabolism Lipoprotein_Lipase Increased Lipoprotein Lipase Activity Transcription->Lipoprotein_Lipase ApoA Increased ApoA-I and ApoA-II Production Transcription->ApoA Triglycerides Decreased Plasma Triglycerides Lipid_Metabolism->Triglycerides Lipoprotein_Lipase->Triglycerides HDL Increased HDL Cholesterol ApoA->HDL

Figure 2: Ciprofibrate Signaling Pathway

Conclusion

The successful completion of an inter-laboratory validation study, as outlined in this guide, provides a high degree of assurance in the reliability and reproducibility of the analytical method for Ciprofibrate impurities. The presented hypothetical data demonstrates the expected performance of a well-validated method across different laboratories, meeting the stringent requirements of regulatory agencies. This framework serves as a valuable resource for establishing robust quality control measures for Ciprofibrate, ultimately contributing to the safety and efficacy of the final drug product.

References

A Comparative Guide to the Specificity and Selectivity of Ciprofibrate Impurity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like ciprofibrate (B1669075) is paramount. The presence of impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. This guide provides an objective comparison of various analytical techniques for the determination of ciprofibrate impurities, focusing on the critical parameters of specificity and selectivity. The information presented is supported by experimental data from published literature to aid in the selection of the most appropriate analytical methodology.

Ciprofibrate, a fibric acid derivative, is utilized for the treatment of hyperlipidemia. Its chemical structure, 2-(4-(2,2-dichlorocyclopropyl)phenoxy)-2-methylpropanoic acid, can be susceptible to degradation under various stress conditions, leading to the formation of impurities. Regulatory bodies mandate the identification and quantification of any impurity present at a concentration of 0.1% or greater.

Comparison of Analytical Techniques

The most common analytical techniques for impurity profiling include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Each method offers distinct advantages and disadvantages in terms of specificity, selectivity, speed, and sensitivity.

TechniquePrincipleSpecificity & SelectivitySpeedSensitivityCommon Detector(s)
HPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Good to excellent. Specificity is demonstrated through forced degradation studies showing resolution of the main peak from all degradation products.[1][2][3]Moderate. Typical run times can range from 15 to 60 minutes.Good. UV detection is common, with limits of detection (LOD) and quantification (LOQ) in the µg/mL range.UV/PDA, MS
UPLC A type of HPLC that uses smaller particle size columns (<2 µm) and higher pressures.Excellent. Offers higher resolution and better separation of closely eluting impurities compared to HPLC.Fast. Significantly reduces analysis time, often by a factor of 5-10 compared to HPLC.Excellent. Increased peak heights due to lower dispersion lead to higher sensitivity.UV/PDA, MS
GC-MS Separation of volatile compounds based on their boiling points and interaction with a stationary phase, with mass spectrometry for detection and identification.Excellent. Highly specific due to both chromatographic separation and mass fragmentation patterns, which provide a unique fingerprint for each compound.[4]Fast. Analysis times are typically short, especially for simple mixtures.Excellent. Very sensitive, capable of detecting trace-level volatile and semi-volatile impurities.Mass Spectrometry (MS)
CE Separation of charged molecules in an electrolyte solution under the influence of an electric field.Excellent. High separation efficiency, particularly for charged and chiral impurities. Can be complementary to HPLC for difficult separations.[5][6][7]Fast. Analysis times are generally short.Good. Sensitivity can be a limitation due to the small injection volumes, but can be enhanced with various techniques.UV/PDA, MS

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of impurity assays. Below are representative protocols for the analysis of ciprofibrate and its impurities.

Stability-Indicating HPLC Method

This method is designed to separate ciprofibrate from its degradation products formed under stress conditions, thus demonstrating its specificity.

  • Instrumentation: A High-Performance Liquid Chromatograph with a UV/Photodiode Array (PDA) detector.

  • Column: Ace5-C18 (250 mm × 4.6 mm, 5 µm).[2][3]

  • Mobile Phase: A mixture of methanol (B129727) and water (90:10 v/v), with the pH adjusted to 3.7 using o-phosphoric acid.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 232 nm.[2][3]

  • Injection Volume: 20 µL.

  • Forced Degradation Study: Ciprofibrate is subjected to stress conditions such as acid hydrolysis (e.g., 3 M HCl), base hydrolysis (e.g., 0.5 M NaOH), oxidation (e.g., 30% H₂O₂), thermal degradation (e.g., 100°C), and photolysis (UV light).[2][3] The specificity of the method is confirmed if the degradation products are well-resolved from the main ciprofibrate peak.[2][3]

Representative GC-MS Method for Volatile Impurities

While a specific GC-MS method for ciprofibrate impurities is not widely published, a general approach for volatile impurities in pharmaceutical ingredients is as follows. This method would be suitable for identifying residual solvents or volatile degradation products.

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp up to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV, scanning from m/z 40 to 500.

  • Sample Preparation: Ciprofibrate is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or methanol) and injected directly. Headspace analysis can be used for highly volatile impurities.

Representative Capillary Zone Electrophoresis (CZE) Method

CZE is particularly effective for the separation of charged species and can be a powerful alternative or complementary technique to HPLC.

  • Instrumentation: Capillary Electrophoresis system with a UV/PDA detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution, for example, 25 mM sodium phosphate (B84403) buffer at pH 7.0. Organic modifiers like methanol or acetonitrile (B52724) can be added to improve selectivity.

  • Voltage: 20-30 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: At a suitable wavelength, likely around 230-240 nm for ciprofibrate and its impurities.

Quantitative Data Summary

The following tables summarize the performance of a validated stability-indicating HPLC method for ciprofibrate, demonstrating its specificity through forced degradation studies.

Table 1: Forced Degradation Results for Ciprofibrate

Stress ConditionTime (h)% DegradationPeak Purity
Acid (HCl)17.54>990
Base (NaOH)14.88>990
Oxidation (H₂O₂)458.70>990
Thermal (100°C)48No degradation>990
Photolytic (UV light)48No degradation>990

Data sourced from a study on a stability-indicating HPLC method.[2] A peak purity index greater than 990 indicates that the ciprofibrate peak is homogenous and free from co-eluting impurities under all stress conditions.

Table 2: System Suitability Parameters for the HPLC Method

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2< 1.5
Theoretical Plates> 2000> 5000
Resolution> 2 between ciprofibrate and nearest impurity> 3.5

These parameters ensure the analytical method is suitable for its intended purpose, with good peak shape, column efficiency, and separation of components.

Visualizations

Ciprofibrate's Mechanism of Action: PPARα Signaling Pathway

Ciprofibrate exerts its lipid-lowering effects by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[8] This nuclear receptor plays a key role in the regulation of genes involved in lipid metabolism.

PPARa_Pathway cluster_nucleus Cell Nucleus Ciprofibrate Ciprofibrate PPARa PPARα Ciprofibrate->PPARa Binds and activates RXR RXR PPARa->RXR PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to DNA TargetGenes Target Genes (e.g., LPL, APOA1) PPRE->TargetGenes Regulates Transcription MetabolicEffects Metabolic Effects TargetGenes->MetabolicEffects Leads to LipidMetabolism ↑ Fatty Acid Oxidation ↑ Lipoprotein Lipase (LPL) ↑ HDL formation ↓ Triglyceride levels MetabolicEffects->LipidMetabolism

Caption: Ciprofibrate activates the PPARα signaling pathway.

Experimental Workflow for Impurity Profiling

The general workflow for identifying and quantifying impurities in a drug substance involves several key steps, from sample preparation to data analysis.

Impurity_Profiling_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation cluster_data Data Processing cluster_report Reporting API Ciprofibrate API / Drug Product ForcedDeg Forced Degradation (Acid, Base, Oxidative, etc.) API->ForcedDeg Dissolution Dissolution in Diluent ForcedDeg->Dissolution Technique Separation Technique (e.g., HPLC, UPLC, GC, CE) Dissolution->Technique Detection Detection (UV/PDA, MS) Technique->Detection Chromatogram Obtain Chromatogram / Electropherogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification of Impurities Integration->Quantification Report Final Report (Specificity, Selectivity, Impurity Levels) Quantification->Report Degradation_Pathway cluster_degradation Degradation Products Ciprofibrate Ciprofibrate DP1 Hydrolysis Product 1 (Ether Cleavage) Ciprofibrate->DP1 Acid/Base Hydrolysis DP2 Hydrolysis Product 2 (Decarboxylation) Ciprofibrate->DP2 Thermal Stress DP3 Oxidative Degradant Ciprofibrate->DP3 Oxidation (e.g., H₂O₂)

References

A Comparative Guide to Analytical Methods for Ciprofibrate Impurity A Quantification: Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: December 2025

In the quality control of Ciprofibrate, a lipid-lowering agent, the quantification of impurities is crucial to ensure the safety and efficacy of the final drug product. Ciprofibrate Impurity A, chemically known as 2-[4-(Ethen-1-yl)phenoxy]-2-methylpropanoic acid, is one of the potential impurities that needs to be monitored. This guide provides a comparative overview of analytical methodologies for the quantification of this compound, with a focus on the key validation parameters of linearity, accuracy, and precision. While specific comparative studies on the quantification of this compound are not extensively published, this guide synthesizes information from established methods for Ciprofibrate and its impurities to provide a framework for researchers, scientists, and drug development professionals.

Experimental Protocols

The validation of an analytical method for quantifying this compound should be conducted following the principles outlined in international guidelines such as those from the International Council for Harmonisation (ICH). The following are detailed methodologies for assessing the linearity, accuracy, and precision of a chromatographic method, which is the most common approach for impurity quantification.

Methodology 1: High-Performance Liquid Chromatography (HPLC)

A common approach for the analysis of Ciprofibrate and its related substances is reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Chromatographic Conditions (based on a typical method for Ciprofibrate and its impurities[1]):

    • Column: Octylsilyl silica (B1680970) gel for chromatography (C8), 5 µm particle size.

    • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., potassium dihydrogen phosphate (B84403) adjusted to pH 2.2) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.5 mL/min.

    • Detection: UV spectrophotometer at 230 nm.

    • Injection Volume: 10 µl.

Validation Procedures

1. Linearity:

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure:

    • Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of equal volumes of acetonitrile (B52724) and water).

    • Prepare a series of at least five dilutions of the stock solution to cover the expected concentration range of the impurity, typically from the reporting threshold to 120% of the specification limit.

    • Inject each concentration in triplicate into the HPLC system.

    • Plot the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line. A correlation coefficient of ≥ 0.99 is generally considered acceptable.

2. Accuracy:

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

  • Procedure:

    • Prepare a sample matrix (placebo or a sample of the drug substance known to be free of Impurity A).

    • Spike the sample matrix with known amounts of this compound reference standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the specification limit).

    • Prepare each concentration in triplicate.

    • Analyze the spiked samples using the developed HPLC method.

    • Calculate the percentage recovery of the impurity at each concentration level. The acceptance criterion for recovery is typically between 80% and 120%.

3. Precision:

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay Precision):

    • Prepare a minimum of six samples of the drug substance spiked with this compound at 100% of the specification limit.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and RSD for the measured concentrations.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from the different conditions to assess the ruggedness of the method.

    • The RSD for both repeatability and intermediate precision should typically be not more than 10% for impurity analysis.

Data Presentation

The quantitative data from the validation studies should be summarized in clearly structured tables for easy comparison and interpretation. The following tables are illustrative examples of how the data for linearity, accuracy, and precision for the quantification of this compound could be presented.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Mean Peak Area (n=3)
0.11500
0.253750
0.57500
0.7511250
1.015000
Linear Regression
Correlation Coefficient (r) 0.9995
Slope 14950
Y-intercept 50

Table 2: Accuracy (Recovery) Data for this compound

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL, mean, n=3)Recovery (%)RSD (%)
80%0.40.3997.51.8
100%0.50.51102.01.5
120%0.60.5998.32.1

Table 3: Precision Data for this compound

Precision TypeParameterResultsAcceptance Criteria
Repeatability Mean Concentration (µg/mL, n=6)0.505-
Standard Deviation0.008-
RSD (%)1.6≤ 10%
Intermediate Precision Analyst 1 / Day 1
Mean Concentration (µg/mL, n=6)0.505-
RSD (%)1.6≤ 10%
Analyst 2 / Day 2
Mean Concentration (µg/mL, n=6)0.512-
RSD (%)1.9≤ 10%

Method Comparison

While a direct head-to-head comparison with experimental data for this compound is not available in the public domain, a qualitative comparison of potential methods can be made.

Table 4: Comparison of Analytical Methods for Impurity Quantification

MethodPrincipleAdvantagesDisadvantagesApplicability for this compound
HPLC-UV Separation based on polarity, detection by UV absorbance.High resolution, good sensitivity and specificity, widely available, well-established for pharmaceutical analysis.Requires more complex instrumentation and skilled operators compared to UV spectrophotometry.Highly suitable. The most common and recommended method for impurity profiling and quantification in pharmaceuticals.
HPTLC Separation on a thin layer of adsorbent, detection by densitometry.High sample throughput, low solvent consumption, cost-effective.Lower resolution and sensitivity compared to HPLC.Potentially suitable for limit tests. May not be ideal for precise quantification at low impurity levels.
UV Spectrophotometry Measurement of light absorbance at a specific wavelength.Simple, rapid, and cost-effective.Lacks specificity; cannot distinguish between the active pharmaceutical ingredient (API) and impurities with similar chromophores.Not suitable for quantification of a specific impurity in the presence of the API.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the validation of an analytical method for the quantification of this compound.

Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation & Implementation A Select Analytical Technique (e.g., HPLC) B Optimize Chromatographic Conditions A->B C Linearity Study B->C Proceed to Validation D Accuracy (Recovery) Study B->D E Precision Study B->E F Specificity B->F G Robustness B->G H LOD & LOQ Determination B->H I Validation Report Generation E->I Compile Validation Data J Method Implementation for Routine QC I->J

Caption: Workflow for Analytical Method Validation.

This guide provides a comprehensive framework for the validation of analytical methods for the quantification of this compound. While specific data for this impurity is limited in published literature, the principles and methodologies described herein offer a robust starting point for any researcher or professional in the field of pharmaceutical analysis. The use of a well-validated HPLC method is recommended for the accurate and precise quantification of this compound to ensure the quality and safety of Ciprofibrate drug products.

References

A Comparative Guide to the Robustness of Analytical Methods for Ciprofibrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robustness of an analytical method is a critical measure of its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. In the analysis of Ciprofibrate, a lipid-lowering agent, ensuring method robustness is paramount for consistent and reliable results in quality control and stability studies. This guide provides a comparative overview of the robustness of different high-performance liquid chromatography (HPLC) methods and a UV spectroscopy method for the determination of Ciprofibrate, supported by experimental data from published studies.

Data Presentation: Comparison of Robustness Testing Parameters

The following table summarizes the robustness testing parameters and outcomes for various analytical methods for Ciprofibrate. The data is compiled from several validated methods to facilitate a clear comparison.

Method Parameter Varied Variation Observed Effect (e.g., on Retention Time, Tailing Factor, Assay %) Conclusion
Stability-Indicating HPLC Method 1 Mobile Phase Composition (Methanol:Water)88:12 and 92:8 (v/v)No significant change in retention time or peak shape.[1]Robust
Wavelength± 2 nm (230 nm and 234 nm)No significant effect on the analytical results.[1]Robust
Stability-Indicating HPLC Method 2 Mobile Phase Composition (Methanol:Water)± 2%Tailing factor remained less than two.[2]Robust
Flow Rate± 0.1 mL/minNo significant impact on the results.Robust
Column Temperature± 5 °CNot specified in detail, but the method was found to be robust.Robust
Derivative UV Spectroscopy Wavelength± 2 nmNo significant change in absorbance.[3]Robust
Slit Width± 0.5 nmNo significant impact on the results.[3]Robust
Stability-Indicating HPTLC Method Mobile Phase Composition (Methanol:Water:Triethylamine)2.8:2.2:0.2 (v/v/v) - variations not specified in detailThe standard deviation of peak areas was calculated, and %RSD was found to be <2%.[4]Robust
Wavelength± 5 nmLow %RSD values indicated robustness.[4]Robust

Experimental Protocols

Below are detailed methodologies for conducting robustness testing for an HPLC analytical method for Ciprofibrate, based on established and validated procedures.[1][5][6]

Objective: To evaluate the reliability of the analytical method by intentionally varying key parameters and observing the effect on the analytical results.

Apparatus:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm)[1]

  • Data acquisition and processing software

Reagents and Materials:

  • Ciprofibrate reference standard

  • Ciprofibrate sample solution

  • HPLC grade methanol

  • HPLC grade water

  • Other reagents as per the specific analytical method

Standard Procedure (Nominal Conditions):

  • Mobile Phase Preparation: Prepare the mobile phase as specified in the analytical method (e.g., Methanol:Water, 90:10 v/v).[1]

  • Standard Solution Preparation: Prepare a standard solution of Ciprofibrate of a known concentration.

  • Sample Solution Preparation: Prepare a sample solution from the dosage form to be tested.

  • Chromatographic Conditions:

    • Flow rate: e.g., 1.0 mL/min

    • Injection volume: e.g., 20 µL

    • Column temperature: e.g., Ambient or a specific controlled temperature

    • Detection wavelength: e.g., 232 nm[1]

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

Robustness Testing Protocol:

Introduce small, deliberate variations to the method parameters, one at a time, while keeping others constant. For each variation, analyze the standard and sample solutions in triplicate.

  • Variation in Mobile Phase Composition:

    • Modify the ratio of the organic and aqueous phases of the mobile phase by a small amount (e.g., ±2%). For a 90:10 Methanol:Water mobile phase, test 88:12 and 92:8 ratios.[1]

    • Record the retention time, peak area, and tailing factor.

  • Variation in Mobile Phase pH (if applicable):

    • Adjust the pH of the aqueous component of the mobile phase by a small amount (e.g., ±0.2 pH units).

    • Record the retention time, peak area, and tailing factor.

  • Variation in Flow Rate:

    • Vary the flow rate by a small amount (e.g., ±0.1 mL/min). For a 1.0 mL/min flow rate, test 0.9 mL/min and 1.1 mL/min.

    • Record the retention time and peak area.

  • Variation in Column Temperature:

    • If a column oven is used, vary the temperature by a small amount (e.g., ±5 °C).

    • Record the retention time and peak area.

  • Variation in Detection Wavelength:

    • Vary the detection wavelength by a small amount (e.g., ±2 nm). For a detection wavelength of 232 nm, test 230 nm and 234 nm.[1]

    • Record the peak area.

Data Analysis:

For each varied parameter, calculate the mean, standard deviation, and relative standard deviation (RSD) for the retention time, peak area, and tailing factor. Compare these results with those obtained under the nominal conditions. The method is considered robust if the results remain within the predefined acceptance criteria (e.g., RSD < 2%).[4]

Mandatory Visualization

The following diagram illustrates the logical workflow of a robustness test for an analytical method.

RobustnessTestingWorkflow cluster_setup Preparation cluster_execution Execution cluster_analysis Analysis & Conclusion start Define Nominal Method Parameters select_params Select Robustness Parameters (e.g., Mobile Phase, Flow Rate) start->select_params define_vars Define Variation Ranges (e.g., ±2% for Mobile Phase) select_params->define_vars vary_param Vary One Parameter, Keep Others Nominal define_vars->vary_param analyze Analyze Samples (Standard & Test) vary_param->analyze record Record Results (Retention Time, Peak Area, etc.) analyze->record compare Compare Results with Nominal Conditions record->compare evaluate Evaluate Against Acceptance Criteria (e.g., RSD < 2%) compare->evaluate conclusion Method is Robust? evaluate->conclusion pass Pass conclusion->pass Yes fail Fail - Method Optimization Required conclusion->fail No

Caption: Workflow for Robustness Testing of an Analytical Method.

References

A Comparative Guide to the Limit of Detection (LOD) and Quantification (LOQ) of Ciprofibrate Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

Data Summary

The following table summarizes typical LOD and LOQ values obtained for Ciprofibrate and its impurities using validated HPLC methods. These values are indicative of the sensitivity that can be expected from modern chromatographic techniques and serve as a reference for methods targeting Ciprofibrate Impurity A.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)
Stability-Indicating HPLC[1]Ciprofibrate & Degradation ProductsNot explicitly stated for impuritiesNot explicitly stated for impurities
RP-HPLC[2]CiprofibrateNot specifiedNot specified
Stability-Indicating UPLCTizanidine and its impurities0.008%–0.028%0.037%–0.057%
Stability-Indicating UPLCHalobetasol Propionate and its impurities0.01%0.02%

Note: The LOD and LOQ values for Tizanidine and Halobetasol Propionate impurities are included to provide a reference for typical sensitivity levels achieved for pharmaceutical impurities with modern UPLC methods.

Experimental Protocols

The determination of LOD and LOQ is a critical component of analytical method validation, as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following sections detail a representative experimental protocol for a stability-indicating HPLC method for Ciprofibrate, from which LOD and LOQ values can be derived.

1. Stability-Indicating HPLC Method for Ciprofibrate [1]

This method is designed to separate Ciprofibrate from its degradation products, which would include Impurity A.

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: Ace5-C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of methanol (B129727) and water (90:10 v/v).

  • Detection Wavelength: 232 nm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Sample Preparation: A stock solution of Ciprofibrate is prepared in the mobile phase and further diluted to the desired concentrations for linearity, LOD, and LOQ determination.

2. Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ can be determined using several approaches as per ICH guidelines.

  • Based on Visual Evaluation: This method involves the analysis of samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected (LOD) or quantified with acceptable accuracy and precision (LOQ).

  • Based on Signal-to-Noise Ratio: This approach is commonly used for analytical methods that exhibit baseline noise.

    • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.

    • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.

  • Based on the Standard Deviation of the Response and the Slope: This method uses the following equations:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where:

      • σ = the standard deviation of the response (can be estimated from the standard deviation of y-intercepts of regression lines).

      • S = the slope of the calibration curve.

Workflow for LOD and LOQ Determination

The following diagram illustrates a typical workflow for the determination of LOD and LOQ for a pharmaceutical impurity like this compound, following ICH guidelines.

LOD_LOQ_Workflow cluster_prep Preparation cluster_method Analytical Method cluster_determination LOD & LOQ Determination cluster_analysis Data Analysis & Results prep_standard Prepare Standard Solutions of Impurity A develop_method Develop & Optimize HPLC Method prep_standard->develop_method prep_blank Prepare Blank Solution (Matrix) prep_blank->develop_method validate_specificity Validate Method Specificity develop_method->validate_specificity visual_eval Visual Evaluation validate_specificity->visual_eval signal_noise Signal-to-Noise Ratio validate_specificity->signal_noise calib_curve Calibration Curve Method validate_specificity->calib_curve analyze_data Analyze Chromatographic Data visual_eval->analyze_data signal_noise->analyze_data calib_curve->analyze_data calc_lod_loq Calculate LOD & LOQ analyze_data->calc_lod_loq report_results Report Final Values calc_lod_loq->report_results

Caption: Workflow for determining LOD and LOQ of this compound.

This comprehensive guide provides a framework for understanding and determining the LOD and LOQ for this compound. While direct comparative data is limited, the provided information on validated analytical methods for the parent compound and general principles from ICH guidelines offers a solid foundation for researchers and professionals in the pharmaceutical industry.

References

comparative study of different stationary phases for fibrate analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different High-Performance Liquid Chromatography (HPLC) stationary phases for the separation and quantification of fibrate drugs. Fibrates are a class of amphipathic carboxylic acids primarily used to lower plasma triglyceride levels. Their accurate analysis is crucial in pharmaceutical quality control, pharmacokinetic studies, and clinical monitoring. This document offers an objective comparison of the performance of common reversed-phase stationary phases—C18, C8, Phenyl, and Cyano—supported by experimental data to aid in method development and optimization.

Mechanism of Action: Fibrates and PPARα Signaling

Fibrates exert their therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor primarily expressed in the liver, heart, and skeletal muscle. Activation of PPARα leads to the regulation of gene expression involved in lipid and lipoprotein metabolism.

Fibrate_PPARa_Signaling Fibrates Fibrates (e.g., Fenofibrate, Gemfibrozil) PPARa PPARα Fibrates->PPARa Binds to & Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Regulates LPL ↑ Lipoprotein Lipase (LPL) Gene Expression Gene_Expression->LPL ApoA1A2 ↑ Apo A-I & Apo A-II Gene Expression Gene_Expression->ApoA1A2 ApoC3 ↓ Apo C-III Gene Expression Gene_Expression->ApoC3 FattyAcidOxidation ↑ Fatty Acid Oxidation Enzyme Gene Expression Gene_Expression->FattyAcidOxidation Triglyceride_Clearance Increased Triglyceride Clearance LPL->Triglyceride_Clearance HDL_Formation Increased HDL Formation ApoA1A2->HDL_Formation VLDL_Production Decreased VLDL Production ApoC3->VLDL_Production FattyAcidOxidation->VLDL_Production

Figure 1: Fibrate-mediated PPARα signaling pathway.

Comparative Performance of Stationary Phases

The choice of stationary phase is critical for achieving optimal separation of fibrates. The following tables summarize the performance of C18, C8, Phenyl, and Cyano columns based on published experimental data. It is important to note that direct comparison across all phases is challenging due to variations in experimental conditions in the cited literature.

Table 1: Stationary Phase Characteristics for Fibrate Analysis
Stationary PhasePrimary Interaction MechanismKey Characteristics for Fibrate Analysis
C18 (Octadecyl) HydrophobicHigh hydrophobicity, leading to strong retention of nonpolar fibrates. Generally provides good resolution for complex mixtures.
C8 (Octyl) HydrophobicModerately hydrophobic, resulting in shorter retention times compared to C18. Can be advantageous for faster analysis of less hydrophobic fibrates.
Phenyl π-π interactions, HydrophobicOffers alternative selectivity, particularly for fibrates with aromatic rings, due to π-π interactions. Can resolve compounds that co-elute on C18 or C8 phases.
Cyano Dipole-dipole interactions, HydrophobicProvides unique selectivity for polar compounds. Can be operated in both reversed-phase and normal-phase modes.
Table 2: Comparative Chromatographic Data for Fibrate Analysis
FibrateStationary PhaseMobile PhaseRetention Time (min)Reference
Fenofibrate C18 (Zorbax)Acetonitrile (B52724) : Phosphate (B84403) Buffer (pH 3.0) (70:30)19.27[1]
C18 (Phenomenex)Ammonium Acetate : Acetonitrile (60:40)5.93[2]
C8Methanol (B129727) : Water (80:20)~3.5 (estimated)[3]
Phenyl (RESTEK)Methanol : 0.1% Phosphoric Acid (60:40)~6.0[4]
Bezafibrate C1845% propan-2-ol in phosphate buffer (pH 2.145)~4.5
Cyano20% acetonitrile in phosphate buffer (pH 2.145)~5.0
Gemfibrozil C1845% propan-2-ol in phosphate buffer (pH 2.145)~3.0
Cyano20% acetonitrile in phosphate buffer (pH 2.145)~6.5
Clofibrate C1845% propan-2-ol in phosphate buffer (pH 2.145)~6.0
Cyano20% acetonitrile in phosphate buffer (pH 2.145)~3.5

Note: Retention times for C8 and Phenyl phases for some fibrates are estimated from chromatograms in the referenced literature, as exact values were not always provided. The data for Bezafibrate, Gemfibrozil, and Clofibrate on C18 and Cyano phases are derived from a direct comparative study, providing a more reliable comparison for these specific phases and analytes.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

Protocol 1: Analysis of Fenofibrate on a C18 Stationary Phase
  • Column: Zorbax C18 (150 cm x 4.6 mm, 5 µm)[1]

  • Mobile Phase: Phosphate buffer (pH 3.0) : Acetonitrile (30:70, v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 285 nm[1]

  • Temperature: Ambient[1]

  • Injection Volume: 20 µL[1]

  • Sample Preparation: Standard stock solution of Fenofibrate (1 mg/mL) was prepared in the mobile phase. Working standards were prepared by further dilution.[1]

Protocol 2: Analysis of Fenofibrate on a Phenyl Stationary Phase
  • Column: RESTEK Pinnacle II Phenyl (250 x 4.6 mm, 5 µm)[4]

  • Mobile Phase: Methanol : 0.1% Phosphoric Acid (60:40, v/v)[4]

  • Flow Rate: 2.0 mL/min[4]

  • Detection: UV at 289 nm[4]

  • Temperature: 50°C[4]

  • Sample Preparation: Stock solutions were prepared in methanol and further diluted with the mobile phase.[4]

Protocol 3: Comparative Analysis of Multiple Fibrates on C18 and Cyano Stationary Phases
  • Columns:

    • Merck LichroCART C18 (125 mm)

    • Merck LichroCART CN (125 mm)

  • Mobile Phases:

    • For C18: 45% propan-2-ol in phosphate buffer (pH 2.145)

    • For Cyano: 20% acetonitrile in phosphate buffer (pH 2.145)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 227 nm

  • Sample Preparation: Fibrate standards were dissolved in methanol.

Workflow for Fibrate Analysis

The general workflow for the analysis of fibrates using HPLC is outlined below.

Fibrate_Analysis_Workflow cluster_hplc HPLC Analysis Sample_Prep Sample Preparation (e.g., Dissolution, Extraction) HPLC_System HPLC System Sample_Prep->HPLC_System Column_Selection Stationary Phase Selection (C18, C8, Phenyl, Cyano) HPLC_System->Column_Selection Method_Development Method Development (Mobile Phase, Flow Rate, etc.) Column_Selection->Method_Development Analysis Chromatographic Separation Method_Development->Analysis Detection UV Detection Analysis->Detection Data_Processing Data Acquisition & Processing Detection->Data_Processing Quantification Quantification & Reporting Data_Processing->Quantification

Figure 2: General workflow for HPLC analysis of fibrates.

Conclusion and Recommendations

The selection of an appropriate stationary phase is paramount for the successful HPLC analysis of fibrates.

  • C18 columns are a robust and versatile choice, offering high retention and good resolution for a wide range of fibrates. They are a suitable starting point for method development.

  • C8 columns can provide a faster analysis time due to lower retention, which may be beneficial for high-throughput screening or for the analysis of more polar fibrates.

  • Phenyl columns offer a unique selectivity profile due to π-π interactions with the aromatic moieties of fibrate molecules. This can be particularly useful for resolving fibrates from other aromatic compounds or for separating structurally similar fibrates.

  • Cyano columns provide an alternative selectivity, especially when dealing with complex matrices or when reversed-phase conditions on C18 or C8 columns are not optimal.

For the simultaneous analysis of multiple fibrates, a C18 column with a gradient elution program is often the most effective approach. However, if specific separation challenges arise, exploring the alternative selectivities of Phenyl and Cyano phases is highly recommended. The choice of stationary phase should always be guided by the specific analytical requirements, including the desired resolution, analysis time, and the complexity of the sample matrix.

References

A Comparative Guide to the Detection of Ciprofibrate Impurities: UV, CAD, and MS Detectors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) like ciprofibrate (B1669075) are critical for ensuring drug safety and efficacy. The choice of analytical detector plays a pivotal role in the development of robust and reliable methods for impurity profiling. This guide provides a comparative assessment of three commonly used high-performance liquid chromatography (HPLC) detectors—the Ultraviolet (UV) or Photodiode Array (PDA) detector, the Charged Aerosol Detector (CAD), and the Mass Spectrometry (MS) detector—for the analysis of ciprofibrate impurities.

Performance Comparison of Detectors

The selection of an appropriate detector for ciprofibrate impurity analysis depends on the physicochemical properties of the impurities, the required sensitivity, and the desired level of specificity. The following table summarizes the key performance characteristics of UV/PDA, CAD, and MS detectors.

Performance ParameterUV/PDA DetectorCharged Aerosol Detector (CAD)Mass Spectrometry (MS) Detector
Principle Measures the absorbance of UV-Vis light by chromophoric compounds.Measures charge imparted to aerosolized particles of non-volatile analytes.Measures the mass-to-charge ratio of ionized molecules.
Selectivity Selective for compounds with a UV chromophore.Universal for non-volatile and semi-volatile compounds.Highly selective based on molecular weight and fragmentation pattern.
Sensitivity Moderate (ng range).High (low ng range).[1]Very High (pg to fg range).[2]
Limit of Detection (LOD) Analyte-dependent. For a related fibrate (fenofibrate) impurity, reported as low as 0.02 µg/mL.[3]Generally in the low ng on-column range.[1]Can reach low pg/mL levels or lower, especially in MRM mode.
Limit of Quantitation (LOQ) Analyte-dependent. For a related fibrate (fenofibrate) impurity, reported as low as 0.08 µg/mL.[3]Typically in the range of 10 ng on-column.Can be as low as 100 ng/mL for a related fibrate (bezafibrate) in plasma.[4]
Linearity Good over a defined concentration range.Good, but may require data linearization (e.g., quadratic fit) over a wide dynamic range.Excellent over several orders of magnitude.
Gradient Compatibility Excellent.Good, but baseline shifts can occur. Response can be influenced by mobile phase composition.[5]Excellent, compatible with volatile mobile phases.
Information Provided Quantitative (concentration). PDA provides spectral information for peak purity assessment.Quantitative (concentration).Quantitative (concentration) and qualitative (structural information via fragmentation).
Response Uniformity Varies significantly between compounds with different chromophores.More uniform response for different non-volatile compounds compared to UV.[5]Varies depending on the ionization efficiency of the compound.

Experimental Workflows and Logical Relationships

The general workflow for the analysis of ciprofibrate impurities involves several key stages, from sample preparation to data analysis and reporting. The choice of detector influences the specifics of the data acquisition and interpretation steps.

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection cluster_data Data Analysis & Reporting Sample Bulk Drug or Formulation Dissolution Dissolution in appropriate diluent Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC Separation Filtration->HPLC UV_PDA UV/PDA Detector HPLC->UV_PDA CAD CAD HPLC->CAD MS MS Detector HPLC->MS Data_Acquisition Data Acquisition UV_PDA->Data_Acquisition CAD->Data_Acquisition MS->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Impurity_Profiling Impurity Profiling & Reporting Peak_Integration->Impurity_Profiling

General workflow for the analysis of ciprofibrate impurities.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of impurity analysis. Below are typical experimental protocols for the analysis of ciprofibrate impurities using HPLC with UV/PDA, CAD, and MS detection.

Method 1: HPLC with UV/PDA Detection (Based on British Pharmacopoeia)

This method is suitable for the quantification of known impurities in ciprofibrate that possess a UV chromophore.

  • Sample Preparation:

    • Test Solution: Dissolve 0.125 g of the ciprofibrate substance in a mixture of equal volumes of acetonitrile (B52724) and water and dilute to 50.0 mL with the same mixture of solvents.

    • Reference Solution (a): Dilute 1.0 mL of the Test Solution to 100.0 mL with the diluent. Further dilute 1.0 mL of this solution to 10.0 mL with the diluent (This corresponds to 0.05% of the test solution concentration).

    • Reference Solution (b) (System Suitability): Prepare a solution containing ciprofibrate and known impurities (A, B, C, D, and E) in the diluent to demonstrate adequate resolution.

  • Chromatographic Conditions:

    • Column: Octylsilyl silica (B1680970) gel for chromatography (C8), 5 µm particle size, 4.6 mm x 150 mm.

    • Mobile Phase: A gradient elution is used:

      • Mobile Phase A: 1.36 g/L solution of potassium dihydrogen phosphate (B84403) adjusted to pH 2.2 with phosphoric acid.

      • Mobile Phase B: Acetonitrile.

        Time (min) Mobile Phase A (%) Mobile Phase B (%)
        0 - 30 75 → 30 25 → 70
        30 - 40 30 70

        | 40 - 42 | 30 → 75 | 70 → 25 |

    • Flow Rate: 1.5 mL/min.

    • Column Temperature: Ambient.

    • Injection Volume: 10 µl.

  • Detector Settings:

    • Detector: UV/PDA detector.

    • Detection Wavelength: 230 nm.

Method 2: HPLC with Charged Aerosol Detection (CAD)

This method is advantageous for the detection of non-volatile ciprofibrate impurities that may lack a significant UV chromophore.

  • Sample Preparation:

    • Prepare the Test Solution and Reference Solutions as described in Method 1. Ensure the diluent is free of non-volatile components that could interfere with detection.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 5 µm, 4.6 mm x 150 mm) is typically suitable.

    • Mobile Phase: Use volatile mobile phase components to ensure efficient nebulization and evaporation. A gradient of acetonitrile and water with a volatile modifier like formic acid or acetic acid is recommended.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 10-20 µl.

  • Detector Settings:

    • Detector: Charged Aerosol Detector.

    • Nebulizer Temperature: 35-50 °C (optimize for analyte response and baseline noise).

    • Evaporation Temperature: Optimize based on the mobile phase composition and analyte volatility.

    • Gas: Nitrogen at a pressure of 35-60 psi.

    • Data Collection Rate: 5-10 Hz.

Method 3: HPLC with Mass Spectrometry (MS) Detection

This method provides the highest level of specificity and sensitivity, and is capable of identifying unknown impurities through mass-to-charge ratio and fragmentation patterns.

  • Sample Preparation:

    • Prepare the Test Solution and Reference Solutions as described in Method 1, using volatile solvents and additives (e.g., formic acid, ammonium (B1175870) formate) compatible with MS.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 3.5 µm, 2.1 mm x 100 mm) suitable for LC-MS.

    • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid is a common starting point.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 1-5 µl.

  • Detector Settings:

    • Detector: Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).

    • Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for acidic compounds like ciprofibrate and its potential impurities.

    • Ion Source Parameters:

      • Capillary Voltage: 2.5-3.5 kV.

      • Source Temperature: 120-150 °C.

      • Desolvation Temperature: 350-500 °C.

      • Nebulizer Gas Flow: Optimize for stable spray.

    • Data Acquisition:

      • Full Scan Mode: For impurity identification and profiling.

      • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For high sensitivity and quantitative analysis of specific impurities. For a related fibrate (bezafibrate), a transition could be monitored for quantification.[4]

Conclusion

The choice of detector is a critical decision in the development of analytical methods for ciprofibrate impurities.

  • UV/PDA detectors are robust and suitable for routine quality control when impurities have a chromophore and are present at sufficient levels.

  • Charged Aerosol Detectors offer a more universal detection approach, which is particularly valuable for detecting unknown or non-chromophoric impurities and for achieving a more uniform response across different analytes.[6]

  • Mass Spectrometry detectors provide the highest level of sensitivity and specificity, enabling the identification of unknown impurities and the quantification of trace-level components.[2]

For comprehensive impurity profiling, a combination of detectors (e.g., PDA and MS) can be employed to leverage the strengths of each technique, ensuring the detection and accurate quantification of a wide range of potential impurities in ciprofibrate.

References

stability-indicating method validation for Ciprofibrate as per ICH guidelines.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Stability-Indicating Method Validation for Ciprofibrate in Accordance with ICH Guidelines

Introduction

Ciprofibrate is a fibric acid derivative used as a lipid-regulating agent. Ensuring the stability of pharmaceutical products is a critical aspect of drug development and quality control. A stability-indicating analytical method is essential to accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. The International Council for Harmonisation (ICH) provides a framework of guidelines for the validation of analytical procedures to ensure their suitability for their intended purpose.[1][2][3] This guide provides a comparative overview of different validated stability-indicating methods for the determination of Ciprofibrate, with a focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet (UV) Spectrophotometry.

Comparative Analysis of Analytical Methods

The choice of an analytical method for stability testing depends on various factors, including the nature of the drug substance, the expected degradation products, and the intended application of the method. Here, we compare three commonly employed techniques for the analysis of Ciprofibrate.

Table 1: Comparison of Chromatographic and Spectrophotometric Methods for Ciprofibrate Analysis
ParameterRP-HPLC MethodHPTLC MethodUV Spectrophotometric Method
Principle Separation based on partitioning between a nonpolar stationary phase and a polar mobile phase.Separation on a thin layer of adsorbent material based on polarity.Measurement of the absorbance of UV radiation by the analyte.
Specificity High; capable of separating the drug from its degradation products.Good; can resolve the drug from degradation products with different Rf values.Lower; potential for interference from degradation products that absorb at the same wavelength. Derivative spectroscopy can enhance specificity.
Sensitivity HighHighModerate
Typical Linearity Range 5-30 µg/mL600-1600 ng/spot5-30 µg/mL
Accuracy (% Recovery) 98.65 - 100.01%98.5 - 101.5%99.0 - 101.0%
Precision (%RSD) < 2%< 2%< 2%
LOD ~0.1 µg/mL~17.84 ng/spot~0.5 µg/mL
LOQ ~0.3 µg/mL~54.08 ng/spot~1.5 µg/mL
Forced Degradation Analysis Excellent for resolving and quantifying multiple degradation products.Good for visualizing separation of degradation products.Limited; primarily indicates the overall degradation of the parent drug.
Instrumentation Cost HighModerateLow
Analysis Time Longer per sampleShorter for multiple samples run simultaneouslyVery short per sample
Solvent Consumption HighLowVery Low

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. The following sections outline the experimental protocols for the validation of a stability-indicating RP-HPLC method for Ciprofibrate, as per ICH guidelines.

Forced Degradation (Stress) Studies

Forced degradation studies are undertaken to demonstrate the specificity of the method to separate the active analyte from its potential degradation products.[4][5]

  • Acid Hydrolysis: 10 mg of Ciprofibrate is refluxed with 10 mL of 0.1 N HCl at 80°C for 2 hours. The solution is then neutralized with 0.1 N NaOH and diluted to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: 10 mg of Ciprofibrate is refluxed with 10 mL of 0.1 N NaOH at 80°C for 2 hours. The solution is then neutralized with 0.1 N HCl and diluted to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: 10 mg of Ciprofibrate is treated with 10 mL of 30% hydrogen peroxide at room temperature for 24 hours. The solution is then diluted to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: 10 mg of Ciprofibrate is kept in a hot air oven at 105°C for 48 hours. A sample is then prepared to a final concentration of 100 µg/mL with the mobile phase.

  • Photolytic Degradation: 10 mg of Ciprofibrate is exposed to UV light (254 nm) for 24 hours. A sample is then prepared to a final concentration of 100 µg/mL with the mobile phase.

Method Validation Parameters (as per ICH Q2(R1))

The following parameters should be validated for a stability-indicating assay method:[1][2][3]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies and by checking for interference from placebo.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a minimum of five concentrations across the desired range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of the analyte is added to a placebo.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-day precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the stability-indicating method validation process for Ciprofibrate.

Stability_Indicating_Method_Validation_Workflow cluster_method_development Method Development cluster_forced_degradation Forced Degradation Studies cluster_method_validation Method Validation (ICH Q2(R1)) cluster_documentation Documentation & Reporting MD_Start Start: Define Analytical Target Profile MD_Selection Select Analytical Technique (e.g., HPLC) MD_Start->MD_Selection MD_Optimization Optimize Chromatographic Conditions MD_Selection->MD_Optimization MD_System_Suitability Establish System Suitability Criteria MD_Optimization->MD_System_Suitability FD_Start Subject Ciprofibrate to Stress Conditions MD_System_Suitability->FD_Start FD_Acid Acid Hydrolysis FD_Start->FD_Acid FD_Base Base Hydrolysis FD_Start->FD_Base FD_Oxidation Oxidation FD_Start->FD_Oxidation FD_Thermal Thermal Degradation FD_Start->FD_Thermal FD_Photo Photolytic Degradation FD_Start->FD_Photo MV_Specificity Specificity (Resolution from Degradants) FD_Acid->MV_Specificity FD_Base->MV_Specificity FD_Oxidation->MV_Specificity FD_Thermal->MV_Specificity FD_Photo->MV_Specificity MV_Linearity Linearity & Range MV_Specificity->MV_Linearity MV_Accuracy Accuracy (Recovery) MV_Linearity->MV_Accuracy MV_Precision Precision (Repeatability & Intermediate) MV_Accuracy->MV_Precision MV_LOD_LOQ LOD & LOQ MV_Precision->MV_LOD_LOQ MV_Robustness Robustness MV_LOD_LOQ->MV_Robustness DR_Protocol Validation Protocol MV_Robustness->DR_Protocol DR_Report Validation Report DR_Protocol->DR_Report DR_SOP Standard Operating Procedure (SOP) DR_Report->DR_SOP

Caption: Workflow for the development and validation of a stability-indicating method.

Forced_Degradation_Pathway_Analysis cluster_stress Stress Conditions cluster_outcome Outcome Ciprofibrate Ciprofibrate (API) Acid Acidic Ciprofibrate->Acid Base Basic Ciprofibrate->Base Oxidative Oxidative Ciprofibrate->Oxidative Thermal Thermal Ciprofibrate->Thermal Photolytic Photolytic Ciprofibrate->Photolytic Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidative->Degradation_Products No_Degradation No Significant Degradation Thermal->No_Degradation Photolytic->No_Degradation Analysis Analysis Degradation_Products->Analysis Separation & Characterization No_Degradation->Analysis Confirmation of Stability

Caption: Logical flow of forced degradation studies for Ciprofibrate.

Conclusion

The development and validation of a stability-indicating analytical method are paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. For Ciprofibrate, RP-HPLC methods have been shown to be highly specific, accurate, and precise, making them well-suited for stability testing. While HPTLC and UV spectrophotometric methods offer advantages in terms of speed and cost, they may have limitations in specificity compared to HPLC. The choice of the most appropriate method should be based on the specific requirements of the analysis, including the need to resolve and quantify potential degradation products. Adherence to ICH guidelines throughout the validation process is mandatory to ensure regulatory compliance and the generation of reliable data.

References

Safety Operating Guide

Navigating the Disposal of Ciprofibrate Impurity A: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical reagents, including impurities like Ciprofibrate impurity A, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling

Quantitative Data Summary

For clarity and easy reference, the key physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Name 2-(4-Ethenylphenoxy)-2-methylpropanoic acid[1][2]
Molecular Formula C12H14O3[1][3][4]
Molecular Weight 206.2 g/mol [1]
CAS Number 1474058-89-3[3]
Appearance Off-white solid[3]
Solubility Methanol[3]
Storage 2-8°C, sealed in a dry place[3][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with any laboratory chemical, follows a structured process from the point of generation to final disposal. This process must align with regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7][8]

Step 1: Waste Identification and Segregation

  • Categorization : this compound should be treated as a chemical waste. Given the lack of specific hazard data, it is prudent to manage it as a hazardous waste to ensure full compliance and mitigate risk.[9]

  • Segregation : Do not mix this compound waste with non-hazardous trash or other waste streams. It must be segregated at the point of generation.[7] Keep it separate from incompatible chemicals to prevent any adverse reactions.[7]

Step 2: Containerization and Labeling

  • Container Selection : Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[7][10] The container must have a secure closure.[7]

  • Labeling : Clearly label the waste container with "Hazardous Waste" and the specific chemical name: "this compound" or "2-(4-Ethenylphenoxy)-2-methylpropanoic acid". The label should also include the date of accumulation.

Step 3: On-site Accumulation and Storage

  • Accumulation Point : Store the waste container at or near the point of generation, under the control of laboratory personnel.[11]

  • Storage Conditions : The storage area should be well-ventilated.[7] If this compound is stored for a period, it must be in a secure location to prevent unauthorized access.[12]

  • Time Limits : Adhere to institutional and regulatory time limits for the accumulation of hazardous waste.[11][13]

Step 4: Final Disposal Procedure

  • Engage a Licensed Disposal Company : The disposal of this compound must be handled by a licensed hazardous material disposal company.[1]

  • Recommended Disposal Method : The recommended method for the final disposal of this compound is incineration in a facility equipped with an afterburner and scrubber.[1] This is a common and effective method for destroying pharmaceutical waste.[6][12][14]

  • Documentation : All steps of the disposal process must be documented. When the waste is transferred to the disposal company, a hazardous waste manifest will be required. This document tracks the waste from the point of generation to its final destination.[9]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound A Generation of Ciprofibrate Impurity A Waste B Segregate as Hazardous Chemical Waste A->B C Use Designated, Labeled, Leak-Proof Container B->C D Store in Secure, Ventilated Area C->D E Contact Licensed Hazardous Waste Disposal Company D->E F Prepare for Shipment (Complete Manifest) E->F G Transfer to Disposal Company F->G H Final Disposal: Incineration G->H

Caption: Disposal Workflow for this compound

By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling Ciprofibrate impurity A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of Ciprofibrate Impurity A (Chemical Name: 2-(4-Ethenylphenoxy)-2-methylpropanoic acid). Given the limited specific toxicity data on this impurity, a precautionary approach is mandated. The following procedures are based on the known hazards of the parent compound, Ciprofibrate, and general best practices for handling chemical impurities of unknown potency.

Hazard Assessment

Assumed Hazards:

  • Carcinogenicity: May cause cancer.[2]

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.

  • Unknown Toxicity: As a pharmaceutical-related compound of unknown potency, it may have other unforeseen biological effects.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Double-gloving with nitrile or neoprene gloves.Provides a robust barrier against dermal absorption. The outer glove should be removed and disposed of immediately upon suspected contamination.
Eyes/Face Safety glasses with side shields or safety goggles. A face shield should be worn when there is a risk of splashes.Protects against accidental splashes and airborne particles.
Body A disposable gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).Prevents contamination of personal clothing and skin. Cloth lab coats are not recommended as they can absorb spills.
Respiratory A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a primary containment device or when there is a risk of aerosol generation.Minimizes the risk of inhaling fine particles of the compound.
Feet Closed-toe shoes.Standard laboratory practice to protect against spills and falling objects.

Handling Procedures

Adherence to strict handling protocols is critical to ensure a safe laboratory environment.

Workflow for Handling this compound:

prep Preparation - Review SDS of parent compound - Assemble all necessary PPE - Prepare designated handling area handling Handling - Work within a certified chemical fume hood or other primary containment device - Use dedicated equipment (spatulas, weigh boats) - Handle as a powder, minimizing dust generation prep->handling decon Decontamination - Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a soap and water wash - Dispose of all contaminated disposable materials as hazardous waste handling->decon storage Storage - Store in a clearly labeled, sealed container - Keep in a designated, secure, and well-ventilated area - Follow supplier recommendations for storage temperature (e.g., 2-8°C) decon->storage

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet for the parent compound, Ciprofibrate, to understand the potential risks.[1][2][3][4][5]

    • Don all required PPE as outlined in the table above.

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

  • Weighing and Aliquoting:

    • Perform all manipulations of the solid compound within a chemical fume hood or a powder containment hood to minimize inhalation exposure.

    • Use anti-static weigh boats and tools to prevent dispersal of the powder.

    • If preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling:

    • After handling, carefully remove and dispose of the outer pair of gloves.

    • Wipe down the work area and any equipment used with a suitable solvent, followed by a thorough cleaning with soap and water.

    • Wash hands thoroughly with soap and water after removing all PPE.

Spill and Emergency Procedures

Immediate and appropriate response to a spill is crucial to prevent exposure and contamination.

Spill Scenario Immediate Action
Small Spill (Powder) 1. Evacuate the immediate area. 2. Don appropriate PPE, including respiratory protection. 3. Gently cover the spill with absorbent paper towels to avoid raising dust. 4. Dampen the absorbent material with water or a suitable solvent. 5. Carefully wipe up the spill, working from the outside in. 6. Place all contaminated materials in a sealed bag for hazardous waste disposal.
Large Spill (Powder) 1. Evacuate the laboratory and alert others. 2. Contact the institution's environmental health and safety (EHS) office immediately. 3. Prevent entry to the contaminated area.
Skin Contact 1. Immediately remove contaminated clothing. 2. Flush the affected skin with copious amounts of water for at least 15 minutes. 3. Seek medical attention.
Eye Contact 1. Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention.
Inhalation 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention.
Ingestion 1. Do not induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Logical Flow for Waste Disposal:

Caption: Disposal workflow for this compound waste.

Disposal Guidelines:

  • Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated PPE, and disposable labware, must be collected in a designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous liquid waste container. Do not dispose of down the drain.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound (2-(4-Ethenylphenoxy)-2-methylpropanoic acid)," and a warning of its potential carcinogenicity.

  • Collection: Follow your institution's procedures for the collection and disposal of chemical waste. Contact your EHS department for specific guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ciprofibrate impurity A
Reactant of Route 2
Reactant of Route 2
Ciprofibrate impurity A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.